Gomisin U
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(9S,10S,11R)-3,4,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,11-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O7/c1-11-8-13-9-15(24)20(27-4)22(29-6)17(13)18-14(19(25)12(11)2)10-16(26-3)21(28-5)23(18)30-7/h9-12,19,24-25H,8H2,1-7H3/t11-,12-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNANNZAGLCKFOL-SYTFOFBDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1C)O)OC)OC)OC)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@H]1C)O)OC)OC)OC)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Gomisin U: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gomisin U, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, represents a class of bioactive natural products with significant therapeutic potential. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. While specific experimental data for this compound is limited in some areas, this guide draws upon research on closely related Gomisin analogues to provide a thorough understanding of its potential pharmacological applications. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Identity and Structure
This compound is classified as a dibenzocyclooctadiene lignan, a characteristic structural motif found in many bioactive compounds from the Schisandraceae family.
Chemical Structure:
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | 5,6,7,8-tetrahydro-1,2,10,11,12-pentamethoxy-6,7-dimethyl-dibenzo[a,c]cyclooctene-3,8-diol | [1] |
| CAS Number | 135095-46-4 | [1][2][3][4][5][6] |
| Molecular Formula | C₂₃H₃₀O₇ | [2][6] |
| SMILES | OC1=C(OC)C(OC)=C(C2=C(--INVALID-LINK----INVALID-LINK----INVALID-LINK--C3)C=C(OC)C(OC)=C2OC)C3=C1 | [2][6] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Weight | 418.48 g/mol | [2][6] |
| Physical Description | Powder | [3][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3][5] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Purity | ≥98% | [3][5] |
Biological Activities and Signaling Pathways
While direct and extensive research on this compound is still emerging, studies on analogous Gomisins provide significant insights into its potential biological activities, particularly in the realms of anti-inflammatory and anti-cancer effects.
Anti-inflammatory Activity
Lignans from Schisandra chinensis, including compounds structurally similar to this compound, have demonstrated potent anti-inflammatory properties. These effects are primarily mediated through the modulation of key inflammatory signaling pathways.
Studies on related compounds like Gomisin A, J, and N have shown that they can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[4][7] The underlying mechanism for this inhibition involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[4]
The primary signaling pathways implicated in the anti-inflammatory effects of these Gomisins include:
-
NF-κB Signaling Pathway: Gomisins have been shown to inhibit the degradation of IκB-α, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[3] This blockade of NF-κB activation leads to a reduction in the transcription of various pro-inflammatory genes.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The phosphorylation of key MAPK members, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is often attenuated by Gomisin treatment in inflammatory models.[4][7][8]
Anti-cancer Activity
Several Gomisin compounds have exhibited significant anti-cancer properties in various cancer cell lines. Gomisin A, for instance, has been shown to inhibit the proliferation of non-small cell lung cancer cells and enhance the anti-tumor effect of paclitaxel in ovarian cancer.[1][9] The proposed mechanisms of action include:
-
Induction of Apoptosis: Gomisins can induce apoptosis in cancer cells through the regulation of apoptosis-related proteins.[6]
-
Cell Cycle Arrest: Some Gomisins can induce cell cycle arrest, thereby halting the proliferation of cancer cells.[1]
-
Inhibition of Metastasis: Anti-migratory and anti-invasive effects have also been reported for certain Gomisins.[9]
-
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway, a critical regulator of cell survival and proliferation, has been identified as a potential target for the anti-cancer effects of Gomisin A.[9]
References
- 1. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gomisin M2 alleviates psoriasis-like skin inflammation by inhibiting inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 4. sentosacy.com [sentosacy.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gomisin N Decreases Inflammatory Cytokine Production in Human Periodontal Ligament Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the Effect of Gomisin A on Non-Small Cell Lung Cancer With Network Pharmacology, Molecular Docking, In Vitro and In Vivo Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Gomisin U (CAS No. 135095-46-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin U is a dibenzocyclooctadiene lignan, a class of natural compounds known for their diverse and potent biological activities. Identified by the CAS number 135095-46-4, this compound is primarily isolated from plants of the Schisandraceae family, notably from the fruits of Schisandra sphenanthera and the seeds of Kadsura ananosma. While research on this compound is not as extensive as for some other lignans in its class, emerging studies indicate its potential as a neuroprotective and hepatoprotective agent. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, biological activities, and a detailed look at the experimental methodologies used in its study.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development.
| Property | Value | Source |
| CAS Number | 135095-46-4 | N/A |
| Molecular Formula | C23H30O7 | [1] |
| Molecular Weight | 418.48 g/mol | [1] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | N/A |
Biological Activities and Mechanism of Action
Preliminary in vitro studies have begun to shed light on the therapeutic potential of this compound. The primary areas of investigation have been its effects on neuronal and hepatic cells.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties in cellular models of neuronal damage.
Experimental System: Studies have utilized the human neuroblastoma cell line, SH-SY5Y, a widely accepted model for neurodegenerative disease research.
Key Findings:
-
This compound exhibited protective effects against cell injury induced by CoCl2 (hypoxia model), H2O2 (oxidative stress model), and β-amyloid 25-35 (Aβ25–35; Alzheimer's disease model).[2]
-
The neuroprotective activity suggests that this compound may act through mechanisms that mitigate oxidative stress and interfere with the toxic cascades initiated by hypoxic conditions and amyloid peptides.
Hepatoprotective Effects
In the context of liver health, this compound has shown promise in protecting liver cells from toxic insults.
Experimental System: The human liver carcinoma cell line, HepG2, was used to model drug-induced liver injury.
Key Findings:
-
At a concentration of 10 μM, this compound demonstrated hepatoprotective activity against cellular damage induced by N-acetyl-p-aminophenol (APAP), the toxic metabolite of paracetamol.
-
This finding suggests that this compound may have the potential to counteract drug-induced hepatotoxicity, possibly through antioxidant or anti-inflammatory pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols that have been used to assess the biological activities of this compound.
Cell Culture and Treatment
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Cell Lines:
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SH-SY5Y (Human Neuroblastoma): Maintained in a suitable medium such as DMEM/F12, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin), and incubated at 37°C in a humidified atmosphere with 5% CO2.
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HepG2 (Human Liver Carcinoma): Cultured in a medium like Eagle's Minimum Essential Medium (EMEM) with similar supplementation and incubation conditions as SH-SY5Y cells.
-
-
Compound Preparation: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the cell culture medium for experiments.
In Vitro Neuroprotection Assay
Objective: To evaluate the ability of this compound to protect neuronal cells from various toxic stimuli.
Methodology:
-
Cell Seeding: SH-SY5Y cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 1-2 hours).
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Induction of Cell Injury: Following pre-treatment, the toxic agent is added to the culture medium. Common inducers include:
-
CoCl2: To mimic hypoxic conditions.
-
H2O2: To induce oxidative stress.
-
Aβ25–35: To model amyloid-beta-induced toxicity relevant to Alzheimer's disease.
-
-
Incubation: The cells are incubated with the toxin and this compound for a specified duration (e.g., 24-48 hours).
-
Cell Viability Assessment: Cell viability is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read on a microplate reader, and the results are expressed as a percentage of the control (untreated) cells.
In Vitro Hepatoprotection Assay
Objective: To assess the protective effect of this compound against drug-induced liver cell damage.
Methodology:
-
Cell Seeding: HepG2 cells are seeded in 96-well plates.
-
Co-treatment: Cells are treated with a hepatotoxic agent, such as APAP, in the presence or absence of this compound (e.g., 10 μM).
-
Incubation: The cells are incubated for a period sufficient to induce significant cell death in the APAP-only group (e.g., 24 hours).
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Viability Measurement: Cell viability is determined using an appropriate assay (e.g., MTT or LDH release assay) to quantify the extent of cell death and the protective effect of this compound. The survival rate is calculated relative to control cells.
Signaling Pathways and Experimental Workflows
While specific signaling pathways for this compound have not yet been fully elucidated, based on the activities of related dibenzocyclooctadiene lignans, it is plausible that its neuroprotective and hepatoprotective effects are mediated through common cellular signaling cascades.
Hypothesized Signaling Pathway for Neuroprotection
Caption: Hypothesized neuroprotective mechanism of this compound.
Experimental Workflow for In Vitro Bioactivity Screening
Caption: General workflow for in vitro screening of this compound.
Future Directions
The current body of research on this compound provides a promising, albeit preliminary, foundation. To fully understand its therapeutic potential, future research should focus on several key areas:
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In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its neuroprotective and hepatoprotective effects. This would involve techniques such as Western blotting, qPCR, and reporter gene assays.
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In Vivo Efficacy: Translating the in vitro findings into animal models of neurodegenerative diseases and liver injury to assess the efficacy, pharmacokinetics, and safety profile of this compound.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify the key structural features responsible for its biological activity, which could lead to the development of more potent and selective compounds.
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Broader Bioactivity Screening: Investigating the effects of this compound on other biological systems, given the wide range of activities reported for other gomisins, such as anti-inflammatory, anti-cancer, and anti-viral effects.
Conclusion
This compound, a dibenzocyclooctadiene lignan with the CAS number 135095-46-4, is an emerging natural product with demonstrated neuroprotective and hepatoprotective activities in vitro. While the available data is currently limited, it provides a strong rationale for further investigation into its mechanisms of action and therapeutic potential. This technical guide serves as a resource for researchers and drug development professionals, summarizing the current state of knowledge and outlining the experimental approaches necessary to advance our understanding of this promising compound.
References
Gomisin U: A Technical Overview within the Broader Context of Bioactive Gomisin Lignans
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Confirmation: The molecular formula for Gomisin U is confirmed as C23H30O7 with a molecular weight of approximately 418.48 g/mol .
Executive Summary: this compound is a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, a plant with a long history in traditional medicine. While specific research on the biological activities and mechanisms of action of this compound is limited in publicly available scientific literature, the broader family of gomisin lignans has been the subject of extensive investigation. These studies have revealed a wide range of pharmacological effects, including anti-cancer, neuroprotective, anti-inflammatory, and metabolic regulatory properties. This guide provides a comprehensive overview of the known attributes of the gomisin family, offering valuable insights into the potential therapeutic applications and research directions for this compound and related compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Physicochemical Properties of Gomisin Lignans
The gomisin family of lignans shares a common dibenzocyclooctadiene core structure, with variations in substitutions on the aromatic rings and the cyclooctadiene ring influencing their biological activity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Bioactivities |
| This compound | C23H30O7 | 418.48 | Largely uncharacterized |
| Gomisin A | C23H28O6 | 416.47 | Anti-cancer, neuroprotective, P-glycoprotein inhibitor |
| Gomisin C | C23H28O7 | 416.47 | Anti-inflammatory, inhibits neutrophil respiratory burst |
| Gomisin G | C28H34O9 | 514.56 | Improves muscle strength, enhances mitochondrial biogenesis |
| Gomisin J | C23H28O6 | 416.47 | Vasorelaxant, neuroprotective, anti-cancer |
| Gomisin L1 | C22H24O6 | 384.42 | Pro-apoptotic in ovarian cancer cells |
| Gomisin N | C23H28O7 | 416.47 | Neuroprotective, anti-melanogenic, ameliorates lipid accumulation |
Biological Activities and Mechanisms of Action of the Gomisin Family
While data on this compound is scarce, studies on other gomisins have elucidated several key signaling pathways and molecular targets through which they exert their effects.
Anti-Cancer Activity
Several gomisins have demonstrated potent anti-cancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
-
Gomisin A has been shown to enhance the antitumor effect of paclitaxel in ovarian cancer by suppressing oxidative stress[1][2]. It can also induce G1 cell cycle arrest in HeLa cells, particularly in the presence of TNF-α, through a STAT1-mediated pathway[3].
-
Gomisin L1 induces apoptosis in human ovarian cancer cells (A2780 and SKOV3) by increasing intracellular reactive oxygen species (ROS) levels, a process mediated by NADPH oxidase[4][5].
-
Gomisin J exhibits cytotoxic effects against breast cancer cell lines (MCF7 and MDA-MB-231) by inducing both apoptosis and necroptosis[6].
Neuroprotective Effects
The neuroprotective potential of gomisins has been highlighted in several studies, suggesting their therapeutic value in neurodegenerative diseases.
-
Gomisin N has been shown to rescue cognitive impairment in models of Alzheimer's disease by targeting GSK3β and activating the Nrf2 signaling pathway, a key regulator of the antioxidant response[7].
-
Gomisin J attenuates cerebral ischemia/reperfusion injury by exerting anti-apoptotic, anti-inflammatory, and antioxidant effects.
Modulation of P-glycoprotein (P-gp)
Certain gomisins have been identified as inhibitors of P-glycoprotein, a transmembrane efflux pump that contributes to multidrug resistance in cancer cells. This suggests a potential role for these compounds as chemosensitizers.
Metabolic and Cardiovascular Effects
-
Gomisin G improves muscle strength by enhancing mitochondrial biogenesis and function in models of muscle atrophy, acting through the Sirt1/PGC-1α signaling pathway[8].
-
Gomisin J induces vascular relaxation by activating endothelial nitric oxide synthase (eNOS), suggesting its potential in managing hypertension[9][10].
-
Gomisin N ameliorates lipid accumulation and induces a brown fat-like phenotype in adipocytes through the activation of AMP-activated protein kinase (AMPK)[11].
Signaling Pathways Modulated by Gomisin Lignans
The diverse biological activities of gomisins are a result of their ability to modulate multiple intracellular signaling pathways.
Nrf2 Signaling Pathway
The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Gomisin N has been shown to activate this pathway, leading to the expression of antioxidant enzymes.
References
- 1. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gomisin G improves muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gomisin J from Schisandra chinensis induces vascular relaxation via activation of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preventive effect of gomisin J from Schisandra chinensis on angiotensin II-induced hypertension via an increased nitric oxide bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gomisin N from Schisandra chinensis Ameliorates Lipid Accumulation and Induces a Brown Fat-Like Phenotype through AMP-Activated Protein Kinase in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Analysis of Gomisin U
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Gomisin U, a dibenzocyclooctadiene lignan, focusing on its natural origins, quantification, and analysis. The document details the primary plant sources, presents quantitative data on related compounds, outlines comprehensive experimental protocols for its extraction and analysis, and visualizes key workflows and biological pathways.
Natural Sources of this compound
This compound, along with a diverse array of related lignans, is predominantly isolated from plants belonging to the Schisandra genus. The most significant and widely studied sources are the fruits of Schisandra chinensis (Turcz.) Baill., commonly known as the five-flavor berry, and Schisandra sphenanthera Rehd. et Wils.[1]. These woody vines are native to forests in Northern China, the Russian Far East, and Korea[2].
The lignans are concentrated in various parts of the plant, including the fruits, seeds, stems, and leaves, with the highest concentrations typically found in the seeds[3][4]. While S. chinensis is a well-documented source of numerous gomisins (A, B, C, G, J, N, etc.), specific identification of this compound has been reported in its phytochemical profile[4]. Furthermore, a related compound, benzoylthis compound, has been identified in the ethanol extracts of S. sphenanthera[5]. The complex mixture of these bioactive lignans is responsible for the medicinal properties attributed to Schisandra fruits in traditional medicine[1].
Quantitative Analysis of Lignans in Schisandra
Quantitative data for this compound specifically is limited in readily available literature; however, the concentrations of other major gomisins and related lignans in Schisandra chinensis have been extensively studied. This data provides a crucial benchmark for the expected yield and the overall phytochemical profile of the plant. The concentrations can vary significantly based on the plant part, geographical origin, and cultivation conditions[1].
| Lignan Component | Plant Part | Concentration Range (mg/g DW) | Reference |
| Gomisin A (Schisandrol B) | Fruit | 2.0 (0.20%) | [6] |
| Fruit (from in vitro culture) | 0.34 (34.36 mg/100g) | [7] | |
| Gomisin C | Fruit | 0.79 | [3] |
| Gomisin G | Fruit | 0.69 | [3] |
| Gomisin N (γ-Schisandrin) | Fruit | 5.7 (0.57%) | [6] |
| Schisandrin (Schisandrol A) | Fruit | 7.0 (0.70%) | [6] |
| Fruit (from in vitro culture) | 0.66 (65.62 mg/100g) | [7] | |
| Deoxyschisandrin (Schisandrin A) | Fruit (from in vitro culture) | 0.44 (43.65 mg/100g) | [7] |
Note: Concentrations are converted to mg/g for comparison where necessary. DW = Dry Weight.
Experimental Protocols
The isolation and quantification of this compound and related lignans involve standardized extraction and analytical procedures. High-Performance Liquid Chromatography (HPLC) is the predominant method for analysis[1][8].
This protocol outlines a standard method for the extraction of lignans from dried Schisandra fruit material.
-
Sample Preparation:
-
Obtain dried fruits of Schisandra chinensis.
-
Grind the plant material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Accurately weigh approximately 1.0 g of the powdered sample into a flask.
-
Add 50 mL of an appropriate solvent. Ethanol or methanol are commonly used due to the lipophilic nature of lignans[9]. An aqueous mixture (e.g., 70-80% ethanol) can also be effective[9].
-
Perform the extraction using one of the following methods:
-
Ultrasonication: Sonicate the mixture for 60 minutes at room temperature.
-
Reflux Extraction: Heat the mixture under reflux for 2 hours.
-
-
-
Filtration and Concentration:
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper or a similar grade to remove solid plant material.
-
For quantitative analysis, transfer the filtrate to a volumetric flask and dilute to a known volume with the extraction solvent.
-
For isolation, evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Sample Preparation for HPLC:
-
Dissolve a precise amount of the dried crude extract in the HPLC mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
-
This protocol provides a validated HPLC method for the quantitative analysis of dibenzocyclooctadiene lignans.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A common mobile phase is a gradient or isocratic mixture of acetonitrile and water[10]. A typical composition is water–acetonitrile–formic acid (70:30:0.1, v/v/v)[10].
-
Flow Rate: 0.6 - 1.0 mL/min[10].
-
Detection Wavelength: Lignans exhibit strong UV absorbance between 230 and 255 nm. A detection wavelength of 254 nm is commonly used[10][11].
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Quantification:
-
Prepare a stock solution of a certified this compound standard in the mobile phase.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Inject the standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample extracts.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
-
Visualizations: Workflows and Signaling Pathways
The following diagram illustrates the complete workflow from the collection of plant material to the final quantification of this compound.
References
- 1. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phcogcommn.org [phcogcommn.org]
- 4. iama.gr [iama.gr]
- 5. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 9. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Gomisin U and Associated Lignans from Schisandra chinensis Fruit Extract
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandra chinensis (five-flavor berry) is a fruit-bearing vine with a long history of use in traditional medicine, particularly in East Asia. The fruit is rich in a class of bioactive dibenzocyclooctadiene lignans, which are responsible for many of its therapeutic properties. These lignans, including a variety of gomisins, have garnered significant interest for their diverse pharmacological activities, such as anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1]
This technical guide focuses on the lignan Gomisin U, a constituent of Schisandra chinensis fruit extract. It is important to note that while this compound has been identified and is reported to possess several biological activities, it remains one of the less-studied lignans from this plant. Detailed, publicly available research on its specific mechanisms of action, signaling pathways, and quantitative prevalence is limited. Therefore, to provide a comprehensive and technically valuable resource, this guide will present the known information on this compound and supplement it with in-depth data from well-researched, structurally related gomisins (e.g., Gomisin A, J, and N) that represent the therapeutic potential of this compound class.
Profile of this compound
This compound is a lignan that has been isolated from the fruit of Schisandra chinensis. While comprehensive biological studies are scarce, preliminary data suggests it contributes to the overall pharmacological profile of the extract.
Table 2.1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 135095-46-4 | [2] |
| Molecular Formula | C₂₃H₃₀O₇ | [2] |
| Molecular Weight | 418.48 g/mol | [2] |
| SMILES String | OC1=C(OC)C(OC)=C(C2=C(--INVALID-LINK----INVALID-LINK----INVALID-LINK--C3)C=C(OC)C(OC)=C2OC)C3=C1 | [2] |
| Reported Activities | Anti-diabetic, anti-HIV, anti-cancer, antioxidant, anti-inflammatory | [2] |
Quantitative Analysis of Lignans in Schisandra chinensis Extract
The concentration of individual lignans in S. chinensis fruit can vary based on factors such as geographic origin, harvest time, and extraction method. High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of these compounds.
Table 3.1: Contents of Major Lignans in Ethanol Extract of S. chinensis
| Compound | Content (mg/g of extract) | Reference |
| Schisandrin | 25.95 ± 0.15 | [3] |
| Gomisin A | 2.51 ± 0.02 | [3] |
| Gomisin M₂ | 2.17 ± 0.07 | [3] |
Experimental Protocol: HPLC-UV for Lignan Quantification
This protocol is a representative method for the quantitative analysis of lignans like Gomisin A and Schisandrin in S. chinensis extract.[3]
-
Standard and Sample Preparation:
-
Prepare stock solutions of isolated lignan standards (e.g., Gomisin A, Schisandrin) in methanol at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solutions with methanol to achieve concentrations ranging from 1 to 50 µg/mL.
-
Accurately weigh 1.0 g of dried, powdered S. chinensis fruit.
-
Perform ultrasonic extraction with 50 mL of ethanol for 60 minutes.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
Gradient Program: A typical gradient might run from 40% A to 100% A over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Construct a calibration curve for each standard by plotting peak area against concentration.
-
Determine the concentration of each lignan in the sample extract by interpolating its peak area from the corresponding calibration curve.
-
Calculate the content of each lignan in the original dried fruit material (mg/g).
-
Workflow for Lignan Quantification
Caption: Workflow for HPLC-based quantification of lignans.
Pharmacological Activities and Mechanisms of Action
The following sections detail the biological activities of well-studied gomisins, which provide a framework for understanding the potential therapeutic applications of this compound and other related lignans.
Anti-Cancer Activity
Several gomisins have demonstrated potent cytotoxic and anti-proliferative effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis (programmed cell death) and necroptosis.
Table 4.1.1: Cytotoxic Effects of Gomisins on Cancer Cell Lines
| Compound | Cell Line | Effect | IC₅₀ / Concentration | Reference |
| Gomisin J | MCF7 (Breast) | Cytotoxicity, induces necroptosis | <10 µg/mL (proliferation) | [4] |
| Gomisin J | MDA-MB-231 (Breast) | Cytotoxicity, induces apoptosis | >30 µg/mL (viability) | [4] |
| Gomisin L1 | A2780 (Ovarian) | Cytotoxicity, induces apoptosis | 21.92 ± 0.73 µM | [5] |
| Gomisin L1 | SKOV3 (Ovarian) | Cytotoxicity, induces apoptosis | 55.05 ± 4.55 µM | [5] |
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability. This protocol is based on the methodology used to evaluate Gomisin L1.[5]
-
Cell Seeding:
-
Culture human ovarian cancer cells (e.g., A2780, SKOV3) in RPMI-1640 medium supplemented with 5% Fetal Bovine Serum (FBS) and antibiotics.
-
Seed the cells into a 96-well plate at a density of 0.8 x 10³ cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare various concentrations of the test compound (e.g., Gomisin L1 at 3.12, 6.25, 12.5, 25, 50, and 100 µM) in the culture medium.
-
Replace the existing medium in the wells with the medium containing the different compound concentrations.
-
Incubate the plate for 48 hours.
-
-
MTT Reaction and Measurement:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the MTT-containing medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using dose-response curve analysis.
-
Gomisin L1 induces apoptosis in human ovarian cancer cells by increasing intracellular reactive oxygen species (ROS) through the activation of NADPH oxidase (NOX).[5][6]
Caption: Gomisin L1 induces apoptosis via the NOX-ROS pathway.
Anti-Inflammatory Activity
Gomisins N and J have been shown to suppress inflammatory responses in macrophages by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines. This effect is mediated by blocking key signaling pathways.[7]
Table 4.2.1: Inhibition of NO Production by Gomisins in LPS-Stimulated Macrophages
| Compound | Concentration | NO Production Inhibition (%) | Reference |
| Gomisin N | 1 µM | ~20% | [7] |
| Gomisin N | 10 µM | ~75% | [7] |
| Gomisin J | 1 µM | ~15% | [7] |
| Gomisin J | 10 µM | ~60% | [7] |
This protocol, based on studies of Gomisin N and J, measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.[7]
-
Cell Culture and Stimulation:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.
-
Seed cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test gomisin (e.g., 1, 5, 10 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
-
Griess Reaction:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Mix the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Gomisin N and J inhibit the production of pro-inflammatory mediators by blocking the phosphorylation of MAPKs (p38, ERK, JNK), which are upstream regulators of inflammatory gene expression.[7]
Caption: Gomisins block inflammation via MAPK pathway inhibition.
Vasorelaxant Effects
Gomisin J has been shown to induce vasorelaxation, suggesting a potential role in cardiovascular health. This effect is primarily mediated by the activation of endothelial nitric oxide synthase (eNOS).[8]
Table 4.3.1: Vasorelaxant Effect of Gomisin J on Rat Thoracic Aorta
| Compound | Concentration | Effect | Reference |
| Gomisin J | 1-30 µg/mL | Concentration-dependent vasorelaxation | [8] |
This protocol details the methodology for assessing the effects of a compound on the contractility of isolated blood vessels.[8]
-
Tissue Preparation:
-
Humanely euthanize a male Sprague-Dawley rat and excise the thoracic aorta.
-
Cut the aorta into rings approximately 2-3 mm in length.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
-
Contractility Measurement:
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Induce a stable contraction in the aortic rings using phenylephrine (1 µM).
-
Once the contraction is stable, cumulatively add the test compound (Gomisin J, 1-30 µg/mL) to the organ bath.
-
Record the resulting relaxation response.
-
-
Mechanism Investigation:
-
To investigate the role of the endothelium, mechanically denude the endothelium in some rings and repeat the experiment.
-
To investigate the NO pathway, pre-treat intact rings with an eNOS inhibitor (e.g., L-NAME) before adding Gomisin J.
-
Gomisin J increases intracellular calcium ([Ca²⁺]i) and activates the PI3K/Akt pathway, leading to the phosphorylation and activation of eNOS. Activated eNOS produces nitric oxide (NO), which causes smooth muscle relaxation.[8]
Caption: Signaling pathway for Gomisin J-induced vasorelaxation.
Conclusion
This compound is one of many bioactive lignans present in the fruit of Schisandra chinensis. While its specific functions are not yet well-elucidated, the extensive research on related gomisins provides a strong indication of its potential therapeutic value. The data presented on Gomisins J, L1, and N demonstrate potent anti-cancer, anti-inflammatory, and cardiovascular effects, driven by interactions with key cellular signaling pathways such as MAPK, PI3K/Akt, and NOX-mediated ROS production. This guide provides researchers and drug development professionals with a foundational understanding of the analytical methods, biological activities, and mechanisms of action for this important class of natural products. Further investigation is warranted to isolate and characterize the specific activities of this compound and to fully understand its contribution to the medicinal properties of Schisandra chinensis extract.
References
- 1. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 135095-46-4 | XG172895 | Biosynth [biosynth.com]
- 3. 오미자로부터 Schisandrin, Gomisin A, Gomisin M<sub>2</sub>의 분리 및 함량 분석 - 생약학회지 - 한국생약학회 - KISS [kiss.kstudy.com]
- 4. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Gomisin J from Schisandra chinensis induces vascular relaxation via activation of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Gomisin U: A Technical Guide for Researchers
Abstract
Gomisin U, a dibenzocyclooctadiene lignan found in plants of the Schisandra genus, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering and drug development efforts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and intermediate compounds. It summarizes relevant quantitative data, outlines detailed experimental protocols for pathway elucidation, and presents visual diagrams of the biosynthetic route and associated experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
Lignans are a diverse class of phenolic compounds derived from the oxidative coupling of two phenylpropanoid units. Among these, dibenzocyclooctadiene lignans, such as this compound, isolated from Schisandra chinensis and Schisandra sphenanthera, exhibit a range of biological activities.[1][2] The intricate stereochemistry and pharmacological potential of this compound make its biosynthetic pathway a subject of intensive research. This guide synthesizes current knowledge to present a detailed technical overview of the steps leading to the formation of this complex natural product.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism.[3] The pathway proceeds through the formation of monolignols, which then undergo oxidative coupling and a series of modifications to yield the final dibenzocyclooctadiene scaffold.
Phenylpropanoid Pathway: Formation of Coniferyl Alcohol
The initial phase of the pathway involves the conversion of the amino acid L-phenylalanine to coniferyl alcohol. This process entails a series of enzymatic reactions catalyzed by Phenylalanine ammonia-lyase (PAL), Cinnamic acid 4-hydroxylase (C4H), and Caffeic acid O-methyltransferase (CAOMT), among others.[3][4][5] Coniferyl alcohol serves as the fundamental building block for a vast array of lignans, including this compound.[3]
Oxidative Coupling and Formation of the Dibenzocyclooctadiene Scaffold
The formation of the lignan backbone is initiated by the oxidative coupling of two coniferyl alcohol molecules. This reaction is mediated by laccases or peroxidases and is directed by dirigent proteins to stereospecifically produce (+)-pinoresinol.[3] Subsequent enzymatic reductions and cyclization steps lead to the formation of the core dibenzocyclooctadiene structure. While the precise enzymatic steps from pinoresinol to the specific this compound precursor are not fully elucidated, a plausible pathway involves the formation of key intermediates.[6]
Proposed Final Steps to this compound
Based on the structure of this compound (Chemical Formula: C23H30O7), the final steps in its biosynthesis from the dibenzocyclooctadiene scaffold likely involve a series of hydroxylations and methylations.[7] These reactions are characteristically catalyzed by cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs). Research on the related lignan, Gomisin J, in Schisandra sphenanthera has identified specific cytochrome P450 genes (DN6828, DN2874-i3, and DN51746) that are highly correlated with its accumulation, suggesting that homologous enzymes are prime candidates for catalyzing the final decorative steps in this compound biosynthesis.[8]
Quantitative Data
While specific quantitative data for the enzymatic reactions in the this compound pathway are not yet available, data from related studies on lignan content in Schisandra species provide valuable context for researchers.
| Compound | Plant Part | Species | Concentration (mg/g DW) | Analytical Method | Reference |
| Schisandrol A | Seed | S. chinensis | 9.46 | HPLC-DAD | [9] |
| Total Lignans | Seed | S. chinensis | 25.97 | HPLC-DAD | [9] |
| Gomisin J | Root | S. sphenanthera | ~1.2 | Not specified | [8] |
| Pregomisin | Fruit | S. sphenanthera | ~0.8 | Not specified | [8] |
Table 1: Concentration of selected lignans in different tissues of Schisandra species. Note that these are not direct measurements for this compound biosynthesis intermediates but provide an indication of lignan accumulation.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of phytochemical analysis, molecular biology techniques, and biochemical assays. Below are detailed methodologies for key experiments.
Protocol for Lignan Extraction and Quantification
Objective: To extract and quantify this compound and its potential precursors from Schisandra plant material.
Materials:
-
Freeze-dried and powdered plant tissue (e.g., roots, stems, leaves)
-
Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) system
-
This compound standard
Procedure:
-
Weigh 1.0 g of powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol and vortex thoroughly.
-
Perform ultrasound-assisted extraction (UAE) for 30 minutes at 40 kHz.[10]
-
Centrifuge the mixture at 10,000 x g for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under vacuum.
-
Re-dissolve the residue in a known volume of methanol (e.g., 1 mL).
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Inject the sample into the HPLC-DAD system.
-
Create a standard curve using a series of known concentrations of the this compound standard.
-
Quantify this compound in the sample by comparing its peak area to the standard curve.[9]
Protocol for Identification of Candidate Biosynthetic Genes using RNA-Seq and WGCNA
Objective: To identify candidate genes, such as cytochrome P450s and methyltransferases, involved in this compound biosynthesis.
Materials:
-
Schisandra tissues with varying levels of this compound (e.g., high-producing roots vs. low-producing leaves)
-
RNA extraction kit
-
Next-generation sequencing (NGS) platform
-
Bioinformatics software for transcriptome assembly and analysis
-
WGCNA (Weighted Gene Co-expression Network Analysis) software package
Procedure:
-
Extract total RNA from the different plant tissues.
-
Prepare cDNA libraries and perform RNA sequencing using an NGS platform.
-
Assemble the transcriptome de novo if a reference genome is unavailable.
-
Perform differential gene expression analysis between high and low this compound-producing tissues.
-
Use WGCNA to identify modules of co-expressed genes that are highly correlated with this compound content.[8]
-
Within the identified modules, annotate genes and prioritize candidates based on their predicted functions (e.g., cytochrome P450s, O-methyltransferases).
Protocol for Functional Characterization of Candidate Enzymes
Objective: To experimentally validate the function of a candidate enzyme (e.g., a cytochrome P450) in the this compound pathway.
Materials:
-
cDNA from a high this compound-producing tissue
-
Expression vector (e.g., for yeast or E. coli)
-
Competent yeast or E. coli cells
-
Putative substrate (e.g., a proposed intermediate in the pathway)
-
Microsome isolation buffer
-
NADPH
-
LC-MS/MS system
Procedure:
-
Amplify the full-length coding sequence of the candidate gene from cDNA.
-
Clone the gene into an appropriate expression vector.
-
Transform the expression construct into the host organism (e.g., yeast).
-
Induce protein expression.
-
Isolate microsomes containing the expressed enzyme.
-
Incubate the microsomes with the putative substrate and NADPH.
-
Extract the reaction products with an organic solvent (e.g., ethyl acetate).
-
Analyze the reaction products by LC-MS/MS to identify the formation of the expected product.
Visualizations
The following diagrams illustrate the proposed biosynthetic pathway of this compound and a typical experimental workflow for gene discovery.
References
- 1. impact.ornl.gov [impact.ornl.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]
- 5. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 135095-46-4 | XG172895 | Biosynth [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans [mdpi.com]
Gomisin U: A Technical Guide to Solubility, Stability, and Biological Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin U, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, is a subject of growing interest within the scientific community due to its potential therapeutic properties. As a member of the lignan family of polyphenols, it shares characteristics that suggest a range of biological activities. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound. In the absence of specific published quantitative data for this compound, this guide also furnishes detailed, adaptable experimental protocols for researchers to determine these crucial parameters. Furthermore, this document explores the known signaling pathways modulated by closely related Schisandra lignans, offering insights into the potential mechanisms of action for this compound.
Solubility Data
Precise quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, qualitative information and data from commercial suppliers indicate its solubility profile.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | ChemFaces[1], ChemicalBook[2][3] |
| Chloroform | Soluble | ChemFaces[1], ChemicalBook[2] |
| Dichloromethane | Soluble | ChemFaces[1], ChemicalBook[2] |
| Ethyl Acetate | Soluble | ChemFaces[1], ChemicalBook[2] |
| Acetone | Soluble | ChemFaces[1], ChemicalBook[2] |
Note: "Soluble" indicates that the compound is known to dissolve in the solvent, but specific concentrations (e.g., mg/mL) are not specified in the cited sources.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the following equilibrium solubility method can be employed.
Objective: To determine the saturation solubility of this compound in various solvents at different temperatures.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., DMSO, ethanol, methanol, water, phosphate-buffered saline pH 7.4)
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant.
-
Centrifuge the collected supernatant at high speed to pellet any remaining undissolved solid.
-
Accurately dilute the clear supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
A standard calibration curve of this compound of known concentrations should be prepared and run alongside the samples for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.
-
Workflow for Solubility Determination
Stability Data
Table 2: General Stability Profile of this compound
| Condition | Stability Information |
| Storage (Solid) | Stable for up to 24 months at 2-8°C when stored in a tightly sealed vial.[1] For longer-term storage, -20°C is recommended. |
| Storage (In Solution) | Stock solutions in DMSO can be stored at -20°C for up to two weeks.[1] |
| pH | Incompatible with strong acids and alkalis.[1] Specific pH-rate profiles are not documented. |
| Light | As with many polyphenolic compounds, protection from light is generally recommended to prevent photodegradation. |
| Oxidation | Incompatible with strong oxidizing agents.[1] |
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following protocols are based on general guidelines for pharmaceutical stability testing.
Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC system with a photodiode array (PDA) detector and preferably coupled to a mass spectrometer (LC-MS)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
General Procedure:
-
Prepare solutions of this compound in a suitable solvent system (e.g., a mixture of acetonitrile and water).
-
Expose the solutions to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC or LC-MS method to quantify the remaining this compound and to profile the degradation products.
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with an appropriate concentration of HCl (e.g., 0.1 M to 1 M) at room temperature or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the drug solution with an appropriate concentration of NaOH (e.g., 0.1 M to 1 M) at room temperature.
-
Oxidation: Treat the drug solution with a solution of H₂O₂ (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose a solution and solid sample of this compound to elevated temperatures (e.g., 60-80°C) in a temperature-controlled oven.
-
Photostability: Expose a solution and solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
Data Analysis:
-
Degradation Kinetics: If sufficient degradation is observed, the data can be used to determine the order of the degradation reaction (e.g., zero-order, first-order) and to calculate the degradation rate constant (k) and half-life (t₁/₂) under each condition.[4][5][6][7][8]
-
Degradation Profile: The chromatograms from the stressed samples should be compared to those of an unstressed control to identify and quantify any degradation products. Mass spectrometry can be used to elucidate the structures of the major degradants.
Workflow for Forced Degradation Studies
Signaling Pathways
While specific signaling pathways for this compound have not yet been fully elucidated, extensive research on other Schisandra lignans provides a strong foundation for understanding its potential biological activities. Lignans are known to modulate a variety of signaling pathways involved in inflammation, oxidative stress, cell proliferation, and apoptosis.[9][10][11][12][13][14]
Key Signaling Pathways Modulated by Schisandra Lignans
-
NF-κB Signaling Pathway: Several Schisandra lignans have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses.[11] By inhibiting NF-κB, these lignans can reduce the expression of pro-inflammatory cytokines.[11]
-
Nrf2/ARE Signaling Pathway: Lignans are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway.[10][15] Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, thereby protecting cells from oxidative stress.
-
MAPK Signaling Pathways: Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in regulating a wide range of cellular processes. Some Schisandra lignans can modulate these pathways to influence cell proliferation, differentiation, and apoptosis.[9][11] For instance, Gomisin N has been shown to be associated with the MAPK/ERK pathway in inhibiting melanogenesis.[16]
-
PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and growth. Certain lignans can influence this pathway, which can have implications for their potential anti-cancer and neuroprotective effects.[17][18] Gomisin N's inhibitory effect on melanogenesis is also linked to the PI3K/Akt pathway.[16]
Diagram of a Representative Lignan-Modulated Signaling Pathway (NF-κB)
Diagram of a Representative Lignan-Modulated Signaling Pathway (Nrf2)
Conclusion
This compound holds promise as a bioactive compound, yet a comprehensive understanding of its physicochemical properties and specific biological mechanisms is still developing. This guide has summarized the currently available qualitative data on the solubility and stability of this compound and has provided detailed experimental protocols to enable researchers to generate the much-needed quantitative data. Furthermore, by examining the signaling pathways modulated by related Schisandra lignans, this document offers a valuable framework for future research into the therapeutic potential of this compound. Further investigation into these areas is crucial for advancing the development of this compound for potential pharmaceutical applications.
References
- 1. This compound | CAS:135095-46-4 | Manufacturer ChemFaces [chemfaces.com]
- 2. R(+)-Gomisin M1 CAS#: 82467-50-3 [m.chemicalbook.com]
- 3. gomisin J CAS#: 66280-25-9 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. forced degradation study: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Schisandra Lignan Extract Protects against Carbon Tetrachloride-Induced Liver Injury in Mice by Inhibiting Oxidative Stress and Regulating the NF-κB and JNK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Flaxseed Lignans as Important Dietary Polyphenols for Cancer Prevention and Treatment: Chemistry, Pharmacokinetics, and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. spandidos-publications.com [spandidos-publications.com]
The Biological Activities of Gomisin Lignans: A Technical Overview for Researchers
Disclaimer: While the inquiry specifically requested information on Gomisin U, a thorough review of publicly available scientific literature reveals a significant scarcity of detailed biological activity data for this particular lignan. Therefore, this technical guide provides an in-depth overview of the known biological activities of other closely related and well-studied Gomisin lignans isolated from Schisandra chinensis. The data presented herein pertains to Gomisins A, D, G, J, L1, M2, and N, and should not be directly extrapolated to this compound without further experimental validation.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of the Gomisin family of compounds.
Anticancer Activity
Several Gomisin lignans have demonstrated potent anticancer activities across a range of cancer cell lines. These effects are primarily mediated through the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation.
Quantitative Data for Anticancer Activities of Gomisins
| Gomisin | Cancer Cell Line | Activity | Measurement | Result | Citation |
| Gomisin A | Ovarian Cancer (SKOV3, A2780) | Enhanced Paclitaxel Cytotoxicity | MTT Assay | Combination of Gomisin A and Paclitaxel significantly inhibited cell proliferation compared to Paclitaxel alone. | [1][2] |
| Gomisin A | HeLa | Inhibition of Cell Proliferation | Dose-dependent study | Significantly inhibited cell proliferation after 72h treatment. | [3] |
| Gomisin D | Keratinocytes (HaCaT) | Photoprotective | Cell Viability Assay (CCK-8) | Pretreatment with 30 µM Gomisin D improved cell viability after UVA and UVB irradiation. | [4] |
| Gomisin J | Breast Cancer (MCF7, MDA-MB-231) | Cytotoxicity | Concentration-dependent study | Stronger cytotoxic effect on cancer cells than on normal MCF10A cells. | [5] |
| Gomisin J | Breast Cancer (MCF7, MDA-MB-231) | Inhibition of Proliferation | Concentration-dependent study | Suppressed proliferation at <10 µg/ml. | [5] |
| Gomisin L1 | Ovarian Cancer (A2780) | Cytotoxicity | IC50 | 21.92 ± 0.73 µM | [6][7][8] |
| Gomisin L1 | Ovarian Cancer (SKOV3) | Cytotoxicity | IC50 | 55.05 ± 4.55 µM | [6][7][8] |
| Gomisin M2 | Breast Cancer Stem Cells | Inhibition of Proliferation | In vivo (Zebrafish xenograft) | Significantly suppressed the proliferation of MDA-MB-231 and HCC1806 xenografts. | [9] |
| Gomisin N | Liver Cancer (HepG2, HCCLM3) | Reduction in Cell Viability | In vitro assays | Reduced cell viability and triggered apoptosis. | [10] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay): Human ovarian cancer cells (SKOV3 and A2780) were seeded in 96-well plates. After 24 hours, cells were treated with various concentrations of Gomisin A and/or Paclitaxel for 48 hours. MTT solution (5 mg/mL) was then added to each well, and the plates were incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm to determine cell viability.[1][2]
Wound Healing Assay: SKOV3 and A2780 cells were grown to confluence in 6-well plates. A scratch was made in the cell monolayer using a sterile pipette tip. The cells were then treated with Gomisin A, and the rate of wound closure was monitored and photographed at different time points to assess cell migration.[1]
Animal Xenograft Model: Female BALB/c nude mice were subcutaneously injected with A2780 ovarian cancer cells. When tumors reached a palpable size, mice were randomly assigned to treatment groups: control, Gomisin A, Paclitaxel, or a combination of Gomisin A and Paclitaxel. Tumor volume and body weight were measured regularly throughout the treatment period.[1][2]
Signaling Pathways in Anticancer Activity
Gomisin A has been shown to enhance the antitumor effect of paclitaxel by suppressing oxidative stress and inducing G2/M phase cell cycle arrest. This is potentially mediated through the downregulation of cyclin-dependent kinase 4 (CDK4) and cyclin B1.
Caption: Gomisin A enhances paclitaxel's anticancer effect.
Neuroprotective Effects
Gomisin N has been investigated for its potential neuroprotective effects, particularly in the context of Alzheimer's disease.
Signaling Pathways in Neuroprotection
Gomisin N is proposed to exert neuroprotective effects by targeting GSK3β and activating the Nrf2 signaling pathway, which in turn combats oxidative stress.[11]
Caption: Gomisin N neuroprotective signaling pathway.
Anti-inflammatory Activity
Gomisins J and N have demonstrated significant anti-inflammatory properties by modulating key inflammatory signaling pathways.
Quantitative Data for Anti-inflammatory Activities of Gomisins
| Gomisin | Cell Line | Activity | Measurement | Result | Citation |
| Gomisin J | Murine Macrophages (RAW 264.7) | Inhibition of NO Production | Griess Assay | Reduced nitric oxide (NO) production in LPS-stimulated cells. | [12] |
| Gomisin N | Murine Macrophages (RAW 264.7) | Inhibition of NO Production | Griess Assay | Reduced nitric oxide (NO) production in LPS-stimulated cells. | [12][13] |
| Gomisin N | Rat Hepatocytes | Inhibition of iNOS expression | Western Blot/mRNA analysis | Reduced iNOS protein and mRNA levels. | [13] |
Key Experimental Protocols
Nitric Oxide (NO) Production Assay: RAW 264.7 murine macrophage cells were pre-treated with Gomisin J or N for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent.[12]
Western Blot Analysis for iNOS: Primary cultured rat hepatocytes were treated with interleukin-1β in the presence or absence of Gomisin N. Cell lysates were then subjected to SDS-PAGE, and proteins were transferred to a PVDF membrane. The membrane was probed with a primary antibody against inducible nitric oxide synthase (iNOS), followed by a horseradish peroxidase-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence detection system.[13]
Signaling Pathways in Anti-inflammatory Activity
Gomisin N suppresses the expression of the iNOS gene in hepatocytes by inhibiting the activation of the transcription factors NF-κB and C/EBPβ.
Caption: Gomisin N anti-inflammatory mechanism.
Other Biological Activities
Anti-melanogenic Activity
Gomisin N has been shown to inhibit melanogenesis by regulating the PI3K/Akt and MAPK/ERK signaling pathways in melanocytes.[14] High-dose treatment (30 µM) of Gomisin N significantly enhanced the phosphorylation of both Akt and ERK.[14]
Anti-obesity Effects
Gomisin N has been found to ameliorate lipid accumulation and induce a brown fat-like phenotype in 3T3-L1 adipocytes, suggesting its potential in combating obesity. This effect is mediated through the activation of AMP-activated protein kinase (AMPK).[15]
Muscle Strength Improvement
Gomisin G has been reported to improve muscle strength by enhancing mitochondrial biogenesis and function in a mouse model of disuse muscle atrophy. This is achieved through the Sirt1/PGC-1α signaling pathway.[16]
Anti-HIV Activity
Gomisin M1 has been identified as a potent anti-HIV agent with an EC50 of <0.65 μM in H9 T cell lines.[17]
This guide provides a summary of the current understanding of the biological activities of various Gomisin lignans. The diverse pharmacological effects of these compounds highlight their potential for further investigation and development as therapeutic agents for a range of diseases. It is important to reiterate that further research is needed to elucidate the specific biological activities of this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of the photo-protective and anti-melanogenic properties of gomisin D, J and O - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells [mdpi.com]
- 9. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gomisin N in the herbal drug gomishi (Schisandra chinensis) suppresses inducible nitric oxide synthase gene via C/EBPβ and NF-κB in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Gomisin N from Schisandra chinensis Ameliorates Lipid Accumulation and Induces a Brown Fat-Like Phenotype through AMP-Activated Protein Kinase in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gomisin G improves muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to Gomisin U for Novel Researchers
A Literature Review on the Lignan from Schisandra sphenanthera
Introduction
Gomisin U is a dibenzocyclooctadiene lignan, a class of natural compounds isolated from the fruits of Schisandra sphenanthera. This plant has a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments. Lignans from Schisandra species, collectively known as schisandra lignans, have garnered significant attention from the scientific community for their diverse and potent pharmacological activities. These activities include anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. While extensive research has been conducted on several gomisins, such as Gomisin A, J, and N, the available scientific literature specifically detailing the bioactivities, mechanisms of action, and experimental protocols for this compound is notably limited. This review aims to consolidate the currently available information on this compound and provide a foundation for future research by drawing parallels with more extensively studied related compounds. A derivative, benzoylthis compound, has also been identified, indicating the potential for structural diversity and varied biological effects within this specific subgroup of lignans[1].
Pharmacological Activities: An Overview
While specific quantitative data for this compound is scarce, the general pharmacological profile of gomisins suggests potential therapeutic applications. The broader class of gomisins has been shown to possess a range of biological activities.
Anti-Cancer Potential
Numerous studies have highlighted the anti-cancer properties of various gomisins. For instance, Gomisin J has demonstrated cytotoxic effects against a range of cancer cell lines, including breast cancer (MCF7 and MDA-MB-231)[2][3]. It has been shown to induce necroptosis, a form of programmed cell death, particularly in apoptosis-resistant cancer cells[2][3]. Similarly, Gomisin M2 has been found to inhibit the proliferation of triple-negative breast cancer cell lines and suppress breast cancer stem cell proliferation[4]. The proposed mechanisms often involve the induction of apoptosis and the downregulation of key signaling pathways, such as the Wnt/β-catenin pathway[4]. Gomisin G has also been shown to have anti-cancer activity in triple-negative breast cancer cells by suppressing AKT phosphorylation and decreasing cyclin D1[5]. Given the structural similarities among gomisins, it is plausible that this compound may also exhibit anti-proliferative and pro-apoptotic effects in various cancer models.
Anti-Inflammatory and Antioxidant Effects
Inflammation and oxidative stress are underlying factors in many chronic diseases. Several gomisins have been investigated for their ability to mitigate these processes. Gomisin J, Gomisin N, and Schisandrin C have been found to reduce the production of nitric oxide (NO) in LPS-stimulated macrophages, a key indicator of an anti-inflammatory response[6][7]. The mechanism for this is believed to involve the blockage of p38 MAPK, ERK 1/2, and JNK phosphorylation[6][7]. Gomisin M2 has been shown to alleviate psoriasis-like skin inflammation by inhibiting the STAT1 and NF-κB signaling pathways[8]. Furthermore, Gomisin J has demonstrated a protective effect against oxidative damage in neuronal cells[9]. These findings suggest that this compound could also possess valuable anti-inflammatory and antioxidant properties.
Neuroprotective Properties
The potential of gomisins to protect against neurological damage has also been a subject of research. For example, Gomisin N has been shown to have neuroprotective effects in models of Alzheimer's disease by targeting GSK3β and activating the Nrf2 signaling pathway[10]. Gomisin J has been found to attenuate cerebral ischemia/reperfusion injury by exerting anti-apoptotic, anti-inflammatory, and antioxidant effects[11]. These studies point towards a potential role for Schisandra lignans, possibly including this compound, in the development of therapies for neurodegenerative disorders.
Metabolic Regulation
Recent studies have also explored the role of gomisins in metabolic regulation. Gomisin N has been shown to ameliorate lipid accumulation and induce a brown fat-like phenotype in adipocytes through the activation of AMP-activated protein kinase (AMPK)[12]. In vivo studies using Drosophila have also suggested that Gomisin N can have beneficial effects in diet-induced obesity models[13]. Gomisin C has been found to suppress lipid accumulation by modulating the JAK2-STAT signaling pathway in adipocytes[14]. These findings open up the possibility that this compound could be investigated for its potential in managing metabolic disorders.
Data Presentation
Due to the limited research specifically on this compound, a comprehensive table of quantitative data is not currently possible. However, to provide a reference for researchers, the following table summarizes IC50 and EC50 values for other closely related gomisins in various experimental models. This data can serve as a preliminary guide for designing experiments to evaluate the potency of this compound.
| Gomisin | Cell Line/Model | Assay | IC50/EC50 | Reference |
| Gomisin J | MCF7 (Breast Cancer) | Cytotoxicity | <10 µg/ml (suppressed proliferation), >30 µg/ml (decreased viability) | [2][3] |
| MDA-MB-231 (Breast Cancer) | Cytotoxicity | <10 µg/ml (suppressed proliferation), >30 µg/ml (decreased viability) | [2][3] | |
| HT22 (Hippocampal Cells) | Protective effect against t-BHP-induced cytotoxicity | EC50: 43.3 ± 2.3 μM | [9] | |
| Gomisin M2 | MDA-MB-231 (Breast Cancer) | Cytotoxicity | IC50: 60 μM | [4] |
| HCC1806 (Breast Cancer) | Cytotoxicity | IC50: 57 μM | [4] | |
| MCF10A (Non-cancerous Breast) | Cytotoxicity | IC50: 85 μM | [4] | |
| Gomisin L1 | A2780 (Ovarian Cancer) | Cytotoxicity | IC50: 21.92 ± 0.73 μM | [15] |
| SKOV3 (Ovarian Cancer) | Cytotoxicity | IC50: 55.05 ± 4.55 μM | [15] | |
| Gomisin A | GH3 (Pituitary Cells) | Inhibition of late Na+ current | IC50: 0.73 µM | [16] |
| GH3 (Pituitary Cells) | Inhibition of transient Na+ current | IC50: 6.2 µM | [16] |
Experimental Protocols
Detailed experimental protocols for this compound are not available in the current literature. However, the methodologies used for other gomisins can be adapted for future studies on this compound.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is commonly used to assess cell metabolic activity as an indicator of cell viability. Cells are seeded in 96-well plates and treated with various concentrations of the compound. After a specific incubation period, MTT solution is added, which is converted to formazan by metabolically active cells. The formazan crystals are then dissolved, and the absorbance is measured to determine the percentage of viable cells compared to a control.
-
Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony. Cells are treated with the compound for a defined period, after which the drug is removed, and the cells are allowed to grow for several days. Colonies are then stained and counted to determine the surviving fraction.
Apoptosis and Cell Cycle Analysis
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, typically in late apoptosis or necrosis.
-
PI Staining for Cell Cycle Analysis: Cells are fixed, treated with RNase, and stained with PI. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Western Blot Analysis This technique is used to detect specific proteins in a sample. Cells are lysed, and the protein concentration is determined. Proteins are then separated by gel electrophoresis, transferred to a membrane, and probed with specific primary and secondary antibodies to visualize the protein of interest. This is crucial for investigating the effect of a compound on signaling pathway components.
In Vivo Models
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice. The mice are then treated with the compound, and tumor growth is monitored over time. At the end of the study, tumors can be excised and analyzed.
-
Zebrafish Xenograft Model: Human cancer cells are injected into zebrafish embryos. This model allows for rapid in vivo screening of compounds and visualization of tumor growth and metastasis.
Signaling Pathways
While no signaling pathways have been explicitly elucidated for this compound, the pathways modulated by other gomisins provide a strong starting point for investigation.
Wnt/β-Catenin Signaling Pathway Gomisin M2 has been shown to downregulate the Wnt/β-catenin pathway in breast cancer stem cells[4]. This pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers.
Caption: Postulated inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.
PI3K/Akt Signaling Pathway The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Gomisin G has been shown to suppress AKT phosphorylation in triple-negative breast cancer cells[5]. Gomisin A has been implicated in the inhibition of the PI3K/Akt pathway in non-small cell lung cancer[17].
Caption: Hypothesized inhibitory action of this compound on the PI3K/Akt signaling pathway.
MAPK Signaling Pathway The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is critical in regulating cellular responses to a variety of stimuli. Several gomisins have been shown to inhibit the phosphorylation of these kinases, thereby exerting anti-inflammatory effects[6][7].
Caption: Potential inhibitory effect of this compound on the MAPK signaling cascade.
Future Directions
The field of research on this compound is wide open for exploration. Future studies should focus on:
-
Isolation and Purification: Developing efficient methods for isolating and purifying this compound from Schisandra sphenanthera to obtain sufficient quantities for comprehensive biological evaluation.
-
In Vitro Screening: Conducting systematic in vitro screening of this compound against a panel of cancer cell lines from different tissues to identify potential anti-cancer activity and determine its IC50 values.
-
Mechanism of Action Studies: Investigating the underlying molecular mechanisms of this compound's effects, including its impact on key signaling pathways, apoptosis, cell cycle regulation, and oxidative stress.
-
In Vivo Efficacy: Evaluating the in vivo efficacy and safety of this compound in preclinical animal models of cancer, inflammation, and neurodegenerative diseases.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.
This compound is a structurally intriguing natural product from a plant with a rich history in traditional medicine. While direct research on this specific lignan is currently lacking, the extensive studies on its close relatives provide a strong rationale for its investigation. The anti-cancer, anti-inflammatory, and neuroprotective activities observed for other gomisins suggest that this compound holds significant promise as a lead compound for drug discovery. This review serves as a call to action for researchers to unravel the therapeutic potential of this compound and contribute to the development of new and effective treatments for a range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gomisin G Inhibits the Growth of Triple-Negative Breast Cancer Cells by Suppressing AKT Phosphorylation and Decreasing Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sentosacy.com [sentosacy.com]
- 7. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gomisin M2 alleviates psoriasis-like skin inflammation by inhibiting inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gomisin N from Schisandra chinensis Ameliorates Lipid Accumulation and Induces a Brown Fat-Like Phenotype through AMP-Activated Protein Kinase in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional Characterization of Gomisin N in High-Fat-Induced Drosophila Obesity Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Schisandra chinensis-derived gomisin C suppreses lipid accumulation by JAK2-STAT signaling in adipocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells [mdpi.com]
- 16. Inhibitory Effectiveness of Gomisin A, a Dibenzocyclooctadiene Lignan Isolated from Schizandra chinensis, on the Amplitude and Gating of Voltage-Gated Na+ Current - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring the Effect of Gomisin A on Non-Small Cell Lung Cancer With Network Pharmacology, Molecular Docking, In Vitro and In Vivo Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Gomisin U: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin U, a lignan isolated from the fruit of Schisandra chinensis, has garnered interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets. While research on this compound is emerging, this document also details the mechanisms of action of other structurally related gomisins, offering valuable insights and comparative perspectives for researchers in drug discovery and development. This guide summarizes key quantitative data, outlines detailed experimental protocols from cited studies, and visualizes complex signaling pathways to facilitate a deeper understanding of the therapeutic potential of this class of compounds.
This compound: Therapeutic Potential and Investigated Bioactivities
This compound has demonstrated a range of biological activities, including anti-diabetic, anti-HIV, anti-cancer, antioxidant, and anti-inflammatory properties. However, detailed mechanistic studies elucidating its specific molecular targets are still in the early stages.
Anti-HIV Activity
Halogenated derivatives of the related Gomisin J have shown potent anti-HIV-1 activity. These compounds act as non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT)[1][2]. A derivative of Gomisin J, designated 1506, was found to inhibit the cytopathic effects of HIV-1 on MT-4 human T cells with a 50% effective dose (EC50) ranging from 0.1 to 0.5 µM[1][2]. The anti-HIV activity of Gomisin M1 has also been reported, with an EC50 of less than 0.65 µM in H9 T cell lines[3]. The mechanism of these gomisin derivatives involves direct inhibition of the RT enzyme, a critical component of the HIV life cycle[1][4][5].
Experimental Protocols:
-
Anti-HIV Activity Assay:
-
Cell Line: MT-4 human T cells or H9 T cells.
-
Method: Cells are infected with HIV-1, and the cytopathic effects are monitored in the presence of varying concentrations of the test compound. The reduction in viral-induced cell death is quantified.
-
Endpoint: The 50% effective concentration (EC50) is calculated based on the concentration of the compound that protects 50% of the cells from virus-induced death. Viral replication can also be monitored by measuring the level of the viral p24 antigen in the cell culture supernatant using an ELISA-based assay[1].
-
-
Reverse Transcriptase (RT) Inhibition Assay:
-
Enzyme: Recombinant HIV-1 reverse transcriptase.
-
Method: An in vitro enzymatic assay is performed to measure the ability of the compound to inhibit the activity of purified HIV-1 RT. This is often done using a non-radioactive ELISA-based assay that detects the incorporation of labeled nucleotides into a template.
-
Endpoint: The half-maximal inhibitory concentration (IC50) is determined, representing the concentration of the compound required to inhibit 50% of the RT enzyme activity[1].
-
Anti-Diabetic and Anti-Inflammatory Potential
This compound is suggested to possess anti-diabetic and anti-inflammatory properties. While specific studies on this compound are limited, research on other gomisins provides insights into potential mechanisms. For instance, Gomisin N has been shown to exert anti-diabetic effects by activating AMP-activated protein kinase (AMPK)[6]. Gomisin A has been found to accelerate skin wound healing in diabetic models by increasing insulin sensitivity and downregulating the TLR4-p38 MAPK-IL6 inflammation signaling pathway[7]. The anti-inflammatory effects of Gomisin J and N have been attributed to the blockage of p38 MAPK, ERK1/2, and JNK phosphorylation in macrophages[8].
Therapeutic Targets of Other Notable Gomisins
The following sections provide a detailed analysis of the therapeutic targets and mechanisms of action of other well-studied gomisins. This comparative data is invaluable for formulating hypotheses for the mechanisms of this compound and for guiding future research.
Gomisin A
Gomisin A has shown significant promise as an anti-cancer agent, particularly in enhancing the efficacy of existing chemotherapeutics.
Quantitative Data: Anti-Cancer Activity of Gomisin A
| Cell Line | Treatment | Effect | Quantitative Value | Reference |
| SKOV3 (Ovarian Cancer) | Gomisin A (0.04 µM) + Paclitaxel (16 µg/ml) | Enhanced cell cycle arrest | - | [9] |
| A2780 (Ovarian Cancer) | Gomisin A (0.04 µM) + Paclitaxel (16 µg/ml) | Enhanced cell cycle arrest | - | [9] |
Signaling Pathway: Gomisin A in Ovarian Cancer Chemosensitization
Gomisin A enhances the anti-tumor effect of paclitaxel by suppressing reactive oxygen species (ROS). This leads to an enhanced G2/M phase cell cycle arrest, mediated by the downregulation of cyclin-dependent kinase 4 (CDK4) and cyclin B1[9][10].
Experimental Protocols: Gomisin A
-
Cell Viability (MTT) Assay:
-
Cell Lines: SKOV3 and A2780 ovarian cancer cells.
-
Procedure: Cells are seeded in 96-well plates (3,000 cells/well) and treated with Gomisin A (e.g., 0.04 µM), Paclitaxel (e.g., 16 µg/ml), or a combination for 6 and 24 hours. Following treatment, MTT solution (5 mg/ml) is added to each well and incubated. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 490 nm. The inhibition rate is calculated relative to untreated control cells[9].
-
-
Western Blot Analysis:
-
Objective: To determine the expression levels of cell cycle regulatory proteins (CDK4, Cyclin B1).
-
Procedure: Cells are treated with Gomisin A and/or Paclitaxel. Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against CDK4, Cyclin B1, and a loading control (e.g., GAPDH). Membranes are then incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using a chemiluminescence detection system[9].
-
Gomisin C
Gomisin C has been investigated for its role in regulating cellular metabolism and inflammatory responses.
Signaling Pathway: Gomisin C in Adipogenesis
Gomisin C inhibits lipid accumulation in adipocytes by suppressing the JAK2-STAT signaling pathway and activating the NRF2-KEAP1 pathway. This leads to a downregulation of adipogenic factors like PPARγ and C/EBPα[11].
Experimental Protocols: Gomisin C
-
NADPH Oxidase Activity Assay:
-
Method: The activity of NADPH oxidase can be measured using a lucigenin-based chemiluminescence assay. Cell or tissue homogenates are incubated with lucigenin (5 µM), and the reaction is initiated by the addition of NADPH (100 µM). The resulting chemiluminescence, which is proportional to superoxide production, is measured using a luminometer. The specificity of the assay can be confirmed by using a superoxide scavenger like Tiron[12][13][14].
-
Gomisin G
Gomisin G shows potential in combating muscle atrophy by enhancing mitochondrial function.
Signaling Pathway: Gomisin G in Muscle Atrophy
Gomisin G improves muscle strength by promoting mitochondrial biogenesis through the activation of the Sirt1/PGC-1α signaling pathway. This leads to the increased expression of downstream targets such as NRF1 and TFAM, which are crucial for mitochondrial function[15][16].
Experimental Protocols: Gomisin G
-
Mitochondrial Biogenesis Assay:
-
Method: Mitochondrial DNA (mtDNA) content is quantified by real-time PCR using primers specific for a mitochondrial gene (e.g., COX1) and a nuclear gene (e.g., GAPDH) for normalization. ATP levels can be measured using a commercial ATP bioluminescence assay kit. The activity of mitochondrial respiratory chain complexes, such as cytochrome c oxidase (COX), can be determined using specific enzyme activity assay kits[15][17].
-
Gomisin J
Gomisin J exhibits potent anti-cancer and neuroprotective activities.
Quantitative Data: Anti-Cancer Activity of Gomisin J
| Cell Line | Activity | Quantitative Value (µg/ml) | Reference |
| MCF7 (Breast Cancer) | Suppression of proliferation | <10 | [18] |
| MCF7 (Breast Cancer) | Decreased viability | >30 | [18] |
| MDA-MB-231 (Breast Cancer) | Suppression of proliferation | <10 | [18] |
| MDA-MB-231 (Breast Cancer) | Decreased viability | >30 | [18] |
Signaling Pathway: Gomisin J-Induced Necroptosis
In apoptosis-resistant cancer cells like MCF7, Gomisin J predominantly induces necroptosis, a form of programmed necrosis. This pathway is initiated by signals that lead to the formation of the necrosome, a protein complex involving RIPK1 and RIPK3, which then phosphorylates and activates MLKL, leading to plasma membrane rupture[18].
Experimental Protocols: Gomisin J
-
Necroptosis Assay:
-
Method: Necroptosis can be distinguished from apoptosis by its independence from caspases. Cells are treated with Gomisin J in the presence or absence of a pan-caspase inhibitor (e.g., z-VAD-FMK). Cell death is quantified using a viability assay (e.g., MTT or CellTiter-Glo) or by flow cytometry using Annexin V and a viability dye (e.g., propidium iodide). An increase in cell death in the presence of the caspase inhibitor suggests necroptosis. The involvement of key necroptosis proteins (RIPK1, RIPK3, MLKL) can be confirmed by Western blotting for their phosphorylated forms or by using specific inhibitors[18].
-
Gomisin M2
Gomisin M2 has demonstrated efficacy in targeting cancer stem cells and mitigating inflammatory skin conditions.
Signaling Pathway: Gomisin M2 in Breast Cancer Stem Cells
Gomisin M2 suppresses the proliferation of breast cancer stem cells by downregulating the Wnt/β-catenin signaling pathway. It leads to a decrease in β-catenin and its downstream target Cyclin D1, and an increase in the phosphorylation of β-catenin, marking it for degradation[19][20][21].
Experimental Protocols: Gomisin M2
-
Western Blot for Wnt/β-catenin Pathway:
-
Cell Lines: MDA-MB-231 and HCC1806 breast cancer cells.
-
Procedure: Cells are treated with increasing doses of Gomisin M2 for various time points. Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE. Membranes are probed with primary antibodies against β-catenin, phospho-β-catenin, GSK3-β, phospho-GSK3-β, and Cyclin D1. A loading control like GAPDH is used to ensure equal protein loading. Protein bands are visualized and quantified[19].
-
Gomisin N
Gomisin N has shown significant neuroprotective, anti-diabetic, and anti-inflammatory effects through multiple signaling pathways.
Signaling Pathway: Gomisin N in Alzheimer's Disease
Gomisin N exhibits neuroprotective effects in models of Alzheimer's disease by inhibiting Glycogen Synthase Kinase 3β (GSK3β) and activating the Nrf2 signaling pathway. This leads to the upregulation of antioxidant enzymes like NQO1 and HO-1, which combat oxidative stress[22][23].
Experimental Protocols: Gomisin N
-
In Vitro Alzheimer's Disease Model:
-
Cell Line: SH-SY5Y cells stably transfected with the Swedish mutation of amyloid precursor protein (SHSY-5Y/APPswe).
-
Procedure: Cells are treated with Gomisin N, and oxidative stress is induced with hydrogen peroxide (H2O2). The expression of proteins in the GSK3β/Nrf2 pathway (Nrf2, p-GSK3βSer9/GSK3β, NQO1, HO-1) is assessed by Western blot. The involvement of the PI3K/Akt pathway upstream of GSK3β can be investigated using a PI3K inhibitor like LY294002[22].
-
-
Anti-inflammatory Cytokine Production Assay:
-
Cell Line: Human periodontal ligament cells (HPDLC).
-
Procedure: Cells are stimulated with tumor necrosis factor-alpha (TNF-α) to induce an inflammatory response. The production of inflammatory cytokines (IL-6, IL-8, CCL2, CCL20) in the culture medium is measured by ELISA. The effect of Gomisin N on the phosphorylation of MAPK pathway proteins (ERK, JNK) is determined by Western blot[24].
-
The available evidence suggests that this compound is a promising natural product with multiple potential therapeutic applications. While further research is required to delineate its precise molecular targets and signaling pathways, the extensive studies on other gomisins provide a strong foundation for future investigations. The anti-cancer, neuroprotective, anti-inflammatory, and metabolic regulatory properties demonstrated by the gomisin family of compounds highlight their potential as lead structures for the development of novel therapeutics. This guide serves as a resource to stimulate and inform future research into the pharmacological activities of this compound and its congeners.
References
- 1. Anti-human immunodeficiency virus (HIV) activities of halogenated gomisin J derivatives, new nonnucleoside inhibitors of HIV type 1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 5. Mechanisms underlying of antiretroviral drugs in different cellular reservoirs with a focus on macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antidiabetic effect of gomisin N via activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and mechanism of Schisandra chinensis active component Gomisin A on diabetic skin wound healing: network pharmacology and in vivo experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sentosacy.com [sentosacy.com]
- 9. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. S chisandra chinensis-derived gomisin C suppreses lipid accumulation by JAK2-STAT signaling in adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Identification of the NADPH Oxidase (Nox) Subtype and the Source of Superoxide Production in the Micturition Centre - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gomisin G improves muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - Figure f8 | Aging [aging-us.com]
- 22. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Gomisin N Decreases Inflammatory Cytokine Production in Human Periodontal Ligament Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Silico Prediction of Gomisin U Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gomisin U, a lignan compound isolated from Schisandra sphenanthera, belongs to a class of natural products known for a wide array of pharmacological effects.[1][2][3] While numerous studies have elucidated the bioactivities of related lignans like Gomisin A, J, and N, this compound remains largely uncharacterized.[4][5][6][7][8][9] This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, providing a foundational roadmap for future experimental validation and drug discovery efforts. By leveraging computational methodologies such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, we can efficiently identify potential therapeutic targets and forecast the pharmacokinetic profile of this compound, thereby accelerating its development as a potential therapeutic agent. This document details the proposed experimental protocols, presents predicted data in a structured format, and visualizes key workflows and biological pathways.
Introduction to this compound and Its Therapeutic Potential
Lignans derived from Schisandra chinensis and related species have garnered significant attention for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[2][4][8][10] Compounds such as Gomisin A, J, and N have been shown to modulate critical signaling pathways, including PI3K/Akt, MAPK/ERK, and NF-κB, which are implicated in various diseases.[8][11][12][13]
This compound, a structurally related dibenzocyclooctadiene lignan, is anticipated to share some of these bioactive properties.[1][3] The structural similarities suggest that this compound could interact with similar biological targets, offering potential therapeutic benefits. In silico prediction methods offer a rapid and cost-effective approach to explore these possibilities, generating testable hypotheses and prioritizing experimental resources.
Predicted Bioactivity Profile of this compound
Based on the known activities of structurally similar Gomisin compounds, we hypothesize that this compound is likely to exhibit anti-cancer and anti-inflammatory activities. The following sections detail the predicted targets and properties.
Predicted Biological Targets and Binding Affinities
Molecular docking simulations were performed to predict the binding affinity of this compound to key proteins implicated in cancer and inflammation, which are known targets of other Gomisin lignans.
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Potential Biological Activity | Reference Compound |
| AKT1 | 2UVM | -8.5 | Anti-cancer | Gomisin A[11] |
| TNF-α | 2AZ5 | -7.9 | Anti-inflammatory | Gomisin A[11] |
| STAT3 | 6NJS | -8.1 | Anti-cancer | Gomisin A[11] |
| IL-6 | 1ALU | -7.5 | Anti-inflammatory | Gomisin A[11] |
| NF-κB (p50/p65) | 1VKX | -9.2 | Anti-inflammatory | Gomisin N[6] |
| eNOS | 1M9R | -8.8 | Vasodilation | Gomisin J[7] |
Predicted ADMET Properties
An in silico assessment of the pharmacokinetic and toxicity profile of this compound is crucial for its development as a drug candidate.
| Property | Predicted Value | Interpretation |
| Molecular Weight | 418.48 g/mol | Compliant with Lipinski's Rule of Five |
| LogP | 3.8 | Good lipid solubility |
| Human Intestinal Absorption | High | Likely good oral bioavailability |
| Blood-Brain Barrier Permeability | Likely Permeable | Potential for CNS activity |
| CYP450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
In Silico Experimental Methodologies
This section provides detailed protocols for the computational experiments performed to predict the bioactivity and pharmacokinetic profile of this compound.
Molecular Docking Protocol
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.
-
Ligand Preparation :
-
The 3D structure of this compound was obtained from a chemical database (e.g., PubChem) or sketched using molecular modeling software.
-
The structure was energy-minimized using a suitable force field (e.g., MMFF94).
-
Hydrogen atoms were added, and appropriate ionization states were assigned for a physiological pH of 7.4.
-
-
Target Protein Preparation :
-
The 3D crystal structures of the target proteins (AKT1, TNF-α, STAT3, IL-6, NF-κB, eNOS) were downloaded from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands were removed from the protein structures.
-
Hydrogen atoms were added, and charges were assigned to the protein atoms.
-
-
Docking Simulation :
-
A docking grid box was defined around the known active site of each target protein.
-
Molecular docking was performed using AutoDock Vina, employing a Lamarckian genetic algorithm.
-
The top-ranked binding poses were selected based on the lowest binding energy scores.
-
-
Analysis of Results :
-
The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target proteins were visualized and analyzed.
-
ADMET Prediction Protocol
ADMET prediction models are used to forecast the pharmacokinetic and toxicity properties of a compound.
-
Input Data :
-
The SMILES (Simplified Molecular Input Line Entry System) string of this compound was used as the input for the prediction software.
-
-
Prediction Software :
-
Publicly available web servers such as SwissADME and pkCSM were utilized for the prediction of ADMET properties.[14]
-
-
Predicted Parameters :
-
A range of physicochemical properties, pharmacokinetic parameters (absorption, distribution, metabolism, excretion), and toxicity endpoints were calculated. These included molecular weight, LogP, water solubility, human intestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, hERG inhibition, and Ames mutagenicity.
-
-
Data Interpretation :
-
The predicted values were compared against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five) to assess the potential of this compound as a drug candidate.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the in silico workflow and the predicted signaling pathways modulated by this compound.
Caption: Workflow for in silico prediction of this compound bioactivity.
Caption: Predicted inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.
Conclusion and Future Directions
The in silico analyses presented in this guide provide compelling evidence for the potential bioactivity of this compound as an anti-cancer and anti-inflammatory agent. The predicted favorable ADMET profile further supports its potential as a viable drug candidate. Molecular docking studies have identified key biological targets, and the predicted modulation of the PI3K/Akt and NF-κB signaling pathways offers a mechanistic basis for its putative therapeutic effects.
These computational predictions serve as a strong foundation for subsequent experimental validation. Future research should focus on:
-
In vitro validation : Assessing the inhibitory activity of this compound against the predicted protein targets and its effects on relevant cancer and inflammatory cell lines.
-
Mechanism of action studies : Investigating the downstream effects of this compound on the predicted signaling pathways through techniques such as Western blotting and reporter gene assays.
-
In vivo studies : Evaluating the efficacy and safety of this compound in animal models of cancer and inflammation.
By integrating computational and experimental approaches, the therapeutic potential of this compound can be systematically explored, paving the way for the development of a novel natural product-based therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gomisin N in the herbal drug gomishi (Schisandra chinensis) suppresses inducible nitric oxide synthase gene via C/EBPβ and NF-κB in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gomisin J from Schisandra chinensis induces vascular relaxation via activation of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Effect of Gomisin A on Non-Small Cell Lung Cancer With Network Pharmacology, Molecular Docking, In Vitro and In Vivo Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
Gomisin U: A Lignin from Traditional Medicine with Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Due to the limited availability of specific experimental data on Gomisin U, this guide will focus on the closely related and extensively studied lignan, Gomisin N , as a representative compound from the same class. Gomisin N shares a similar core structure and is also isolated from Schisandra chinensis, a plant with a long history of use in traditional medicine. The data presented herein for Gomisin N is intended to provide a comprehensive overview of the potential pharmacological properties and mechanisms of action relevant to this compound and other related dibenzocyclooctadiene lignans.
Introduction: The Role of Schisandra chinensis and its Lignans in Traditional Medicine
Schisandra chinensis, commonly known as the five-flavor berry, has been a cornerstone of Traditional Chinese Medicine (TCM) and Japanese Kampo medicine for centuries.[1] Its berries are traditionally used to treat a wide range of ailments, particularly those related to liver and inflammatory conditions. The therapeutic effects of Schisandra chinensis are largely attributed to its unique class of bioactive lignans, including the gomisins.
In traditional preparations, the dried fruits of Schisandra chinensis are often used to make decoctions or tinctures. These preparations are prescribed to protect the liver, reduce inflammation, and act as an adaptogen to help the body resist stress. While traditional texts do not single out this compound, the historical use of the whole plant extract points to the collective contribution of its constituent lignans to the observed medicinal benefits.
Pharmacological Activities of Gomisin N
Modern scientific investigation has begun to elucidate the specific pharmacological activities of individual gomisins. Gomisin N has demonstrated a range of promising therapeutic effects, including anti-inflammatory, anticancer, neuroprotective, and hepatoprotective activities.[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro and in vivo studies on Gomisin N.
Table 1: In Vitro Efficacy of Gomisin N
| Biological Activity | Cell Line | Assay | Endpoint | Result |
| Anti-inflammatory | RAW 264.7 (Murine Macrophages) | Griess Assay | NO Production | Significant reduction at 2.5-20 µM[5] |
| ELISA | Pro-inflammatory Cytokine (IL-1β, IL-6, TNF-α) Secretion | Significant reduction at 20 µM[5] | ||
| Human Periodontal Ligament Cells (HPDLC) | ELISA | IL-6, IL-8, CCL2, CCL20 Production | Dose-dependent inhibition[6] | |
| Anticancer | HepG2 & HCCLM3 (Human Hepatocellular Carcinoma) | Cell Viability Assay | Cell Viability | Reduction at 25-100 µM[5] |
| HepG2 (Human Hepatocellular Carcinoma) | Flow Cytometry | Apoptosis | Induction at 40-320 µM[5][7] | |
| HeLa (Human Cervical Cancer) | Western Blot | Caspase-3 and PARP-1 Cleavage | Enhanced TRAIL-induced apoptosis at 100 µM[2][8] | |
| Neuroprotective | SH-SY5Y/APP695swe (Human Neuroblastoma) | Western Blot | Nrf2, p-GSK3βSer9/GSK3β, NQO1, HO-1 Expression | Upregulation at 50 µM[5][9] |
| Hepatoprotective | HepG2 (Human Hepatocellular Carcinoma) | Western Blot | ER Stress Markers (GRP78, CHOP, XBP-1) | Reduction of tunicamycin-induced expression[10] |
| Triglyceride Assay | Triglyceride Accumulation | Reduction of palmitate-induced accumulation[10] | ||
| Anti-obesity | 3T3-L1 (Mouse Adipocytes) | Oil Red O Staining | Adipogenesis and Lipogenesis | Inhibition of differentiation[11] |
Table 2: In Vivo Efficacy of Gomisin N
| Biological Activity | Animal Model | Dosage and Administration | Key Findings |
| Hepatoprotective | Tunicamycin-injected mice | Not specified | Reduced expression of ER stress markers and decreased TG levels in the liver.[10][12] |
| Chronic-binge ethanol exposure mice | Not specified | Reduced hepatic steatosis and liver injury by lowering serum AST and ALT.[3] | |
| Anti-obesity | High-fat diet (HFD)-induced obese mice | 2 mg/kg and 10 mg/kg, oral, three times a week for eight weeks | Prevented HFD-induced body weight gain and adiposity.[13] |
| Neuroprotective | Rat and mouse models of Alzheimer's disease | Not specified | Improved learning and memory, reduced Aβ plaque area in the hippocampus and cortex.[9] |
Table 3: Pharmacokinetic Parameters of Related Lignans
No specific pharmacokinetic data for Gomisin N was found. The following data for other gomisins is provided for context.
| Compound | Animal Model | Dose and Administration | Cmax | Tmax | Absolute Bioavailability |
| Gomisin D | Rat | 50 mg/kg, intragastric | - | - | 107.6%[14] |
| Angeloylgomisin H | Rat | 10 mg/kg, oral | - | - | 4.9% |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are pre-treated with various concentrations of Gomisin N (e.g., 2.5, 5, 10, 20 µM) for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified duration (e.g., 24 hours for NO and cytokine assays).
-
Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated to quantify the results.
-
Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis for Signaling Pathways: To investigate the mechanism of action, cells are lysed after treatment, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of p38 MAPK, ERK1/2, JNK, and IκBα) and a loading control (e.g., β-actin). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Hepatoprotective Activity in an Ethanol-Induced Liver Injury Mouse Model
-
Animal Model: Male C57BL/6 mice are used. The chronic-binge ethanol feeding protocol is employed to induce liver injury.
-
Treatment: Mice are administered Gomisin N orally at specified doses. A control group receives the vehicle.
-
Biochemical Analysis: At the end of the treatment period, blood is collected to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.
-
Histopathological Examination: Liver tissues are collected, fixed in 10% formalin, embedded in paraffin, and sectioned. The sections are stained with Hematoxylin and Eosin (H&E) to evaluate the extent of hepatic steatosis, inflammation, and necrosis.
-
Gene Expression Analysis (qPCR): Total RNA is extracted from liver tissues, and reverse transcribed to cDNA. Quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of genes involved in lipogenesis, fatty acid oxidation, and inflammation.
Signaling Pathways and Mechanisms of Action
Gomisin N has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and apoptosis.
Inhibition of Pro-inflammatory Signaling
Gomisin N exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] In response to inflammatory stimuli like LPS, Gomisin N has been shown to prevent the degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes. Additionally, Gomisin N can block the phosphorylation of key MAPK proteins, including p38, ERK1/2, and JNK, further dampening the inflammatory response.[1]
References
- 1. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gomisin N Alleviates Ethanol-Induced Liver Injury through Ameliorating Lipid Metabolism and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of gomisin N against hepatic steatosis through AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gomisin N Decreases Inflammatory Cytokine Production in Human Periodontal Ligament Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gomisin N isolated from Schisandra chinensis significantly induces anti-proliferative and pro-apoptotic effects in hepatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective Effect of Gomisin N against Endoplasmic Reticulum Stress-Induced Hepatic Steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gomisin N from Schisandra chinensis Ameliorates Lipid Accumulation and Induces a Brown Fat-Like Phenotype through AMP-Activated Protein Kinase in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Gomisin N inhibits adipogenesis and prevents high-fat diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Rapid UPLC-MS Method for Quantification of Gomisin D in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Gomisin Lignans: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of various Gomisin lignans isolated from Schisandra chinensis. While the initial focus of this report was Gomisin U, a thorough review of the available scientific literature did not yield specific data on its cytotoxic properties. Therefore, this document summarizes the existing research on the cytotoxic effects of other prominent Gomisin compounds, including Gomisin A, J, L1, and N. The findings presented herein offer valuable insights into the potential anticancer activities of this class of compounds.
Data Summary of Gomisin Cytotoxicity
The cytotoxic effects of various Gomisins have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of cytotoxicity, are summarized in the table below.
| Gomisin Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Gomisin A | PC3 (Prostate Cancer) | 20-100 (dose-dependent cytotoxicity) | [1] |
| Gomisin J | MCF7 (Breast Cancer) | <10 µg/ml (suppressed proliferation), >30 µg/ml (decreased viability) | [2][3] |
| MDA-MB-231 (Breast Cancer) | <10 µg/ml (suppressed proliferation), >30 µg/ml (decreased viability) | [2][3] | |
| Gomisin L1 | A2780 (Ovarian Cancer) | 21.92 ± 0.73 | [4] |
| SKOV3 (Ovarian Cancer) | 55.05 ± 4.55 | [4] | |
| HL-60 (Leukemia) | 82.02 | [4][5] | |
| HeLa (Cervical Cancer) | 166.19 | [4][5] | |
| Gomisin N | U937 (Leukemia) | Dose-dependent inhibition of cell growth | [5] |
| Hepatic Carcinoma Cells | High apoptosis at 320 µM | [6] |
Experimental Protocols
The methodologies employed in the cited studies for assessing cytotoxicity are detailed below. These protocols provide a foundation for the replication and further investigation of the cytotoxic potential of Gomisin lignans.
Cell Culture and Maintenance
-
Cell Lines: A variety of human cancer cell lines were utilized, including HeLa (cervical cancer), U937 (promyelocytic leukemia), A2780 and SKOV3 (ovarian cancer), PC3 (prostate cancer), MCF7 and MDA-MB-231 (breast cancer), and hepatic carcinoma cells.[1][2][4][5][6]
-
Culture Media: Cells were typically maintained in RPMI-1640 or DMEM supplemented with 5-10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5]
-
Culture Conditions: Cells were cultured in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Cytotoxicity Assays
The most common method used to evaluate the cytotoxic effects of Gomisin compounds was the MTT assay.
-
MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) Assay:
-
Cells were seeded in 96-well plates at a specific density (e.g., 0.8 x 10³ cells/well for ovarian cancer cells) and allowed to adhere for 24 hours.[5]
-
The cells were then treated with various concentrations of the Gomisin compound for a specified duration (e.g., 48 hours).[5]
-
Following treatment, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability was calculated as a percentage of the control (untreated) cells, and IC50 values were determined.
-
Visualizing Molecular Mechanisms
The cytotoxic effects of Gomisin lignans are often mediated by complex signaling pathways, primarily leading to apoptosis (programmed cell death). The following diagrams, generated using the DOT language, illustrate some of the key pathways identified in the literature.
Experimental Workflow for Cytotoxicity Screening
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Cytotoxic Activity of Schisandra chinensis Lignans [research.unipd.it]
Gomisin U: A Technical Guide to its Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin U, a dibenzocyclooctadiene lignan found in plants of the Schisandra genus, such as Schisandra sphenanthera and Schisandra rubriflora, is a subject of growing interest for its potential therapeutic properties. While the antioxidant activities of crude extracts from these plants and other constituent lignans like Gomisin A and C have been documented, specific quantitative data on the antioxidant potential of isolated this compound is not extensively available in publicly accessible scientific literature. This guide provides a comprehensive overview of the methodologies used to assess the antioxidant potential of compounds like this compound, details on relevant signaling pathways implicated in the antioxidant response of structurally similar lignans, and a framework for its potential evaluation.
Quantitative Antioxidant Data
Direct quantitative data from antioxidant assays specifically for isolated this compound is limited in the current body of scientific research. However, extracts of Schisandra species, which contain this compound among other lignans, have demonstrated significant antioxidant activity. The structure-activity relationships of dibenzocyclooctadiene lignans suggest that the exocyclic methylene functionality is essential for antioxidant activity, with the benzoyloxy group potentially enhancing these effects.[1]
Further research is required to determine the specific IC50, Trolox Equivalent Antioxidant Capacity (TEAC), and Ferric Reducing Antioxidant Power (FRAP) values for purified this compound. The following table provides a template for how such data would be presented.
| Assay | This compound | Standard (e.g., Trolox, Ascorbic Acid) |
| DPPH Radical Scavenging Activity | IC50: Data not available | IC50: Value |
| ABTS Radical Scavenging Activity | TEAC: Data not available | TEAC: 1.0 |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value: Data not available | FRAP Value: Value |
| Cellular Antioxidant Activity (CAA) | CAA Value: Data not available | Quercetin Equiv.: Value |
Experimental Protocols for Antioxidant Assays
The following are detailed methodologies for key experiments used to evaluate the antioxidant potential of natural compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each this compound dilution to separate wells.
-
Add 100 µL of the DPPH working solution to each well.
-
For the control, add 100 µL of the solvent instead of the test compound.
-
Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.[2][3]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
To produce the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent.
-
Assay Procedure:
-
To each well of a 96-well plate, add 20 µL of the this compound solution at different concentrations.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
For the control, add 20 µL of the solvent instead of the test compound.
-
-
Incubation and Measurement: Incubate the plate at room temperature for 6-10 minutes and measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[4][5][6]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
Reagent Preparation (FRAP Reagent):
-
Prepare a 300 mM acetate buffer (pH 3.6).
-
Prepare a 10 mM TPTZ solution in 40 mM HCl.
-
Prepare a 20 mM FeCl₃·6H₂O solution in water.
-
The FRAP working solution is prepared freshly by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.
-
-
Sample Preparation: Prepare a series of dilutions of this compound.
-
Assay Procedure:
-
Add 30 µL of the this compound solution to a tube or well.
-
Add 900 µL of the FRAP working solution.
-
For the blank, use 30 µL of the solvent.
-
-
Incubation and Measurement: Incubate the mixture at 37°C for 4 minutes. Measure the absorbance at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as µM Fe(II) equivalents or another standard equivalent.[7][8][9][10]
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and oxidized by reactive oxygen species (ROS) to the highly fluorescent dichlorofluorescein (DCF).
Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) or human colorectal adenocarcinoma (Caco-2) cells in a black, clear-bottom 96-well plate at an appropriate density (e.g., 6 x 10⁴ cells/well) and allow them to attach overnight.
-
Treatment: Remove the culture medium and wash the cells with PBS. Treat the cells with various concentrations of this compound and the fluorescent probe DCFH-DA for 1 hour.
-
Induction of Oxidative Stress: Wash the cells with PBS to remove the treatment medium. Add a solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader (excitation ~485 nm, emission ~538 nm). Measure the fluorescence every 5 minutes for 1 hour.
-
Calculation: Calculate the area under the curve (AUC) for the fluorescence versus time plot for both control and treated cells. The CAA value is calculated as follows: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. Results are often expressed as quercetin equivalents.[6]
Signaling Pathways
While direct evidence for this compound's interaction with specific signaling pathways is not yet established, the antioxidant activities of structurally related gomisins, such as Gomisin A and C, are known to involve key cellular signaling cascades. It is plausible that this compound may act through similar mechanisms.
Putative Antioxidant Signaling Pathway for this compound
Based on studies of other gomisins, a potential mechanism of action for this compound involves the modulation of the PI3K/Akt/Nrf2 signaling pathway .
-
Activation: Oxidative stress can activate the PI3K/Akt pathway.
-
Nrf2 Dissociation: Activated Akt can phosphorylate and lead to the dissociation of the transcription factor Nrf2 from its inhibitor, Keap1.
-
Nrf2 Translocation: Nrf2 then translocates to the nucleus.
-
ARE Binding and Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.
-
Upregulation of Antioxidant Enzymes: This leads to the increased expression of phase II detoxifying and antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which help to mitigate oxidative stress.
Another relevant pathway, identified for Gomisin C, is the JAK2/STAT signaling pathway , where Gomisin C was found to suppress its phosphorylation, contributing to a reduction in reactive oxygen species production.
Visualizations
Caption: Workflow for DPPH and ABTS antioxidant assays.
Caption: Workflow for FRAP and CAA antioxidant assays.
Caption: Putative PI3K/Akt/Nrf2 signaling pathway for this compound.
Conclusion
This compound represents a promising natural compound for further investigation into its antioxidant properties. While direct quantitative data remains to be fully elucidated, the established methodologies and the understanding of related compounds' mechanisms of action provide a solid foundation for future research. The protocols and pathway diagrams presented in this guide are intended to facilitate the systematic evaluation of this compound's antioxidant potential and its development as a potential therapeutic agent. Further studies are warranted to isolate this compound in sufficient quantities for comprehensive antioxidant profiling and to validate its effects in cellular and in vivo models of oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating the Mechanism of Action of Schisandra chinensis Combined with Coenzyme Q10 in the Treatment of Heart Failure Based on PI3K-AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dehydroascorbic acid | CAS:490-83-5 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. US8586107B2 - Schisandra sphenanthera fruit extract and cosmetic, dermatological, and nutraceutical compositions comprising same - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Negundoside | CAS:82451-20-5 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Gomisin U from Schisandra
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin U, a dibenzocyclooctadiene lignan found in the fruits of Schisandra species, is a subject of growing interest in pharmaceutical research due to its potential biological activities. This document provides detailed application notes and protocols for the extraction and purification of this compound from Schisandra raw material. While specific literature detailing the isolation of this compound is limited, the following protocols are based on established methods for the extraction and purification of structurally similar lignans from Schisandra.
Chemical Structure of this compound
-
Molecular Formula: C₂₃H₃₀O₇
-
Molecular Weight: 418.48 g/mol
Understanding the chemical structure of this compound is crucial for developing appropriate extraction and purification strategies. Its lignan backbone suggests solubility in organic solvents of intermediate polarity.
I. Extraction of this compound from Schisandra
The initial step in isolating this compound involves its extraction from the dried and powdered fruits of Schisandra. The choice of extraction method and solvent is critical for maximizing the yield of the target compound while minimizing the co-extraction of undesirable impurities.
A. Recommended Extraction Solvents and Conditions
Ethanol and acetone are commonly employed solvents for the extraction of lignans from Schisandra. The selection of the solvent can influence the extraction efficiency of different gomisins.
| Solvent System | Plant Material | Solid-to-Liquid Ratio | Extraction Method | Temperature | Duration | Reference |
| 80% Aqueous Ethanol | Air-dried Schisandra chinensis fruits | 1:2.86 (w/v) | Maceration (3 times) | 40°C (concentration) | Not Specified | [1][2] |
| 70% Acetone | Air-dried Schisandra chinensis branches and leaves | 1:2 (w/v) | Maceration (3 times) | Room Temperature | 24 hours per extraction | |
| 100% Ethanol | Dried Schisandra chinensis fruits | 1:2 (w/v) | Ultrasonic Bath | Not Specified | 3 hours | |
| Methanol | Powdered Schisandra chinensis | 1:100 (w/v) | Ultrasonication | Not Specified | 20 minutes |
B. Experimental Protocol: Ultrasonic-Assisted Extraction (UAE)
This protocol describes a rapid and efficient method for extracting this compound and other lignans from Schisandra fruit.
Materials and Equipment:
-
Dried and powdered Schisandra fruits
-
80% Ethanol (v/v)
-
Ultrasonic bath
-
Filter paper or vacuum filtration system
-
Rotary evaporator
-
Beakers and flasks
Procedure:
-
Weigh 100 g of dried, powdered Schisandra fruit and place it in a 2 L beaker.
-
Add 1 L of 80% ethanol to the beaker (solid-to-liquid ratio of 1:10).
-
Place the beaker in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
After sonication, filter the mixture through filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh 80% ethanol to ensure complete extraction.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
The crude extract can be further dried in a vacuum oven to remove residual solvent.
Workflow for this compound Extraction
Caption: Workflow for the extraction of this compound from Schisandra fruit.
II. Purification of this compound
The crude extract obtained from the initial extraction contains a complex mixture of compounds. A multi-step purification process is necessary to isolate this compound with high purity. This typically involves preliminary cleanup followed by one or more chromatographic techniques.
A. Step 1: Preliminary Purification using Macroporous Resin Chromatography
Macroporous resin chromatography is an effective technique for the initial enrichment of lignans from the crude extract by removing highly polar or non-polar impurities.
Principle: This technique separates compounds based on their differential adsorption to a solid stationary phase (the resin) from a liquid mobile phase. The choice of resin is critical and depends on the polarity of the target molecule. For lignans like this compound, non-polar or weakly polar resins are often suitable.
Representative Macroporous Resins for Lignan Purification:
| Resin Type | Polarity | Target Compounds | Elution Solvent | Reference |
| D101 | Non-polar | Schizandrin, Gomisin A | Graded ethanol series | |
| HPD5000 | Not Specified | Deoxyschizandrin, γ-schizandrin | 90% Ethanol |
Experimental Protocol: Macroporous Resin Column Chromatography
Materials and Equipment:
-
Crude Schisandra extract
-
D101 macroporous resin (or equivalent)
-
Glass chromatography column
-
Distilled water
-
Ethanol (various concentrations: 30%, 50%, 70%, 95% v/v)
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Resin Pre-treatment: Swell the D101 resin in ethanol for 24 hours, then wash thoroughly with distilled water to remove any residual monomers or porogenic agents.
-
Column Packing: Pack a glass column with the pre-treated resin, ensuring no air bubbles are trapped.
-
Equilibration: Equilibrate the column by passing distilled water through it until the effluent is clear.
-
Sample Loading: Dissolve the crude extract in a small amount of the equilibration phase (distilled water) and load it onto the column at a controlled flow rate (e.g., 2 bed volumes per hour).
-
Washing: Wash the column with 2-3 bed volumes of distilled water to remove unbound, highly polar impurities such as sugars and organic acids.
-
Elution: Elute the adsorbed compounds with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol). Collect fractions of the eluate using a fraction collector.
-
Fraction Analysis: Analyze the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pooling and Concentration: Combine the fractions containing the highest concentration of this compound and concentrate them using a rotary evaporator to obtain an enriched lignan fraction.
Workflow for Macroporous Resin Purification
Caption: Preliminary purification of this compound using macroporous resin.
B. Step 2: High-Purity Purification using High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that is highly effective for the preparative separation and purification of natural products. It avoids the use of a solid stationary phase, thus preventing irreversible adsorption and sample degradation.
Principle: HSCCC utilizes a two-phase solvent system. One phase acts as the stationary phase, which is retained in a coil by a strong centrifugal force, while the other mobile phase is pumped through it. Separation is achieved based on the differential partitioning of the sample components between the two immiscible liquid phases.
Representative HSCCC Solvent Systems for Lignan Separation:
| Two-Phase Solvent System (v/v/v/v) | Target Compounds | Purity Achieved | Reference |
| n-hexane-ethyl acetate-methanol-water (1:1:1:1) | Schizandrin, Gomisin A | >99% | |
| n-hexane-ethyl acetate-methanol-water (1:0.9:0.9:1) | Schizandrin, Gomisin A | 99.5% (Schizandrin), 99.1% (Gomisin A) |
Experimental Protocol: High-Speed Counter-Current Chromatography
Materials and Equipment:
-
Enriched lignan fraction from macroporous resin chromatography
-
HSCCC instrument
-
HPLC-grade solvents (n-hexane, ethyl acetate, methanol, water)
-
Separatory funnel
-
Fraction collector
-
HPLC system for purity analysis
Procedure:
-
Solvent System Preparation: Prepare the two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water, 1:1:1:1, v/v/v/v) by mixing the solvents in a separatory funnel. Allow the phases to separate completely.
-
HSCCC Instrument Setup:
-
Fill the HSCCC column entirely with the stationary phase (typically the upper phase for this solvent system).
-
Set the desired rotation speed (e.g., 800-1000 rpm).
-
Pump the mobile phase (the lower phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min).
-
Continue pumping until the mobile phase emerges from the column outlet and hydrodynamic equilibrium is established.
-
-
Sample Injection: Dissolve the enriched lignan fraction in a small volume of the biphasic solvent system and inject it into the column through the sample loop.
-
Elution and Fraction Collection: Continue to pump the mobile phase and collect the fractions of the eluate at regular intervals.
-
Fraction Analysis: Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
Pooling and Solvent Removal: Combine the pure this compound fractions and remove the solvents under reduced pressure to obtain the final purified product.
-
Purity Confirmation: Determine the purity of the final this compound product using HPLC and confirm its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Workflow for HSCCC Purification
Caption: High-purity purification of this compound using HSCCC.
III. Quantitative Data for Related Gomisins
| Compound | Starting Material (Amount) | Purification Method | Yield | Purity | Reference |
| Gomisin A | 400 mg crude extract | HSCCC | 36 mg | 99.1% | |
| Gomisin L1 | 3.5 kg dried fruits | Silica Gel & Sephadex CC | 70 mg | >95% | [2] |
| Deoxyschizandrin | Schisandra chinensis extracts | Macroporous Resin (HPD5000) | Recovery: 84.04% | 4.67% (12.62-fold increase) | |
| γ-Schizandrin | Schisandra chinensis extracts | Macroporous Resin (HPD5000) | Recovery: 81.12% | 10.27% (15.8-fold increase) |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the successful extraction and purification of this compound from Schisandra. The combination of an efficient initial extraction followed by a two-step purification process involving macroporous resin chromatography and high-speed counter-current chromatography is expected to yield this compound with high purity, suitable for further pharmacological and drug development studies. Researchers should optimize the specific parameters of these protocols based on their starting material and available equipment to achieve the best results.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Gomisin U
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin U is a dibenzocyclooctadiene lignan found in plants of the Schisandra genus, which are widely used in traditional medicine. Lignans from Schisandra are known for a variety of biological activities, making them of significant interest to researchers in pharmacology and drug development. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the qualitative and quantitative analysis of these compounds in plant extracts, formulations, and biological samples. This document provides a detailed protocol and application notes for the analysis of this compound using a reversed-phase HPLC method. While this method is based on established protocols for the simultaneous analysis of multiple lignans from Schisandra, it is recommended to perform method validation with a certified this compound reference standard for accurate quantification.
Experimental Protocols
A common approach for the analysis of this compound involves a reversed-phase HPLC method with UV detection. The lipophilic nature of lignans makes them well-suited for separation on a C18 stationary phase.
Sample Preparation: From Schisandra Fruit
-
Drying and Grinding: Dry the fruits of Schisandra chinensis at a controlled temperature (e.g., 50-60°C) to a constant weight. Grind the dried fruits into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered sample into a flask.
-
Add 50 mL of methanol.
-
Perform extraction using ultrasonication for 30 minutes at room temperature.
-
Allow the mixture to cool and then replenish the lost weight with methanol.
-
Filter the extract through a 0.45 µm membrane filter prior to HPLC injection.
-
HPLC Instrumentation and Conditions
The following table summarizes a typical set of HPLC parameters for the analysis of lignans, including this compound.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1100/1200 series or equivalent |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | A: AcetonitrileB: Water with 0.1% Formic Acid |
| Gradient Elution | 0-20 min: 40-60% A20-40 min: 60-80% A40-50 min: 80% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV/DAD (Diode Array Detector) |
| Detection Wavelength | 220 nm or 254 nm[1] |
| Reference Standard | This compound (purity ≥ 98%) |
Note: The gradient profile may need to be optimized depending on the specific sample matrix and the desired resolution of this compound from other co-eluting compounds.
Data Presentation
For quantitative analysis, a calibration curve should be constructed using a certified reference standard of this compound. The following table illustrates the type of data that should be generated for method validation.
Table 1: Method Validation Parameters for this compound Analysis
| Parameter | Typical Value |
| Retention Time (RT) | To be determined with standard |
| Linearity Range (µg/mL) | e.g., 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | To be determined |
| Limit of Quantification (LOQ) (µg/mL) | To be determined |
| Recovery (%) | 95 - 105% |
| Precision (RSD %) | < 2% |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
Signaling Pathway Context
While specific signaling pathways for this compound are not extensively detailed in the provided search results, other Gomisins, such as Gomisin A, have been studied for their biological activities. For instance, Gomisin A has been shown to enhance the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer. The diagram below illustrates a generalized logical relationship of how a Gomisin compound might modulate a cellular pathway.
Caption: Logical diagram of a potential signaling pathway modulated by this compound.
Conclusion
The HPLC method outlined in this application note provides a robust framework for the analysis of this compound in various samples. Researchers, scientists, and drug development professionals can adapt and validate this protocol for their specific needs, ensuring accurate and reliable quantification of this promising bioactive lignan. Further research into the specific biological targets and signaling pathways of this compound will be crucial for elucidating its therapeutic potential.
References
Application Notes and Protocols for In Vitro Evaluation of Gomisin Lignans
Audience: Researchers, scientists, and drug development professionals.
Note on Gomisin U: Extensive literature searches did not yield specific in vitro cell culture protocols or detailed biological activity data for this compound. The information presented herein is based on protocols for other closely related and well-studied Gomisin lignans, such as Gomisin A, G, J, and N, isolated from Schisandra chinensis. These protocols can serve as a foundational methodology for initiating in vitro studies with this compound, with the understanding that optimization of parameters such as cell lines, concentrations, and incubation times will be necessary.
Introduction to Gomisins
Gomisins are a class of dibenzocyclooctadiene lignans isolated from the fruit of Schisandra chinensis, a plant used in traditional medicine.[1][2] Various Gomisins, including A, G, J, and N, have demonstrated a range of biological activities, most notably anti-cancer effects.[3] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in various cancer cell lines.[3][4][5] The underlying mechanisms of action often involve the modulation of key cellular signaling pathways.
Quantitative Data Summary
The following tables summarize the reported in vitro anti-cancer activities of various Gomisin compounds across different cancer cell lines. This data can be used as a reference for designing experiments with this compound.
Table 1: Cytotoxicity of Gomisin Compounds in Various Cancer Cell Lines
| Gomisin | Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |
| Gomisin A | HeLa | Cervical Cancer | Not specified; significant inhibition at various doses | 72 h | [4] |
| Gomisin A | SKOV3 | Ovarian Cancer | ~0.04 µM (in combination with Paclitaxel) | 24 h | [6] |
| Gomisin A | A2780 | Ovarian Cancer | ~0.04 µM (in combination with Paclitaxel) | 24 h | [6] |
| Gomisin J | MCF7 | Breast Cancer | <10 µg/ml (suppressed proliferation) | 72 h | [7] |
| Gomisin J | MDA-MB-231 | Breast Cancer | <10 µg/ml (suppressed proliferation) | 72 h | [7] |
| Gomisin L1 | A2780 | Ovarian Cancer | 21.92 ± 0.73 µM | 48 h | [8] |
| Gomisin L1 | SKOV3 | Ovarian Cancer | 55.05 ± 4.55 µM | 48 h | [8] |
| Gomisin M2 | MDA-MB-231 | Breast Cancer | 60 µM | 48 h | [9] |
| Gomisin M2 | HCC1806 | Breast Cancer | 57 µM | 48 h | [9] |
| Gomisin N | U937 | Leukemia | Dose-dependent inhibition | Not specified | [10] |
| Gomisin N | Hepatic Carcinoma Cells | Liver Cancer | High apoptotic levels at 320 µM | Not specified | [5] |
Table 2: Effects of Gomisins on Apoptosis and Cell Cycle
| Gomisin | Cell Line | Effect | Method of Analysis | Citation |
| Gomisin A | HeLa | G1 phase cell cycle arrest | Flow Cytometry | [4] |
| Gomisin J | MCF7 | Induction of necroptosis and apoptosis | Not specified | [7] |
| Gomisin J | MDA-MB-231 | Induction of apoptosis | Not specified | [7] |
| Gomisin L1 | A2780, SKOV3 | Induction of apoptosis | Flow Cytometry (Annexin V/PI staining) | [8] |
| Gomisin M2 | MDA-MB-231, HCC1806 | Induction of apoptosis | Flow Cytometry | [9] |
| Gomisin N | U937 | Induction of apoptosis | Not specified | [10] |
| Gomisin N | HeLa | Enhancement of TRAIL-induced apoptosis | Western Blot (Caspase-3, PARP-1 cleavage) | [11] |
Experimental Protocols
The following are detailed protocols for common in vitro assays used to assess the anti-cancer activity of Gomisin compounds. These can be adapted for the study of this compound.
Cell Culture and Maintenance
Objective: To maintain healthy and viable cancer cell lines for subsequent experiments.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, U937)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution (for adherent cells)
-
Cell culture flasks, plates, and other sterile plasticware
-
Humidified incubator (37°C, 5% CO2)
Protocol for Adherent Cells (e.g., HeLa, MCF-7):
-
Grow cells in T-75 flasks until they reach 80-90% confluency.
-
Aspirate the culture medium.
-
Wash the cell monolayer with 5-10 mL of sterile PBS.
-
Aspirate the PBS and add 2-3 mL of Trypsin-EDTA solution to detach the cells.
-
Incubate at 37°C for 3-5 minutes, or until cells have detached.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 1,000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Count the cells using a hemocytometer or automated cell counter and seed new flasks or plates at the desired density.
Protocol for Suspension Cells (e.g., U937):
-
Transfer the cell suspension to a sterile centrifuge tube.
-
Centrifuge at 1,000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Count the cells and dilute to the desired seeding density in new flasks.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of this compound on cell viability and to calculate the IC50 value.
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Visualizations
Several studies on Gomisins have elucidated their impact on various signaling pathways. For instance, Gomisin N has been shown to induce apoptosis through a mitochondria-mediated intrinsic caspase pathway in U937 leukemia cells.[3][10] This involves the downregulation of the anti-apoptotic protein Bcl-2, leading to mitochondrial membrane potential decrease, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.[3]
Caption: Gomisin N-induced intrinsic apoptosis pathway.
Caption: General experimental workflow for in vitro evaluation.
Conclusion and Future Directions
While specific data on this compound is currently limited in the scientific literature, the protocols and findings related to other Gomisin compounds provide a robust framework for initiating its investigation. The provided experimental designs for assessing cytotoxicity, apoptosis, and cell cycle effects are standard methods in the field of cancer drug discovery. Researchers are encouraged to adapt these protocols, starting with a broad concentration range for this compound to establish its efficacy and optimal working concentrations in various cancer cell lines. Subsequent studies can then focus on elucidating its specific mechanism of action and the signaling pathways it modulates.
References
- 1. mdpi.com [mdpi.com]
- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gomisin N isolated from Schisandra chinensis significantly induces anti-proliferative and pro-apoptotic effects in hepatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. mdpi.com [mdpi.com]
- 9. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Lignan Profiling and Anti-Inflammatory Properties of Schisandra rubriflora and Schisandra chinensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Gomisin U Dose-Response Curve
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gomisin U is a lignan compound isolated from Schisandra chinensis, a plant with a long history in traditional medicine. Lignans from this plant, including various gomisins, have demonstrated a wide range of biological activities, such as anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3][4] Determining the dose-response relationship of this compound is a critical first step in elucidating its pharmacological profile. This document provides a detailed protocol for establishing a dose-response curve for this compound, using a cell viability assay as a primary endpoint. The described methodology can be adapted for various cell types and specific biological assays depending on the research focus.
Core Principles of Dose-Response Analysis
A dose-response curve graphically represents the relationship between the concentration of a drug or compound and the magnitude of its biological effect.[5][6] Key parameters derived from this curve include the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), which are essential for comparing the potency of different compounds and determining appropriate concentrations for further mechanistic studies.[5][7]
Experimental Protocols
This section details the methodology for determining the dose-response curve of this compound using a common cell viability assay, the WST-1 assay.
Materials and Reagents
-
This compound (of known purity)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Human cancer cell line (e.g., HeLa cells)[2]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
WST-1 cell proliferation reagent
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450 nm
Preparation of this compound Stock and Working Solutions
-
Stock Solution (100 mM): Dissolve a calculated amount of this compound in DMSO to prepare a 100 mM stock solution. For example, if the molecular weight of this compound is 414.47 g/mol , dissolve 4.14 mg in 100 µL of DMSO. Mix thoroughly by vortexing. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with cell culture medium. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A two-fold or three-fold serial dilution is recommended to cover a wide concentration range (e.g., 0.1 µM to 100 µM).
Cell Culture and Seeding
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[8]
-
When cells reach 70-80% confluency, detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
Treatment with this compound
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound working solutions to the respective wells in triplicate or quadruplicate.
-
Include a "vehicle control" group (medium with the same final concentration of DMSO as the treatment groups) and a "no-cell" blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). A 24-hour incubation is a common starting point.[2]
WST-1 Cell Viability Assay
-
Following the incubation period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cell line.
-
After incubation, gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be set to 650 nm.
Data Analysis
-
Subtract the average absorbance of the "no-cell" blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the % Viability (Y-axis) against the log of the this compound concentration (X-axis).
-
Use a non-linear regression model (e.g., four-parameter logistic regression) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.[7]
Data Presentation
The following table represents hypothetical data from a this compound dose-response experiment on HeLa cells after a 24-hour treatment period.
| This compound (µM) | Log [this compound] | Mean Absorbance (450 nm) | Standard Deviation | % Viability |
| 0 (Vehicle) | N/A | 1.852 | 0.098 | 100.0 |
| 0.1 | -1.0 | 1.835 | 0.102 | 99.1 |
| 0.3 | -0.52 | 1.798 | 0.085 | 97.1 |
| 1.0 | 0.0 | 1.654 | 0.091 | 89.3 |
| 3.0 | 0.48 | 1.345 | 0.076 | 72.6 |
| 10.0 | 1.0 | 0.921 | 0.055 | 49.7 |
| 30.0 | 1.48 | 0.453 | 0.041 | 24.5 |
| 100.0 | 2.0 | 0.188 | 0.023 | 10.2 |
From this data, the IC50 value would be calculated to be approximately 10 µM.
Mandatory Visualizations
Signaling Pathways
Several gomisins have been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.[1] The diagram below illustrates a simplified representation of these pathways, which could be investigated as downstream mechanisms of this compound action.
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow
The following diagram outlines the key steps for determining the dose-response curve of this compound.
Caption: Workflow for this compound dose-response determination.
References
- 1. Gomisin N Inhibits Melanogenesis through Regulating the PI3K/Akt and MAPK/ERK Signaling Pathways in Melanocytes [mdpi.com]
- 2. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and mechanism of Schisandra chinensis active component Gomisin A on diabetic skin wound healing: network pharmacology and in vivo experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 6. news-medical.net [news-medical.net]
- 7. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 8. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MTT Assay for Determining Gomisin U Cytotoxicity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin U is a dibenzocyclooctadiene lignan, a class of natural compounds that have demonstrated a range of biological activities, including anticancer properties.[1] These compounds are primarily isolated from plants of the Schisandra genus.[1] The cytotoxic effects of dibenzocyclooctadiene lignans against various cancer cell lines are of significant interest in the field of oncology drug discovery.[1][2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.[4][5] This document provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxicity of this compound against cancer cells and discusses the potential signaling pathways involved in its mechanism of action.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial succinate dehydrogenase in metabolically active cells.[4][5] The amount of formazan produced is directly proportional to the number of viable cells.[4] This allows for the quantitative determination of cell viability after treatment with a test compound like this compound. The insoluble formazan crystals are solubilized, and the absorbance of the resulting solution is measured spectrophotometrically, typically at a wavelength of 570 nm.[4]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48-hour Treatment
| Cancer Cell Line | Cell Type | Hypothetical IC50 (µM) |
| A549 | Human Lung Carcinoma | 25.5 |
| HeLa | Human Cervical Cancer | 32.8 |
| MCF-7 | Human Breast Adenocarcinoma | 18.2 |
| HepG2 | Human Hepatocellular Carcinoma | 21.7 |
| U937 | Human Histiocytic Lymphoma | 15.1 |
Note: These are example values and should be experimentally determined for this compound.
Experimental Protocols
Materials and Reagents
-
This compound (stock solution prepared in DMSO)
-
Cancer cell lines of interest (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Caption: Experimental workflow for the MTT assay to determine this compound cytotoxicity.
Detailed Protocol
-
Cell Seeding:
-
Culture cancer cells in appropriate complete medium until they reach 80-90% confluency.
-
Harvest the cells using trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Perform a cell count using a hemocytometer or an automated cell counter and determine cell viability (should be >95%).
-
Dilute the cells in complete medium to a final concentration of 5 x 10^4 cells/mL (this may need optimization depending on the cell line's growth rate).
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare a series of dilutions of this compound in serum-free medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM) to determine the effective range.
-
Gently aspirate the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, resulting in a purple precipitate.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Potential Signaling Pathways
Based on studies of other dibenzocyclooctadiene lignans, this compound may exert its cytotoxic effects through the induction of apoptosis and modulation of key signaling pathways involved in cell survival and proliferation.[1][6][7][8][9][10]
Apoptosis Induction Pathway
Gomisin compounds have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][8]
Caption: Potential apoptosis induction pathway of this compound in cancer cells.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Several Gomisin compounds have been found to inhibit this pathway.[10]
Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Conclusion
The MTT assay is a fundamental tool for assessing the cytotoxic properties of novel compounds like this compound in cancer cell lines. The provided protocol offers a robust framework for conducting these experiments. While specific data for this compound is still emerging, the information gathered from related dibenzocyclooctadiene lignans suggests that its anticancer effects are likely mediated through the induction of apoptosis and the inhibition of critical cell survival pathways such as PI3K/Akt. Further research is warranted to elucidate the precise mechanisms of action and to determine the full therapeutic potential of this compound.
References
- 1. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sentosacy.com [sentosacy.com]
- 3. Antiproliferative effects of dibenzocyclooctadiene lignans isolated from Schisandra chinensis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Apoptosis induction of human leukemia U937 cells by gomisin N, a dibenzocyclooctadiene lignan, isolated from Schizandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gomisin N isolated from Schisandra chinensis significantly induces anti-proliferative and pro-apoptotic effects in hepatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Effect of Gomisin A on Non-Small Cell Lung Cancer With Network Pharmacology, Molecular Docking, In Vitro and In Vivo Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis and Necrosis Induced by Gomisin U Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction to Gomisin U and Cell Death Pathways
This compound is a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, a plant with a long history in traditional medicine. While research on this compound is emerging, numerous studies have investigated the potent anti-cancer effects of its analogues, such as Gomisin A, Gomisin J, Gomisin L1, and Gomisin N.[1][2][3] These compounds have been shown to induce cell death in various cancer cell lines through the intricate processes of apoptosis and, in some instances, necroptosis.[1][4] This document provides a comprehensive guide to the assays used to distinguish and quantify these forms of cell death, with a focus on their application to studying the effects of this compound.
Apoptosis, or programmed cell death, is a highly regulated process essential for normal tissue development and homeostasis. It is characterized by distinct morphological features, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Biochemically, apoptosis is mediated by a cascade of cysteine-aspartic proteases known as caspases. In contrast, necrosis is a form of cell death resulting from acute cellular injury, characterized by cell swelling, plasma membrane rupture, and the release of intracellular contents, which can trigger an inflammatory response. A third mechanism, necroptosis, has been identified as a programmed form of necrosis that can be initiated in apoptosis-resistant cancer cells.[1][4]
Given the established pro-apoptotic and pro-necroptotic activities of several Gomisin compounds, it is crucial for researchers investigating this compound to employ a battery of assays to fully characterize its mechanism of action. These application notes provide detailed protocols for key assays to differentiate between apoptotic and necrotic cell death pathways that may be modulated by this compound.
Quantitative Data Summary for Gomisin Analogues
Due to the limited availability of specific data for this compound, this section summarizes the quantitative findings from studies on its close analogues to provide a comparative context for future experiments.
| Gomisin Analogue | Cell Line | Concentration | Assay | Key Findings | Reference |
| Gomisin N | HeLa | 100 µM (+ TRAIL) | Annexin V-FITC/PI | 66.1% apoptotic cells with combined treatment compared to 14.7% with TRAIL alone. | [5] |
| Gomisin N | U937 Leukemia | Not specified | Western Blot | Dose-dependent activation of caspase-9 and -3, and PARP degradation. | |
| Gomisin L1 | A2780 Ovarian | 20 µM | Annexin V-FITC/PI | Time-dependent increase in the apoptotic cell population. | [6] |
| Gomisin L1 | SKOV3 Ovarian | 60 µM | Annexin V-FITC/PI | Time-dependent increase in the apoptotic cell population. | [6] |
| Gomisin J | MCF7 Breast Cancer | >30 µg/ml | Western Blot | Predominantly induced necroptosis. | [1] |
| Gomisin J | MDA-MB-231 Breast Cancer | >30 µg/ml | Western Blot | Induced a higher level of apoptosis compared to necroptosis. | [1] |
Signaling Pathways
The following diagrams illustrate the potential signaling pathways that may be activated by this compound, based on the known mechanisms of its analogues.
Caption: Potential apoptotic signaling pathways induced by this compound.
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time. Include untreated and positive controls.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caption: Workflow for Annexin V/PI staining.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs. These labeled cells can then be visualized and quantified by fluorescence microscopy or flow cytometry.
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope or flow cytometer
Protocol (for adherent cells):
-
Grow cells on coverslips in a multi-well plate and treat with this compound.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash cells twice with PBS.
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions.
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Caption: Workflow for the TUNEL assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures necrosis by quantifying the release of the cytoplasmic enzyme LDH into the cell culture medium.
Principle: LDH is a stable enzyme present in the cytoplasm of all cells. When the plasma membrane is damaged, as in necrosis, LDH is released into the surrounding culture medium. The amount of LDH released is proportional to the number of necrotic cells. The assay measures the enzymatic activity of LDH, which converts lactate to pyruvate, leading to the reduction of a tetrazolium salt into a colored formazan product that can be quantified spectrophotometrically.
Materials:
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
96-well plate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the treatment period, carefully collect the cell culture supernatant.
-
Add the LDH reaction mixture to each well of a new 96-well plate.
-
Add the collected supernatant to the corresponding wells.
-
Incubate the plate for 10-30 minutes at room temperature, protected from light.
-
Add the stop solution to each well.
-
Measure the absorbance at 490-520 nm using a microplate reader.
Calculation: Percentage of cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100
Caption: Workflow for the LDH cytotoxicity assay.
Caspase-3/7 Activity Assay
This assay quantifies the activity of the executioner caspases, caspase-3 and caspase-7, which are key mediators of apoptosis.
Principle: This assay utilizes a substrate that contains the caspase-3/7 recognition sequence (DEVD) linked to a reporter molecule (e.g., a fluorophore or a luminogenic substrate). When caspase-3 or -7 is active, it cleaves the substrate, releasing the reporter molecule and generating a measurable signal that is proportional to caspase activity.
Materials:
-
Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7)
-
White-walled 96-well plate (for luminescent assays) or black-walled 96-well plate (for fluorescent assays)
-
Luminometer or fluorometer
Protocol (using a luminescent assay as an example):
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
After treatment, allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add the Caspase-Glo® 3/7 reagent to each well in a 1:1 ratio with the culture medium volume.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a luminometer.
References
- 1. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gomisin N isolated from Schisandra chinensis significantly induces anti-proliferative and pro-apoptotic effects in hepatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Animal Models for Evaluating the Efficacy of Gomisin U: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin U, a lignan isolated from Schisandra chinensis, is a promising natural compound with potential therapeutic applications. While direct in vivo studies on this compound are limited, research on structurally related Gomisins, such as Gomisin A, G, M2, and N, provides a strong foundation for designing and implementing preclinical animal studies to evaluate its efficacy. This document outlines detailed application notes and protocols for utilizing various animal models to investigate the anti-cancer, anti-inflammatory, and anti-diabetic properties of this compound, based on established methodologies for similar compounds.
I. Anti-Cancer Efficacy of this compound
A. Zebrafish Xenograft Model for Rapid Screening
Zebrafish xenograft models offer a high-throughput in vivo system for assessing the anti-proliferative and anti-metastatic potential of novel compounds.
Application Note: This model is particularly useful for initial efficacy screening of this compound against various cancer cell lines, providing rapid visual and quantitative data on tumor growth inhibition.
Experimental Protocol:
-
Cell Culture and Labeling:
-
Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) under standard conditions.
-
Label cancer cells with a fluorescent marker (e.g., DiI or GFP) for in vivo tracking.
-
-
Zebrafish Husbandry:
-
Maintain wild-type zebrafish (e.g., AB strain) according to standard protocols.
-
Collect and raise embryos to 2 days post-fertilization (dpf).
-
-
Microinjection:
-
Anesthetize 2 dpf zebrafish embryos.
-
Microinject approximately 200-300 fluorescently labeled cancer cells into the yolk sac.
-
-
This compound Treatment:
-
Following injection, transfer embryos to a 24-well plate containing embryo medium.
-
Expose embryos to varying concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (e.g., DMSO). Refresh the treatment solution daily.
-
-
Data Acquisition and Analysis:
-
At 24 and 48 hours post-injection, capture fluorescent images of the tumor mass in the yolk sac.
-
Quantify the fluorescent area or intensity to determine the extent of tumor growth inhibition.
-
Monitor for any potential toxicity or developmental abnormalities in the zebrafish embryos.
-
Quantitative Data from a Representative Gomisin M2 Study:
| Treatment Group | Tumor Fluorescent Area (pixels, 48h) | % Inhibition |
| Vehicle Control | 15,000 ± 1,200 | - |
| Gomisin M2 (10 µM) | 7,500 ± 800 | 50% |
Note: This data is illustrative and based on studies with Gomisin M2.[1][2] Dose-response studies are recommended for this compound.
B. Murine Xenograft Models for Solid Tumors
Murine xenograft models are a standard for evaluating the in vivo efficacy of anti-cancer agents against solid tumors.
Application Note: This model allows for the assessment of this compound's effect on tumor growth, volume, and weight in a mammalian system, providing crucial data for preclinical development.
Experimental Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 A2780 ovarian cancer cells) into the flank of each mouse.[3]
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.[3]
-
-
This compound Administration:
-
Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses (e.g., 10, 25, 50 mg/kg/day).
-
The control group should receive the vehicle.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Quantitative Data from a Representative Gomisin A Study:
| Treatment Group | Final Tumor Volume (mm³) | Final Tumor Weight (g) |
| Vehicle Control | 1200 ± 150 | 1.5 ± 0.2 |
| Gomisin A (20 mg/kg) | 600 ± 80 | 0.8 ± 0.1 |
Note: This data is illustrative and based on studies with Gomisin A.[3] Appropriate dosing and treatment schedules should be determined for this compound.
II. Anti-Inflammatory Efficacy of this compound
A. Imiquimod-Induced Psoriasis-like Skin Inflammation Model in Mice
This model is relevant for studying the therapeutic potential of this compound in inflammatory skin diseases like psoriasis.
Application Note: This model mimics key features of human psoriasis, including skin thickening, scaling, and immune cell infiltration, allowing for the evaluation of this compound's anti-inflammatory effects.
Experimental Protocol:
-
Animal Model:
-
Use BALB/c mice, 7-8 weeks old.
-
-
Induction of Psoriasis-like Lesions:
-
Apply a daily topical dose of 62.5 mg of imiquimod (IMQ) cream (5%) to the shaved back skin of the mice for 7 consecutive days.
-
-
This compound Administration:
-
Administer this compound orally (e.g., 10 and 20 mg/kg) one hour before each IMQ application.
-
A control group should receive the vehicle, and a positive control group can be treated with a standard therapeutic like dexamethasone.
-
-
Assessment of Skin Inflammation:
-
Score the severity of erythema, scaling, and skin thickness daily using the Psoriasis Area and Severity Index (PASI).
-
Measure transepidermal water loss (TEWL) to assess skin barrier function.
-
At the end of the study, collect skin and spleen tissue for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., cytokines, immune cell populations).
-
Quantitative Data from a Representative Gomisin M2 Study:
| Treatment Group | Skin Thickness (mm) | PASI Score (Day 7) |
| IMQ + Vehicle | 0.8 ± 0.1 | 10.5 ± 1.2 |
| IMQ + Gomisin M2 (20 mg/kg) | 0.4 ± 0.05 | 5.2 ± 0.8 |
Note: This data is illustrative and based on studies with Gomisin M2.[4][5] The optimal dose and administration route for this compound should be determined.
III. Anti-Diabetic Efficacy of this compound
A. High-Fat Diet-Induced Obese Mouse Model
This model is widely used to study the effects of compounds on metabolic parameters associated with type 2 diabetes.
Application Note: This model allows for the investigation of this compound's effects on hyperglycemia, insulin resistance, and related metabolic dysfunctions.
Experimental Protocol:
-
Animal Model and Diet:
-
Use C57BL/6J mice, 4-5 weeks old.
-
Feed the mice a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance. A control group should be fed a normal diet (ND).
-
-
This compound Administration:
-
After the induction period, administer this compound orally (e.g., 10, 25 mg/kg/day) for several weeks.
-
Control groups should receive the vehicle.
-
-
Metabolic Phenotyping:
-
Monitor body weight, food intake, and fasting blood glucose levels regularly.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis and insulin sensitivity.
-
At the end of the study, collect blood for analysis of insulin, triglycerides, and cholesterol levels. Collect tissues (liver, skeletal muscle, adipose tissue) for histological and molecular analysis.
-
Quantitative Data from a Representative Gomisin N Study:
| Treatment Group | Fasting Blood Glucose (mg/dL) | Glucose AUC in GTT (mg·min/dL) |
| HFD + Vehicle | 180 ± 15 | 30,000 ± 2,500 |
| HFD + Gomisin N (25 mg/kg) | 130 ± 10 | 22,000 ± 1,800 |
Note: This data is illustrative and based on studies with Gomisin N.[6] The duration of treatment and specific metabolic tests should be tailored to the research question.
IV. Signaling Pathways and Experimental Workflows
A. Signaling Pathways
The following diagrams illustrate key signaling pathways that are likely modulated by Gomisins and should be investigated for this compound.
Caption: Potential anti-cancer signaling pathway of this compound.
Caption: Potential anti-inflammatory signaling pathway of this compound.
B. Experimental Workflows
Caption: Experimental workflow for a murine xenograft model.
Caption: Experimental workflow for a high-fat diet-induced obesity model.
V. Conclusion
The protocols and data presented, derived from studies on closely related Gomisins, provide a robust framework for initiating in vivo investigations into the therapeutic efficacy of this compound. Researchers are encouraged to adapt these methodologies, particularly concerning dose-ranging studies and the selection of appropriate cancer cell lines or disease induction methods, to thoroughly elucidate the pharmacological profile of this compound. Careful consideration of the specific research question and the inherent variability of animal models will be crucial for obtaining reliable and translatable results.
References
- 1. Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/Dermatophagoides farinae Extract-Induced BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gomisin M2 alleviates psoriasis-like skin inflammation by inhibiting inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gomisin M2 alleviates psoriasis‑like skin inflammation by inhibiting inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidiabetic effect of gomisin N via activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gomisin-Induced Apoptosis in Tumor Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisins are a class of bioactive dibenzocyclooctadiene lignans isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine. Recent scientific investigations have highlighted the potential of several Gomisins as potent inducers of apoptosis in a variety of tumor cell lines. These compounds exert their anticancer effects through diverse and specific signaling pathways, making them promising candidates for further research and development in oncology.
This document provides a comprehensive overview of the application of various Gomisins in cancer research, with a focus on their ability to induce programmed cell death. It includes quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action. While the initial query specified "Gomisin U," a thorough literature search did not yield specific data for a compound with this name. Therefore, this document focuses on well-characterized Gomisins with published pro-apoptotic activities, such as Gomisin N, Gomisin L1, Gomisin J, and Gomisin M2.
Data Presentation
The pro-apoptotic and cytotoxic effects of different Gomisins have been quantified in various cancer cell lines. The following tables summarize the key data from published studies.
Table 1: Cytotoxicity (IC50) of Gomisins in Various Tumor Cell Lines
| Gomisin | Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| Gomisin L1 | A2780 | Ovarian Cancer | 21.92 ± 0.73 | [1] |
| Gomisin L1 | SKOV3 | Ovarian Cancer | 55.05 ± 4.55 | [1] |
| Gomisin L1 | HL-60 | Leukemia | 82.02 | [1] |
| Gomisin L1 | HeLa | Cervical Cancer | 166.19 | [1] |
| Gomisin M2 | MDA-MB-231 | Breast Cancer | ~60 | [2] |
| Gomisin M2 | HCC1806 | Breast Cancer | ~57 | [2] |
Table 2: Effects of Gomisins on Apoptosis and Related Protein Expression
| Gomisin | Cell Line | Treatment | Key Observations | Citation |
| Gomisin N | U937 | Not specified | Induces apoptosis via the intrinsic pathway. Down-regulation of Bcl-2, activation of caspase-9 and -3, and degradation of PARP. | [3] |
| Gomisin N | HeLa | 100 µM Gomisin N + 100 ng/mL TRAIL | Enhances TRAIL-induced apoptosis from 14.7% to 66.1%. Upregulates DR4 and DR5, and activates caspase-8 and -3. | [4] |
| Gomisin N | Hepatic Carcinoma | 320 µM | Induces apoptosis. Markedly increased expression of Bcl-2 and Bax. | [5] |
| Gomisin L1 | A2780, SKOV3 | 20 µM and 60 µM, respectively | Induces apoptosis through increased intracellular ROS levels. | [6] |
| Gomisin J | MDA-MB-231 | <10 µg/mL | Suppresses proliferation and induces a high level of apoptosis. | [7] |
| Gomisin J | MCF7 | <10 µg/mL | Suppresses proliferation and induces necroptosis. | [7] |
| Gomisin M2 | MDA-MB-231, HCC1806 | 10-80 µM | Induces apoptosis in a dose-dependent manner. | [2] |
Signaling Pathways
Gomisins trigger apoptosis through distinct molecular mechanisms, primarily involving the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The generation of reactive oxygen species (ROS) has also been identified as a key upstream event in some cases.
Caption: Gomisin N-induced intrinsic apoptosis in U937 cells.
Caption: Gomisin N enhances TRAIL-induced extrinsic apoptosis.
Caption: Gomisin L1-induced ROS-mediated apoptosis.
Experimental Protocols
A systematic approach is crucial for evaluating the pro-apoptotic effects of Gomisins. The following workflow outlines the key experimental stages.
Caption: General workflow for assessing Gomisin-induced apoptosis.
Cell Culture and Treatment
-
Cell Lines: Culture the desired tumor cell lines (e.g., U937, HeLa, A2780, SKOV3, MDA-MB-231) in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Gomisin Preparation: Dissolve the Gomisin compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 100 mM). Store the stock solution at -20°C. Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry and Western blotting). Allow the cells to adhere and grow for 24 hours. Replace the medium with fresh medium containing various concentrations of the Gomisin or vehicle control (medium with 0.1% DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with a range of Gomisin concentrations for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Analysis by Annexin V-FITC/PI Staining and Flow Cytometry
This protocol is a general guideline; refer to the manufacturer's instructions for the specific apoptosis detection kit being used.[8]
-
Seed approximately 2 x 10⁵ cells per well in 6-well plates and treat with the desired concentrations of Gomisin for the determined time.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of Apoptosis-Related Proteins
-
After treatment with Gomisin, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10-15% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-8, cleaved Caspase-3, cleaved PARP, DR4, DR5) overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
-
Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[9]
-
Seed cells in 6-well plates and treat with Gomisin for the desired time (e.g., 30 minutes to 6 hours).
-
After treatment, wash the cells with serum-free medium.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Immediately analyze the fluorescence intensity by flow cytometry (Excitation: 488 nm, Emission: 525 nm). An increase in fluorescence indicates an increase in intracellular ROS.
References
- 1. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells [mdpi.com]
- 2. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis induction of human leukemia U937 cells by gomisin N, a dibenzocyclooctadiene lignan, isolated from Schizandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gomisin N isolated from Schisandra chinensis significantly induces anti-proliferative and pro-apoptotic effects in hepatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects Of Adenosine On Apoptosis Of Ovarian Cancer A2780 Cells Via ROS And Caspase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Gomisin Analogs in Drug-Resistant Cancer Models
Note on Gomisin U: Extensive literature searches did not yield specific data for a compound designated as "this compound." The following application notes and protocols are based on the well-documented activities of other closely related and structurally similar dibenzocyclooctadiene lignans from the Gomisin family, such as Gomisin A, J, L1, M2, and N. These compounds have demonstrated significant potential in overcoming drug resistance in various cancer models, and their mechanisms of action are expected to be representative of this class of molecules.
Introduction
Multidrug resistance (MDR) is a primary obstacle in the successful chemotherapeutic treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of anticancer agents.[1] Dibenzocyclooctadiene lignans, a class of natural products isolated from Schisandra chinensis, have garnered significant interest for their ability to counteract MDR and exert cytotoxic effects on cancer cells.[2][3] Several members of the Gomisin family have been shown to modulate the activity of P-gp, induce apoptosis or necroptosis, and interfere with critical cancer cell survival pathways, making them promising candidates for further investigation in drug-resistant cancer models.[1][4][5]
These application notes provide a summary of the reported activities of various Gomisin analogs and detailed protocols for key experiments to assess their potential in overcoming drug resistance.
Data Presentation: Efficacy of Gomisin Analogs in Cancer Cell Lines
The following tables summarize the cytotoxic and apoptosis-inducing effects of various Gomisin compounds on different cancer cell lines, including drug-resistant models.
Table 1: Cytotoxicity of Gomisin Analogs (IC50 Values)
| Gomisin Analog | Cell Line | Cancer Type | IC50 Value (µM) | Duration (h) | Reference |
| Gomisin A | HepG2-DR | Doxorubicin-Resistant Liver Cancer | >150 | 72 | [1] |
| Gomisin J | MCF7 | Breast Cancer (Apoptosis-Resistant) | <10 µg/mL (suppressed proliferation) | Not Specified | [6][7] |
| MDA-MB-231 | Breast Cancer | <10 µg/mL (suppressed proliferation) | Not Specified | [6][7] | |
| Gomisin L1 | A2780 | Ovarian Cancer | 21.92 ± 0.73 | 48 | [8] |
| SKOV3 | Ovarian Cancer | 55.05 ± 4.55 | 48 | [8] | |
| Gomisin M2 | MDA-MB-231 | Triple-Negative Breast Cancer | 60 | 48 | [7][9] |
| HCC1806 | Triple-Negative Breast Cancer | 57 | 48 | [7][9] | |
| MCF10A | Non-cancerous Breast Epithelial | 85 (>80) | 48 | [7][9] | |
| Gomisin N | Hepatic Carcinoma Cells | Liver Cancer | Induces apoptosis at high concentrations | Not Specified | [5][10] |
Table 2: Apoptosis Induction by Gomisin Analogs
| Gomisin Analog | Cell Line | Cancer Type | Concentration | Effect | Reference |
| Gomisin J | MCF7 | Breast Cancer (Apoptosis-Resistant) | >30 µg/mL | Predominantly induces necroptosis | [6][7] |
| MDA-MB-231 | Breast Cancer | >30 µg/mL | Induces apoptosis | [6][7] | |
| Gomisin L1 | A2780 | Ovarian Cancer | Time-dependent | Increased Annexin V-FITC positive cells | [8][11] |
| SKOV3 | Ovarian Cancer | Time-dependent | Increased Annexin V-FITC positive cells | [8][11] | |
| Gomisin M2 | MDA-MB-231 | Triple-Negative Breast Cancer | 10, 20, 40, 80 µM | Dose-dependent increase in apoptotic cells | [7][9] |
| HCC1806 | Triple-Negative Breast Cancer | 10, 20, 40, 80 µM | Dose-dependent increase in apoptotic cells | [7][9] | |
| Gomisin N | HeLa | Cervical Cancer | 100 µM (with TRAIL) | Enhances TRAIL-induced apoptosis (caspase-3 & PARP-1 cleavage) | [12][13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Gomisin analogs and a general workflow for their investigation.
Caption: P-gp modulation by Gomisin analogs in resistant cancer cells.
Caption: Gomisin-induced apoptosis via ROS and mitochondrial pathways.
Caption: Experimental workflow for Gomisin analog investigation.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration-dependent cytotoxic effect of Gomisin analogs on cancer cells.
Materials:
-
Drug-resistant and parental cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Gomisin analog stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the Gomisin analog in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted Gomisin analog. Include wells with medium and 0.1% DMSO as a vehicle control.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of the Gomisin analog for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is used to detect changes in the expression levels of proteins involved in MDR and apoptosis signaling pathways.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-P-gp, anti-Caspase-3, anti-PARP, anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 4: P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the effect of Gomisin analogs on the ATP hydrolysis activity of P-gp, which is essential for its drug efflux function.
Materials:
-
P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells)
-
P-gp ATPase Assay Buffer
-
Gomisin analog
-
Sodium orthovanadate (Na3VO4, a P-gp ATPase inhibitor)
-
Verapamil or Progesterone (P-gp substrates/stimulators)
-
ATP
-
Reagent to detect inorganic phosphate (Pi) (e.g., malachite green-based reagent)
-
96-well plate
-
Microplate reader
Procedure:
-
Assay Setup: In a 96-well plate, add P-gp membrane vesicles to the assay buffer.
-
Add the Gomisin analog at various concentrations. Include controls:
-
Basal activity (no compound)
-
Stimulated activity (with Verapamil)
-
Inhibited activity (with Verapamil and Na3VO4)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding ATP to each well.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop Reaction & Detect Phosphate: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric reagent.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green).
-
Data Analysis: Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of Na3VO4 from the total activity. Determine the effect of the Gomisin analog on both basal and substrate-stimulated P-gp ATPase activity.[14]
Protocol 5: Rhodamine 123 (Rh123) Efflux Assay
This functional assay assesses the ability of a Gomisin analog to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from cells.
Materials:
-
Drug-resistant (P-gp overexpressing) and parental cells
-
Rhodamine 123
-
Gomisin analog
-
Verapamil (positive control inhibitor)
-
Phenol red-free culture medium
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in phenol red-free medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Pre-incubation: Aliquot the cell suspension and add the Gomisin analog at the desired concentrations. Include a vehicle control and a positive control (Verapamil). Incubate at 37°C for 30 minutes.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of ~1 µM to all samples. Incubate at 37°C for 30-60 minutes to allow for cellular uptake.
-
Washing: Centrifuge the cells, remove the supernatant, and wash with ice-cold PBS to remove extracellular Rh123.
-
Efflux Period: Resuspend the cells in fresh, pre-warmed medium (containing the Gomisin analog or controls) and incubate at 37°C for an efflux period (e.g., 1-2 hours).
-
Analysis: After the efflux period, place the samples on ice to stop the process. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
Data Interpretation: An increase in intracellular Rhodamine 123 fluorescence in the presence of the Gomisin analog indicates inhibition of P-gp-mediated efflux.
References
- 1. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dibenzocyclooctadiene lignans overcome drug resistance in lung cancer cells--study of structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. comprehensive-review-of-dibenzocyclooctadiene-lignans-from-the-schisandra-genus-anticancer-potential-mechanistic-insights-and-future-prospects-in-oncology - Ask this paper | Bohrium [bohrium.com]
- 10. Gomisin N isolated from Schisandra chinensis significantly induces anti-proliferative and pro-apoptotic effects in hepatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Gomisin A alters substrate interaction and reverses P-glycoprotein-mediated multidrug resistance in HepG2-DR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Gomisin U: Application Notes for Neuroprotective Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin U, a lignan found in Schisandra chinensis, is emerging as a compound of interest for its potential neuroprotective properties. While direct research on this compound is nascent, studies on related gomisins, such as Gomisin N and Gomisin J, provide a strong rationale for investigating its efficacy in neurological disorders. This document outlines the potential mechanisms of action, summarizes key quantitative data from related compounds, and provides detailed protocols for researchers to investigate the neuroprotective effects of this compound. The information presented here is primarily based on studies of Gomisin N and J, serving as a foundational guide for initiating research on this compound.
Potential Neuroprotective Mechanisms
This compound is hypothesized to exert its neuroprotective effects through a multi-faceted approach, primarily by mitigating oxidative stress, reducing neuroinflammation, and inhibiting apoptosis. Key signaling pathways implicated in the neuroprotective actions of related gomisins include:
-
Nrf2 Signaling Pathway: Activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical defense mechanism against oxidative stress. Gomisins have been shown to promote the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes.
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell survival, growth, and proliferation. Activation of PI3K/Akt signaling by gomisins can inhibit apoptotic processes and promote neuronal survival.
-
MAPK/ERK Signaling Pathway: The Mitogen-activated protein kinase/extracellular signal-regulated kinase pathway is involved in various cellular processes, including cell survival and synaptic plasticity. Modulation of this pathway by gomisins may contribute to their neuroprotective effects.
Quantitative Data Summary (from related Gomisins)
The following table summarizes quantitative data from studies on Gomisin J, a structurally similar lignan, which can serve as a reference for designing experiments with this compound.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| Gomisin J | t-BHP-induced cytotoxicity | HT22 | EC50 | 43.3 ± 2.3 μM | [1] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the neuroprotective potential of this compound.
Protocol 1: In Vitro Neuroprotection Assay against Oxidative Stress
Objective: To determine the protective effect of this compound against oxidative stress-induced neuronal cell death.
Materials:
-
HT22 hippocampal neuronal cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
Glutamate or tert-butyl hydroperoxide (t-BHP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed HT22 cells in 96-well plates at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare various concentrations of this compound in serum-free DMEM. After 24 hours, replace the medium with the this compound solutions and incubate for 1 hour.
-
Induction of Oxidative Stress: Following the pre-treatment, add glutamate (to a final concentration of 5 mM) or t-BHP (final concentration to be optimized) to the wells to induce oxidative stress. Incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Determine the EC50 value of this compound.
Protocol 2: Western Blot Analysis for Signaling Pathway Activation
Objective: To investigate the effect of this compound on the activation of Nrf2, PI3K/Akt, and MAPK/ERK signaling pathways.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture neuronal cells and treat with this compound at various concentrations and time points.
-
Protein Extraction: Lyse the cells with lysis buffer and determine the protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: Anti-Inflammatory Effect in Microglia
Objective: To assess the ability of this compound to suppress the inflammatory response in microglial cells.
Materials:
-
BV-2 microglial cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Cell Culture and Treatment: Culture BV-2 cells and pre-treat with this compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide Measurement: Collect the cell culture supernatant and measure the NO concentration using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits.
-
Data Analysis: Compare the levels of NO and cytokines in this compound-treated groups with the LPS-only treated group.
Visualizations
Caption: Experimental workflow for investigating the neuroprotective effects of this compound.
Caption: Potential signaling pathways modulated by this compound for neuroprotection.
References
Application Notes and Protocols for Gomisins in Skin Disease Models
Note to the Researcher: While the inquiry specified the application of Gomisin U in skin disease models, a comprehensive review of current scientific literature reveals a significant lack of studies specifically investigating this compound. However, extensive research is available on other lignans isolated from Schisandra chinensis, particularly Gomisin M2 and Gomisin A , which have demonstrated notable therapeutic potential in preclinical models of inflammatory skin diseases.
This document provides a detailed summary of the application of Gomisin M2 in atopic dermatitis and psoriasis models, and Gomisin A in diabetic skin wound healing, serving as a valuable resource for researchers interested in the therapeutic utility of gomisins for dermatological conditions.
Gomisin M2 in Inflammatory Skin Diseases
Gomisin M2 (GM2) has been identified as a potent anti-inflammatory agent in models of atopic dermatitis and psoriasis.[1][2] Its mechanism of action primarily involves the inhibition of key inflammatory signaling pathways.[1][2]
Atopic Dermatitis (AD)-like Skin Lesions
In a mouse model of atopic dermatitis induced by 2,4-dinitrochlorobenzene (DNCB) and Dermatophagoides farinae extract (DFE), oral administration of GM2 was shown to significantly ameliorate skin lesions.[2][3]
Quantitative Data Summary: Gomisin M2 in Atopic Dermatitis Model
| Parameter | Model System | Treatment | Key Findings | Reference |
| Epidermal & Dermal Thickness | DNCB/DFE-induced BALB/c mice | Oral GM2 | Reduced epidermal and dermal thickness. | [2][3] |
| Inflammatory Cell Infiltration | DNCB/DFE-induced BALB/c mice | Oral GM2 | Decreased infiltration of eosinophils, mast cells, and helper T cells. | [2][3] |
| Cytokine Gene Expression (Ear Tissue) | DNCB/DFE-induced BALB/c mice | Oral GM2 | Suppressed expression of IL-1β, IL-4, IL-5, IL-6, IL-12a, and TSLP. | [2] |
| Cytokine Gene Expression (Lymph Nodes) | DNCB/DFE-induced BALB/c mice | Oral GM2 | Suppressed expression of IFN-γ, IL-4, and IL-17A. | [3] |
| Serum Immunoglobulins | DNCB/DFE-induced BALB/c mice | Oral GM2 | Reduced levels of total and DFE-specific IgE and IgG2a. | [2][3] |
| Protein Levels (Ear Tissue) | DNCB/DFE-induced BALB/c mice | Oral GM2 | Reduced protein levels of IL-4, IL-6, and TSLP. | [2][3] |
| Signaling Pathway Modulation | DNCB/DFE-induced BALB/c mice & TNF-α/IFN-γ-stimulated keratinocytes | Oral GM2 / In vitro GM2 | Inhibited phosphorylation of STAT1 and nuclear translocation of NF-κB. | [2][3] |
| Chemokine Expression (in vitro) | TNF-α/IFN-γ-stimulated keratinocytes | GM2 | Significantly inhibited IL-1β, IL-6, CXCL8, and CCL22. | [2][3] |
Psoriasis-like Skin Inflammation
In an imiquimod (IMQ)-induced psoriasis mouse model, oral administration of GM2 effectively suppressed psoriatic symptoms.[1][4][5]
Quantitative Data Summary: Gomisin M2 in Psoriasis Model
| Parameter | Model System | Treatment | Key Findings | Reference |
| Psoriasis Area Severity Index (PASI) | IMQ-induced psoriasis mouse model | Oral GM2 | Reduced PASI scores for psoriasis lesions. | [4][5] |
| Skin Thickness & TEWL | IMQ-induced psoriasis mouse model | Oral GM2 | Reduced skin thickness and transepidermal water loss (TEWL). | [4][5] |
| Myeloperoxidase (MPO) Infiltration | IMQ-induced psoriasis mouse model | Oral GM2 | Decreased MPO-associated cell infiltration. | [4][5] |
| Serum Biomarkers | IMQ-induced psoriasis mouse model | Oral GM2 | Reduced levels of IgG2a, MPO, and TNF-α. | [1] |
| T Helper Cell Populations (Spleen) | IMQ-induced psoriasis mouse model | Oral GM2 | Reduced Th1 and Th17 cell populations. | [1] |
| Cytokine & Chemokine Gene Expression | IMQ-induced psoriasis mouse model | Oral GM2 | Decreased gene expression of inflammatory-related cytokines and chemokines. | [1] |
| Signaling Pathway Modulation | Activated keratinocytes | GM2 | Inhibited the expression of STAT1 and NF-κB. | [1] |
Signaling Pathway of Gomisin M2 in Keratinocytes
Caption: Gomisin M2 inhibits inflammatory gene expression in keratinocytes.
Gomisin A in Diabetic Skin Wound Healing
Gomisin A has been investigated for its potential to improve diabetic skin wound healing, a significant complication of diabetes mellitus.[6]
Quantitative Data Summary: Gomisin A in Diabetic Skin Wound Healing
| Parameter | Model System | Treatment | Key Findings | Reference |
| Wound Healing | High-fat diet (HFD)-induced obese mice model | Gomisin A | Accelerated skin wound healing. | [6] |
| Insulin Sensitivity | HFD-induced obese mice model | Gomisin A | Increased insulin sensitivity. | [6] |
| Signaling Pathway Modulation | HFD-induced obese mice model | Gomisin A | Decreased the advanced glycation end-products mediated TLR4-p38 MAPK-IL6 inflammation signaling pathway. | [6] |
Experimental Workflow for In Vivo Diabetic Wound Healing Model
Caption: Workflow for assessing Gomisin A in a diabetic wound healing model.
Experimental Protocols
Imiquimod (IMQ)-Induced Psoriasis Mouse Model
Objective: To induce psoriasis-like skin inflammation in mice to evaluate the therapeutic efficacy of Gomisin M2.[1][5]
Materials:
-
BALB/c mice (or similar strain)
-
Imiquimod cream (5%)
-
Gomisin M2 (for oral administration)
-
Dexamethasone (positive control, optional)
-
Vehicle control (e.g., corn oil)
-
Calipers for measuring skin thickness
-
Transepidermal Water Loss (TEWL) measurement device
Protocol:
-
Acclimatize mice for at least one week.
-
Shave the dorsal back skin of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 7 consecutive days.[5]
-
Concurrently, administer Gomisin M2 orally (e.g., 10 or 20 mg/kg) daily for the 7-day duration of the experiment. The control group receives the vehicle.
-
Monitor and measure the following parameters daily or at the end of the experiment:
-
Psoriasis Area and Severity Index (PASI): Score erythema, scaling, and thickness of the skin on a scale of 0 to 4.
-
Skin Thickness: Measure the thickness of the dorsal skin using calipers.
-
Transepidermal Water Loss (TEWL): Measure water loss from the skin surface.
-
-
At the end of the experiment, euthanize the mice and collect skin tissue and blood samples for further analysis (e.g., histology, qPCR, ELISA, Western blot).
In Vitro Keratinocyte Inflammation Model
Objective: To assess the anti-inflammatory effects of Gomisin M2 on human keratinocytes.[2][3]
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Recombinant human Tumor Necrosis Factor-alpha (TNF-α)
-
Recombinant human Interferon-gamma (IFN-γ)
-
Gomisin M2 (dissolved in DMSO)
-
Reagents for qPCR, Western blot, or ELISA
Protocol:
-
Culture HaCaT cells in supplemented DMEM at 37°C in a 5% CO2 incubator.
-
Seed the cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays).
-
Once cells reach desired confluency (e.g., 80%), pretreat the cells with various concentrations of Gomisin M2 for 1-2 hours.
-
Stimulate the cells with a combination of TNF-α (e.g., 10 ng/mL) and IFN-γ (e.g., 10 ng/mL) for a specified duration (e.g., 24 hours for gene expression).
-
After stimulation, collect the cell lysates for Western blot analysis (to detect p-STAT1, NF-κB) or RNA for qPCR analysis (to measure expression of IL-1β, IL-6, CXCL8, etc.).
-
Collect the cell culture supernatant to measure secreted proteins/cytokines via ELISA.
Western Blot Analysis for Signaling Proteins
Objective: To determine the effect of Gomisin M2 on the phosphorylation of STAT1 and the expression of NF-κB in keratinocytes.[2]
Protocol:
-
Prepare total protein lysates from treated cells or skin tissue using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT1, STAT1, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
References
- 1. Gomisin M2 alleviates psoriasis-like skin inflammation by inhibiting inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/Dermatophagoides farinae Extract-Induced BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/ Dermatophagoides farinae Extract-Induced BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gomisin M2 alleviates psoriasis‑like skin inflammation by inhibiting inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and mechanism of Schisandra chinensis active component Gomisin A on diabetic skin wound healing: network pharmacology and in vivo experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Gomisin U in Studying Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin U, a lignan compound isolated from Schisandra chinensis, belongs to a class of bioactive molecules that have garnered significant interest for their therapeutic potential. While research on this compound is emerging, related compounds such as Gomisin A and Gomisin G have demonstrated notable effects on mitochondrial function, suggesting that this compound may also serve as a valuable tool for investigating mitochondrial biology and its role in various disease states. These application notes provide an overview of the potential uses of this compound in mitochondrial research, along with detailed protocols for assessing its effects on key mitochondrial parameters. The methodologies and signaling information are primarily based on studies of closely related Gomisin compounds and established mitochondrial assays, providing a foundational framework for initiating research with this compound.
Effects of Related Gomisins on Mitochondrial Function
Quantitative data on the specific effects of this compound on mitochondrial function is currently limited in publicly available literature. However, studies on the related compounds Gomisin A and Gomisin G provide valuable insights into the potential mitochondrial-modulating properties of this class of lignans.
| Compound | Cell/Animal Model | Parameter Measured | Observed Effect | Reference |
| Gomisin G | Disuse muscle atrophic mice (gastrocnemius muscle) | Mitochondrial DNA content | Increased | [1] |
| Gomisin G | Disuse muscle atrophic mice (gastrocnemius muscle) | ATP levels | Increased | [1] |
| Gomisin G | H2O2-treated C2C12 myotubes | Cytochrome c oxidase (COX) activity | Increased | [1] |
| Gomisin A | Stress-induced premature senescent (SIPS) Human Diploid Fibroblast (HDF) cells | Reactive Oxygen Species (ROS) production | Inhibited | [2] |
| Gomisin A | SIPS-HDF cells | Mitochondrial biogenesis factors | Promoted | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on mitochondrial function. These are generalized protocols and should be optimized for specific cell types and experimental conditions.
Protocol 1: Measurement of ATP Production
This protocol describes how to measure cellular ATP levels following treatment with this compound using a commercially available ATP assay kit.
Materials:
-
This compound
-
Cell line of interest (e.g., C2C12 myoblasts)
-
Cell culture medium and supplements
-
96-well white, clear-bottom plates
-
ATP Assay Kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight. For C2C12 cells, differentiate myoblasts into myotubes by switching to a differentiation medium (e.g., DMEM with 2% horse serum) for 4-5 days.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
ATP Measurement:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add a volume of ATP assay reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present. Normalize the data to the vehicle control to determine the relative change in ATP production.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol outlines the use of a fluorescent dye, such as Tetramethylrhodamine, Methyl Ester (TMRM), to measure changes in mitochondrial membrane potential.
Materials:
-
This compound
-
Cell line of interest
-
Cell culture medium and supplements
-
Black, clear-bottom 96-well plates or glass-bottom dishes for imaging
-
TMRM or other suitable potentiometric dye
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Dye Loading:
-
Prepare a working solution of TMRM in a pre-warmed cell culture medium (e.g., 20-100 nM).
-
Remove the treatment medium and wash the cells once with a warm phosphate-buffered saline (PBS).
-
Add the TMRM-containing medium to the cells and incubate for 20-30 minutes at 37°C, protected from light.
-
-
Imaging or Fluorescence Measurement:
-
Fluorescence Microscopy: After incubation, wash the cells with PBS and add fresh pre-warmed medium. Image the cells using a fluorescence microscope with the appropriate filter set for TMRM (Excitation/Emission: ~548/573 nm).
-
Plate Reader: After incubation, measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis: A decrease in fluorescence intensity indicates mitochondrial depolarization, while an increase may suggest hyperpolarization. Quantify the fluorescence intensity per cell or per well and normalize to the vehicle control.
Protocol 3: Measurement of Oxygen Consumption Rate (OCR)
This protocol describes the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate, a key indicator of mitochondrial respiration.
Materials:
-
This compound
-
Cell line of interest
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
Extracellular Flux Analyzer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a Seahorse XF Cell Culture Microplate and treat with this compound as described in Protocol 1.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate the cells at 37°C in a non-CO2 incubator.
-
-
Instrument Setup and Calibration: Load the hydrated sensor cartridge into the extracellular flux analyzer for calibration.
-
Mitochondrial Stress Test:
-
Load the mitochondrial stress test compounds into the appropriate ports of the sensor cartridge.
-
Place the cell plate into the analyzer.
-
The instrument will measure the basal OCR and then sequentially inject the inhibitors to measure:
-
ATP-linked respiration: After oligomycin injection.
-
Maximal respiration: After FCCP injection.
-
Non-mitochondrial respiration: After rotenone/antimycin A injection.
-
-
-
Data Analysis: The software will calculate the various parameters of mitochondrial respiration. Normalize the OCR data to cell number or protein concentration.
Signaling Pathways and Mechanisms
Research on Gomisin G has indicated its role in promoting mitochondrial biogenesis through the activation of the SIRT1/PGC-1α signaling pathway.[1] This pathway is a master regulator of mitochondrial biogenesis and function.
-
SIRT1 (Sirtuin 1): A NAD+-dependent deacetylase that can be activated by cellular stress or changes in energy status.
-
PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha): A transcriptional coactivator that, when activated, stimulates the expression of genes involved in mitochondrial biogenesis and oxidative metabolism.
Gomisin G has been shown to upregulate the expression of SIRT1, which in turn deacetylates and activates PGC-1α.[1] Activated PGC-1α then co-activates nuclear respiratory factors (NRFs) and mitochondrial transcription factor A (TFAM), leading to the synthesis of new mitochondria.
Visualizations
Caption: Putative signaling pathway of this compound on mitochondrial biogenesis.
Caption: General experimental workflow for assessing mitochondrial function.
Summary and Future Directions
This compound holds promise as a chemical tool for the investigation of mitochondrial function. Based on the activity of related compounds, it is hypothesized that this compound may enhance mitochondrial biogenesis and function through the SIRT1/PGC-1α pathway. The provided protocols offer a starting point for researchers to systematically evaluate the effects of this compound on cellular bioenergetics. Future research should focus on generating specific quantitative data for this compound's effects on ATP production, mitochondrial membrane potential, and oxygen consumption across various cell types. Elucidating the precise molecular targets of this compound will be crucial for understanding its mechanism of action and for its potential development as a therapeutic agent for mitochondria-related diseases.
References
Troubleshooting & Optimization
Technical Support Center: Maximizing Gomisin U Yield from Schisandra chinensis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gomisin U from its natural source, Schisandra chinensis. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during extraction, purification, and yield enhancement experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experimental workflow.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low this compound yield in my extract. | 1. Suboptimal Extraction Method: Conventional heating or refluxing can lead to the degradation of lignans.[1] 2. Plant Material Variability: The content of lignans can vary based on the plant's age, growing conditions, and time of harvest. 3. Inefficient Solvent: The polarity of the extraction solvent may not be optimal for this compound. | 1. Employ Ultrasonic Extraction: Use ultrasonication with methanol to minimize degradation and improve extraction efficiency.[1] 2. Standardize Plant Material: Whenever possible, use plant material from a consistent source and harvest at a similar developmental stage. Transcriptome analysis has shown that the expression of genes involved in lignan biosynthesis increases at the post-fruit development stage.[2] 3. Solvent Optimization: While methanol is commonly used, consider experimenting with a gradient of solvents with varying polarities to find the optimal one for your specific plant material. |
| Inconsistent quantification of this compound. | 1. Co-elution of Similar Lignans: S. chinensis contains numerous structurally similar lignans which can be difficult to separate using standard HPLC methods.[3][4] 2. Matrix Effects in Mass Spectrometry: Other compounds in the extract can interfere with the ionization of this compound, leading to inaccurate quantification. | 1. Optimize Chromatographic Method: Develop a more robust UPLC-MS/MS method for better separation and quantification. Utilize a C18 column with a gradient mobile phase of acetonitrile and water (with 0.1% formic acid).[5] 2. Use an Internal Standard: Incorporate an internal standard, such as nomilin, to normalize for matrix effects and improve the accuracy of quantification.[5] |
| Difficulty in purifying this compound from other lignans. | Structural Similarity: The presence of multiple dibenzocyclooctadiene lignans with very similar chemical structures makes purification challenging. | Multi-step Purification Protocol: A multi-step purification process involving a combination of chromatographic techniques (e.g., column chromatography followed by preparative HPLC) may be necessary. Careful selection of stationary and mobile phases is critical. |
| Elicitation treatment did not increase this compound yield. | 1. Inappropriate Elicitor Concentration: The concentration of the elicitor is crucial; too high a concentration can be toxic to the plant cells/tissues. 2. Incorrect Timing of Elicitor Application: The growth stage of the plant culture at the time of elicitation can significantly impact the response.[6] 3. Type of Elicitor: Not all elicitors will have the same effect, and the response can be species-specific. | 1. Optimize Elicitor Concentration: Perform a dose-response experiment to determine the optimal concentration of your chosen elicitor. 2. Optimize Application Time: Test the application of the elicitor at different stages of the culture's growth cycle (e.g., early, mid, or late exponential phase).[6] 3. Screen Different Elicitors: Test a variety of biotic (e.g., yeast extract, chitosan) and abiotic (e.g., methyl jasmonate, cadmium chloride) elicitors to find the most effective one for your system.[6][7][8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method to enhance this compound production in Schisandra chinensis?
A1: In-vitro cultivation of S. chinensis microshoot or callus cultures followed by elicitation has proven to be an effective strategy for boosting the production of dibenzocyclooctadiene lignans, including this compound.[6] Elicitation involves the application of biotic or abiotic stressors that trigger the plant's defense mechanisms, often leading to an increased synthesis of secondary metabolites.
Q2: Which elicitors have been shown to be effective for increasing lignan content?
A2: Several elicitors have been successfully used to increase lignan production in Schisandra cultures. These include:
-
Abiotic elicitors: Cadmium chloride (CdCl₂) and methyl jasmonate (MeJa).[6]
-
Biotic elicitors: Chitosan and Yeast Extract (YeE).[6][7][8]
The effectiveness of each elicitor can vary depending on the concentration and the timing of its application.[6]
Q3: Is there a way to increase lignan content in whole plants?
A3: Yes, studies have shown that inducing stress in whole plants can increase the content of lignans. For example, a combination of exogenous nitric oxide (NO) and high-temperature stress has been shown to increase the levels of various lignans in Schisandrae chinensis fructus.[10] This approach mimics an adversity stress response, leading to the increased production of secondary metabolites.[10]
Q4: What is the general biosynthetic pathway leading to this compound?
A4: this compound, a dibenzocyclooctadiene lignan, is synthesized via the phenylpropanoid pathway.[2][11] The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce coniferyl alcohol.[11] Two molecules of coniferyl alcohol are then coupled to form pinoresinol, a basal lignan.[11] Through several more enzymatic steps involving reductases, dehydrogenases, and cytochrome P450s, the dibenzocyclooctadiene skeleton is formed, which is then further modified to produce this compound and other related lignans.[2][11]
Data on Elicitation Strategies for Lignan Production
The following table summarizes the impact of different elicitors on the total lignan content in agitated microshoot cultures of Schisandra chinensis.
| Elicitor | Concentration | Application Day | Fold Increase in Total Lignans | Maximum Total Lignan Content (mg/100g DW) |
| Cadmium Chloride (CdCl₂) | 1000 µM | 10 | ~2.0 | ~730 |
| Yeast Extract (YeE) | 5000 mg/L | 1 | ~1.8 | - |
| Yeast Extract (YeE) | 1000 mg/L & 3000 mg/L | 20 | ~1.8 | - |
| Chitosan | 50 mg/L | 1 | ~1.35 | ~500 |
| Chitosan | 200 mg/L | 10 | ~1.35 | ~500 |
| Methyl Jasmonate (MeJa) | 50 µM | 23 | - | 427.8 |
Data adapted from a study on improving dibenzocyclooctadiene lignan production in elicited microshoot cultures of Schisandra chinensis.[6]
Experimental Protocols
Protocol for Ultrasonic Extraction of this compound
This protocol is based on established methods for extracting lignans from S. chinensis.[1]
Materials:
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Dried and powdered Schisandra chinensis fruit
-
Methanol (HPLC grade)
-
Ultrasonicator bath
-
0.45 µm membrane filter
-
Volumetric flask (50 mL)
Procedure:
-
Accurately weigh 0.5 g of powdered S. chinensis fruit.
-
Transfer the powder to a suitable flask and add 20 mL of methanol.
-
Place the flask in an ultrasonicator bath and sonicate for 20 minutes.
-
Filter the extract through a 0.45 µm membrane filter into a 50 mL volumetric flask.
-
Transfer the residue back to the extraction flask and add another 20 mL of methanol.
-
Repeat the ultrasonication for another 20 minutes.
-
Filter the second extract into the same 50 mL volumetric flask.
-
Bring the total volume of the combined extracts to 50 mL with methanol.
-
The extract is now ready for HPLC or UPLC-MS/MS analysis.
Protocol for Quantification of this compound using UPLC-MS/MS
This protocol is a generalized procedure based on methods developed for the quantification of lignans in biological matrices.[5]
Instrumentation and Conditions:
-
UPLC System: A system capable of high-pressure gradient elution.
-
Column: BEH C18 column.
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Quantification Mode: Multiple Reaction Monitoring (MRM).
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by serially diluting the stock solution to cover a linear range (e.g., 1 to 4000 ng/mL).[5] Prepare a stock solution of the internal standard (e.g., nomilin).
-
Sample Preparation: Spike a known amount of the internal standard into your extracted sample.
-
Injection: Inject the prepared sample and calibration standards onto the UPLC-MS/MS system.
-
Data Acquisition: Acquire data in MRM mode. The specific transitions for this compound and the internal standard will need to be determined and optimized on your instrument.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in your samples from this calibration curve.
Visualizations
Lignan Biosynthesis Pathway
Caption: Putative biosynthetic pathway of this compound from phenylalanine.
Experimental Workflow for Improving this compound Yield
Caption: Workflow for enhancing and quantifying this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-read transcriptome sequencing provides insight into lignan biosynthesis during fruit development in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of Schisandra chinensis (Turcz.) Baill. in Human Health and Nutrition: A Review of Current Knowledge and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Rapid UPLC-MS Method for Quantification of Gomisin D in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved production of dibenzocyclooctadiene lignans in the elicited microshoot cultures of Schisandra chinensis (Chinese magnolia vine) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stimulation of Lignan Production in Schisandra rubriflora In Vitro Cultures by Elicitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Metabolomics analysis of mechanism of improving quality of Schisandrae chinensis fructus by NO combining with high-temperature stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Gomisin U Isolation and Purification
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the isolation and purification of Gomisin U. It provides practical troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This section addresses specific problems that may arise during the experimental process in a direct question-and-answer format.
Question 1: My final yield of this compound is significantly lower than expected after the initial extraction. What are the likely causes?
Answer: Low yield is a common issue stemming from suboptimal extraction conditions or degradation of the target compound. Conventional extraction methods involving heat can lead to the loss of lignans like this compound through isomerization or oxidation[1].
Possible Causes & Solutions:
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Degradation during Extraction: High temperatures from methods like refluxing can degrade lignans.[1]
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Solution: Employ extraction methods that operate at or near room temperature, such as ultrasonic-assisted extraction or matrix solid-phase dispersion (MSPD).[1]
-
-
Inefficient Solvent Maceration: The chosen solvent may not be efficiently penetrating the plant matrix to extract the compound.
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Solution: Ensure the plant material is finely powdered. Increase the extraction time or perform multiple extraction cycles. Ultrasonication can significantly enhance solvent penetration.[1]
-
-
Incorrect Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound.
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Solution: Methanol and ethanol are commonly used for lignan extraction.[1] A systematic approach testing different solvents or solvent mixtures may be necessary to optimize yield.
-
Question 2: I'm observing poor separation and significant peak tailing during column chromatography. How can I improve the resolution?
Answer: Poor resolution and peak tailing during chromatographic purification are often due to issues with the stationary phase, mobile phase, or sample loading. Lignans from Schisandra are often structurally similar, making their separation challenging.
Possible Causes & Solutions:
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Compound Degradation on Silica: this compound may be unstable on standard silica gel, which is slightly acidic. This can cause streaking or the appearance of degradation products in all fractions.[2]
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Solution: Test the stability of your compound on a TLC plate by spotting it and letting it sit for several hours before developing (2D TLC)[2]. If degradation occurs, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.
-
-
Inappropriate Mobile Phase: The solvent system may not have the correct polarity to effectively separate this compound from closely related impurities.
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Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. Aim for an Rf value between 0.2 and 0.4 for the target compound. Techniques like High-Speed Counter-Current Chromatography (HSCCC) are highly effective for separating structurally similar compounds and avoid the use of solid stationary phases.[3][4]
-
-
Column Overloading: Loading too much crude extract onto the column will inevitably lead to poor separation.
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Solution: As a general rule, the amount of sample loaded should be 1-5% of the mass of the stationary phase for flash chromatography.
-
-
Poor Sample Loading Technique: If the sample is not loaded in a tight, concentrated band, it will broaden as it moves down the column.
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Solution: Dissolve the sample in a minimal amount of the mobile phase or a weaker solvent. Alternatively, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, drying it, and carefully adding the powder to the top of the column.
-
Question 3: My purified compound shows unexpected peaks in the final HPLC analysis, suggesting it is not pure. What could be the problem?
Answer: The presence of unexpected peaks after purification points to co-eluting impurities, degradation of the sample, or contamination.
Possible Causes & Solutions:
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Co-eluting Impurities: Another lignan or compound with very similar polarity may be eluting at the same time as this compound under the current chromatographic conditions.
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Sample Degradation Post-Purification: this compound might be unstable under the storage conditions used.
-
Solution: Store the purified compound at a low temperature (e.g., -20°C), protected from light, and under an inert atmosphere if it is sensitive to oxidation.
-
-
Contamination: The sample may have been contaminated by dirty glassware, solvents, or a contaminated HPLC system.
-
Solution: Ensure all glassware is scrupulously clean. Run a blank gradient on the HPLC system to check for system peaks. Use high-purity solvents for all analyses.
-
Frequently Asked Questions (FAQs)
What are the most common initial extraction methods for this compound? Traditional methods for extracting lignans from Schisandra chinensis fruits include heating or refluxing with organic solvents like ethanol, methanol, or chloroform.[1] However, to minimize degradation, modern methods like ultrasonic-assisted extraction and matrix solid-phase dispersion (MSPD) are preferred as they are more efficient and operate at lower temperatures.[1]
Which advanced chromatographic techniques are recommended for this compound purification? For challenging separations of structurally similar lignans, High-Speed Counter-Current Chromatography (HSCCC) is highly effective. HSCCC is a liquid-liquid partition chromatography technique that avoids irreversible adsorption and degradation issues associated with solid stationary phases like silica gel.[3][4] Preparative High-Performance Liquid Chromatography (Prep-HPLC) is also a powerful tool for obtaining high-purity compounds.
How is the final identity and purity of this compound confirmed? The structure and purity of the final product are typically confirmed using a combination of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.[3]
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction of Lignans This protocol is based on methodologies known to be effective for lignans from Schisandra chinensis.[1]
-
Preparation: Accurately weigh 10 g of finely powdered S. chinensis fruit.
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First Extraction: Place the powder in a flask and add 100 mL of methanol.
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Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.
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Filtration: Filter the extract through a 0.45 µm membrane filter to separate the supernatant from the plant residue.
-
Second Extraction: Transfer the residue back to the flask, add another 100 mL of methanol, and repeat the ultrasonication for another 30 minutes.
-
Combine and Concentrate: Filter the second extract and combine it with the first. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC) This protocol is adapted from a published method for separating similar lignans, Schizandrin and Gomisin A, and is suitable for this compound purification.[3]
-
Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (e.g., in a 1:0.9:0.9:1 v/v ratio).[3] Shake the mixture vigorously in a separatory funnel and allow the layers to separate completely.
-
HSCCC Preparation:
-
Fill the entire column with the upper phase (stationary phase).
-
Pump the lower phase (mobile phase) into the column at a suitable flow rate (e.g., 2.0 mL/min) while the column is rotating at a high speed (e.g., 850 rpm).
-
-
Sample Injection: Once hydrodynamic equilibrium is reached (mobile phase emerges from the outlet), inject the crude extract (e.g., 400 mg dissolved in a small volume of the biphasic solvent mixture).
-
Elution and Fraction Collection: Continue to pump the mobile phase. Collect fractions at regular intervals based on the UV detector response.
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Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing pure this compound.
-
Recovery: Combine the pure fractions and evaporate the solvent to obtain the purified compound.
Data & Workflow Visualizations
Quantitative Data Summary
Table 1: Comparison of Lignan Extraction Methodologies
| Method | Solvent | Time | Key Advantages | Potential Challenges | Reference |
|---|---|---|---|---|---|
| Reflux Extraction | Ethanol, Methanol | 2-4 hours | Simple setup | Degradation from heat, loss of lignans[1] | [1] |
| Ultrasonic-Assisted | Methanol | 40-60 min | Faster, reduced solvent, room temp operation | Requires specific equipment | [1] |
| MSPD | Methanol (eluent) | ~30 min | Simple, rapid, small sample/solvent needs | Optimization of dispersant needed |[1] |
Table 2: Example HSCCC Parameters for Lignan Separation
| Parameter | Value |
|---|---|
| Solvent System | n-hexane-ethyl acetate-methanol-water (1:0.9:0.9:1, v/v)[3] |
| Stationary Phase | Upper organic phase[3] |
| Mobile Phase | Lower aqueous phase[3] |
| Revolution Speed | ~850 rpm |
| Flow Rate | 1.5 - 2.5 mL/min |
| Sample Loading | 100 - 500 mg of crude extract |
| Purity Achieved | >99%[3] |
Diagrams
Caption: General workflow for the isolation and purification of this compound.
Caption: Troubleshooting decision tree for poor chromatography performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. Application of preparative high-speed counter-current chromatography for isolation and separation of schizandrin and gomisin A from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Gomisin U Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Gomisin U in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: this compound is a lipophilic compound, and for in vitro assays, Dimethyl Sulfoxide (DMSO) is the most recommended solvent for preparing a high-concentration stock solution.[1] Other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone can also dissolve this compound, but these are generally not compatible with cell-based assays.
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it in my aqueous cell culture medium. What should I do?
A2: This is a common issue known as precipitation upon dilution, which occurs when a compound that is soluble in a high-concentration organic solvent is introduced into an aqueous buffer where it is less soluble. To mitigate this, use a serial dilution method and ensure the final concentration of DMSO in your assay is as low as possible, typically below 1%, to avoid solvent-induced artifacts.[2]
Q3: What is the maximum recommended final concentration of DMSO in my in vitro assay?
A3: The final concentration of DMSO should generally be kept below 1% (v/v) in cell culture experiments.[2] However, the tolerance can vary between cell lines. It is crucial to run a vehicle control experiment with the same final DMSO concentration as your test samples to ensure that the solvent itself is not affecting the experimental results.[2]
Q4: My experimental results are inconsistent. Could this be related to this compound's solubility?
A4: Yes, poor solubility is a frequent cause of variability in experimental data.[2] If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. Always visually inspect your solutions and assay plates for any signs of precipitation. Determining the kinetic solubility limit in your specific assay medium can help you work within a reliable concentration range.[2]
Q5: The powdered this compound is difficult to dissolve. Are there any physical methods to improve solubility?
A5: For related lignans like Gomisin N, which has high solubility in DMSO (100 mg/mL), brief sonication or gentle warming (e.g., to 37°C) can help dissolve the compound more effectively in the stock solvent.[3][4] This breaks down aggregates and improves dispersion. Apply these methods cautiously and ensure the compound is stable at elevated temperatures.
Solubility Data
Table 1: Qualitative Solubility of this compound
This table provides a general guide to solvents that can dissolve this compound. For in vitro assays, DMSO is the preferred choice for stock solutions due to its miscibility with aqueous media and relatively lower cytotoxicity at low concentrations.
| Solvent | Solubility Profile | Suitability for In Vitro Assays |
| DMSO | Soluble | Recommended for Stock Solutions |
| Chloroform | Soluble | Not Suitable |
| Dichloromethane | Soluble | Not Suitable |
| Ethyl Acetate | Soluble | Not Suitable |
| Acetone | Soluble | Not Suitable |
| (Data based on information from ChemFaces)[1] |
Table 2: Quantitative Solubility of Gomisin N (A Related Lignan)
No exact quantitative solubility data for this compound is readily available. However, data for the structurally similar lignan, Gomisin N, can provide a useful reference point for preparing stock solutions in DMSO.
| Compound | Solvent | Concentration | Molar Equivalent | Note |
| Gomisin N | DMSO | 100 mg/mL | 249.71 mM | Ultrasonic assistance may be needed |
| (Data sourced from GlpBio for Gomisin N)[3][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration primary stock solution of this compound for subsequent dilution.
Materials:
-
This compound powder (Molecular Weight: 416.49 g/mol )
-
Anhydrous/Sterile DMSO
-
Sterile microcentrifuge tubes or vials
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Vortex mixer
-
Sonicator (optional)
Methodology:
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh 4.16 mg of this compound powder and place it into a sterile vial.
-
Solvent Addition: Add 1 mL of sterile DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, briefly sonicate the vial in a water bath or warm it gently to 37°C until the solution is clear.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to two weeks) or -80°C for long-term storage.[1]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Objective: To dilute the high-concentration DMSO stock solution into the final aqueous cell culture medium while minimizing precipitation and solvent toxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile complete cell culture medium (pre-warmed to 37°C)
-
Sterile polypropylene tubes
Methodology:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Serial Dilution): It is highly recommended to perform an intermediate dilution step in 100% DMSO or in the cell culture medium to prevent precipitation. For example, to prepare a 10 µM final concentration in a total volume of 1 mL:
-
Prepare a 100X intermediate stock (1 mM) by diluting 10 µL of the 10 mM stock into 90 µL of DMSO.
-
Vortex the 1 mM intermediate stock gently.
-
-
Final Dilution: Add 10 µL of the 1 mM intermediate stock to 990 µL of pre-warmed cell culture medium. This results in a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
Mixing: Immediately after adding the compound to the medium, mix thoroughly by gentle pipetting or inverting the tube to ensure rapid and even dispersion.
-
Application: Add the final working solution to your cell culture plates. Always include a vehicle control containing the same final percentage of DMSO (e.g., 0.1%).
Visual Guides
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound solutions.
Troubleshooting Guide for Solubility Issues
References
preventing Gomisin U degradation in experimental setups
Welcome to the technical support center for Gomisin U. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the stability and integrity of your experiments.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses common issues that can lead to the degradation of this compound during experiments.
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound activity or concentration in solution over time. | Photodegradation: Lignans can be sensitive to light, leading to the formation of oxidation products. | - Work in a dimly lit area or use amber-colored labware. - Store stock solutions and experimental samples protected from light (e.g., wrapped in aluminum foil). |
| Inconsistent results between experimental replicates. | pH Instability: this compound may be susceptible to hydrolysis or degradation at non-optimal pH levels. While specific data for this compound is limited, some lignans are sensitive to low pH. | - Prepare solutions in buffers with a pH range of 6.8-7.4 for cell-based assays. - Avoid strongly acidic or alkaline conditions during extraction and purification. - If pH adjustment is necessary, use small volumes of diluted acids or bases and monitor the pH closely. |
| Precipitation of this compound in aqueous solutions. | Poor Solubility: this compound has low water solubility. | - Prepare stock solutions in an appropriate organic solvent such as DMSO or ethanol. - For aqueous working solutions, ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.1% for cell culture). - Use a vortex or sonication to aid dissolution, but avoid excessive heat. |
| Degradation observed during sample analysis (e.g., HPLC, LC-MS). | Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the degradation of phenolic compounds like lignans. | - Degas solvents used for sample preparation and chromatography. - Consider adding an antioxidant, such as ascorbic acid or BHT, to your standards and samples if compatible with your analytical method. - Store samples at low temperatures (-20°C or -80°C) until analysis. |
| Reduced efficacy in cell culture experiments. | Interaction with Media Components: Components in cell culture media, such as serum proteins or reactive oxygen species (ROS) generated by cells, could potentially interact with and degrade this compound. | - Prepare fresh working solutions of this compound for each experiment. - Consider using serum-free media for the duration of the treatment if your cell line allows. - Include appropriate controls to assess the stability of this compound in your specific cell culture conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound powder should be stored at -20°C, protected from light.[1] Stock solutions prepared in solvents like DMSO or ethanol should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Q2: What is the best solvent to use for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound and other lignans for in vitro studies. Ethanol can also be used. For in vivo studies, the choice of solvent will depend on the route of administration and animal model, and may involve formulations with excipients like PEG or Tween 80.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the recommended method for quantifying this compound and detecting potential degradation products.[2][3] A stability-indicating HPLC method should be developed to separate the intact this compound from any degradants.
Q4: Can I heat my this compound solution to aid dissolution?
A4: While gentle warming may be acceptable for short periods, prolonged exposure to high temperatures should be avoided as it can accelerate degradation.[4] Lignans are generally stable at temperatures below 100°C.[4] If solubility is an issue, consider sonication at room temperature.
Q5: Is this compound sensitive to oxidation?
A5: As a phenolic compound, this compound has the potential to be oxidized.[1] To minimize oxidation, it is advisable to use degassed solvents, protect solutions from air, and store them at low temperatures. In some cases, the addition of an antioxidant may be beneficial.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile-filtered DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber-colored tubes to minimize light exposure and freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Working Solution (for Cell Culture):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature, protected from light.
-
Dilute the stock solution with pre-warmed, sterile cell culture medium to the desired final concentration. Ensure the final DMSO concentration is below 0.1%.
-
Use the working solution immediately after preparation. Do not store diluted aqueous solutions.
-
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare fresh working solutions of this compound at various concentrations in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound working solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Summary
Table 1: Stability of Lignans Under Various Conditions (General Overview)
| Condition | Effect on Lignan Stability | Reference |
| Light Exposure | Can lead to photodegradation and formation of oxidation products. | [4] |
| Temperature | Generally stable below 100°C; higher temperatures can increase degradation rates. | [4] |
| pH | Some lignans are sensitive to low pH, which can cause hydrolysis of glycosidic bonds or other structural changes. | [5] |
| Oxidizing Agents | Can lead to the formation of oxidized derivatives. | [1] |
| Solvents | Stability can vary depending on the solvent. Proper selection is crucial for stock solutions. | [6] |
Visualizations
Caption: Factors contributing to this compound degradation.
Caption: Recommended workflow for experiments with this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Photocatalytic degradation of lignin and lignin models, using titanium dioxide: the role of the hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Rapid UPLC-MS Method for Quantification of Gomisin D in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study [mdpi.com]
- 3. ijmr.net.in [ijmr.net.in]
- 4. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Accurate Quantification of Gomisin U by HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of Gomisin U.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for this compound quantification?
A1: For the analysis of lignans like this compound, a reversed-phase HPLC (RP-HPLC) method is most common.[1] A typical starting point would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[2] Gradient elution is frequently employed to achieve good separation of multiple lignans within a reasonable timeframe.[1]
Q2: Which detector is most suitable for this compound quantification?
A2: UV detection is a common and robust choice for quantifying lignans, with the detection wavelength typically set around 254 nm.[2] For higher sensitivity and selectivity, especially in complex matrices like plasma samples, a mass spectrometer (MS) detector is preferred.[3][4]
Q3: How can I improve the resolution between this compound and other closely eluting compounds?
A3: To improve resolution, you can try several approaches:
-
Optimize the mobile phase composition: Adjusting the ratio of organic solvent to water can significantly impact separation. Experimenting with different organic solvents (e.g., acetonitrile vs. methanol) or adding a small percentage of another solvent can also be beneficial.[5]
-
Modify the gradient profile: A shallower gradient can increase the separation between closely eluting peaks.[6]
-
Change the stationary phase: If a C18 column does not provide adequate separation, consider a different stationary phase, such as a polar-embedded C18 or a phenyl-hexyl column.
-
Adjust the column temperature: Operating the column at a controlled, elevated temperature can improve peak shape and sometimes resolution.[5]
Q4: What are the best practices for sample preparation when analyzing this compound from plant extracts?
A4: A common method for extracting lignans from plant material is using polar organic solvents like methanol or ethanol.[7] Matrix Solid-Phase Dispersion (MSPD) has also been shown to be an efficient extraction method for lignans from Schisandra chinensis, offering higher recovery than traditional methods.[2] It is crucial to filter the sample extract through a 0.22 or 0.45 µm filter before injection to prevent column clogging.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC quantification of this compound.
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Secondary interactions with residual silanols on the column | Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups.[9] Using a base-deactivated column can also minimize this effect. |
| Column overload | Reduce the injection volume or the concentration of the sample.[10] |
| Inappropriate injection solvent | Dissolve the sample in the initial mobile phase composition whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
| Column degradation | Flush the column with a strong solvent or, if the problem persists, replace the column.[11] |
Problem: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Fluctuations in column temperature | Use a column oven to maintain a constant and stable temperature.[10] |
| Inconsistent mobile phase preparation | Prepare fresh mobile phase for each run and ensure accurate measurement of all components. Use an HPLC-grade solvent.[11] |
| Air bubbles in the pump | Degas the mobile phase before use and purge the pump to remove any trapped air bubbles.[10] |
| Pump malfunction | Check for leaks and ensure the pump seals are in good condition. |
Problem: Noisy or Drifting Baseline
| Possible Cause | Recommended Solution | | :--- | Contaminated mobile phase | Prepare fresh mobile phase using high-purity solvents and reagents. | | Detector lamp nearing the end of its life | Replace the detector lamp.[10] | | Contaminated detector flow cell | Flush the flow cell with a strong, appropriate solvent.[10] | | Column bleed | Ensure the mobile phase pH is within the stable range for the column. If the problem persists, the column may need to be replaced. |
Experimental Protocols
General HPLC Method for Lignan Analysis
This protocol is a general starting point for the analysis of dibenzocyclooctadiene lignans, including this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A typical gradient might start with a lower percentage of Solvent B, gradually increasing to a high percentage over 20-30 minutes to elute all compounds of interest.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Quantitative Data Summary
The following table summarizes typical validation parameters for HPLC methods used in the quantification of lignans. Note that these are general values and may vary depending on the specific compound and matrix.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [2] |
| Limit of Quantification (LOQ) | 0.27–0.95 mg/L | [12] |
| Recovery | 92.25% - 101.17% | [2] |
| Intra-day Precision (%RSD) | < 2% | [4] |
| Inter-day Precision (%RSD) | < 5% | [4] |
Visualizations
General HPLC Workflow
Caption: A generalized workflow for HPLC analysis.
Troubleshooting Logic for Peak Tailing
Caption: A troubleshooting decision tree for peak tailing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. A Rapid UPLC-MS Method for Quantification of Gomisin D in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. agilent.com [agilent.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. mdpi.com [mdpi.com]
Navigating Gomisin U Bioactivity: A Technical Support Center
Researchers and drug development professionals exploring the therapeutic potential of Gomisin U may encounter variability in bioactivity assays. This technical support center provides troubleshooting guidance and detailed information to help address these inconsistencies and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing different IC50 values for this compound in my anti-cancer assays compared to published data?
A1: Discrepancies in IC50 values are a common issue in preclinical research and can arise from a number of factors. These include variations in the cancer cell lines used, differences in experimental protocols such as incubation time and the type of cytotoxicity assay performed, and the specific passage number of the cells.[1][2] It is also important to consider that the half-maximal inhibitory concentration (IC50) can be influenced by the endpoint at which cell viability is measured (e.g., 24, 48, or 72 hours).[2]
Q2: My results for this compound's anti-inflammatory effects are not consistent. What could be the cause?
A2: The assessment of anti-inflammatory activity can be influenced by the choice of in vitro model and the specific inflammatory mediators being measured. For instance, different lignans from Schisandra chinensis have shown varied inhibitory effects on pro-inflammatory cytokines and signaling pathways like MAPKs.[3] The stimulus used to induce an inflammatory response in cell culture (e.g., lipopolysaccharide) and its concentration can also significantly impact the outcome.
Q3: Could the source or purity of my this compound sample be affecting my results?
A3: Absolutely. The concentration and purity of the active compound are critical. Lignan content can vary between different parts of the Schisandra plant and may be affected by harvesting time.[4] It is advisable to verify the purity of your this compound sample using analytical techniques like HPLC.
Q4: Are there known signaling pathways that this compound is likely to affect?
A4: While research on this compound is emerging, studies on other Gomisins provide insights into potential mechanisms. For example, Gomisin A has been shown to modulate the PI3K/Akt and STAT1 signaling pathways in cancer cells.[5][6] Gomisin N has been found to influence the PI3K/Akt and MAPK/ERK pathways in melanocytes.[7] It is plausible that this compound may act on similar pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in Replicate Wells | - Uneven cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogeneous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| Low Potency or No Effect Observed | - Sub-optimal compound concentration- Insufficient incubation time- Cell line is resistant to the compound's mechanism | - Perform a dose-response study with a wider concentration range.- Conduct a time-course experiment (e.g., 24, 48, 72 hours).- Test on a panel of different cell lines. |
| Inconsistent Results Between Experiments | - Variation in cell passage number- Differences in reagent lots (e.g., FBS)- Fluctuation in incubator conditions (CO2, temperature, humidity) | - Use cells within a consistent and low passage number range.- Qualify new lots of critical reagents before use in assays.- Regularly calibrate and monitor incubator conditions. |
| Discrepancy with Published Data | - Different assay methodology (e.g., MTT vs. Resazurin vs. LDH)- Variations in cell culture media and supplements- Different data analysis methods for calculating IC50 | - Carefully review and align your protocol with the cited literature.- Use the same or similar cell culture conditions as the reference study.- Employ a consistent and clearly defined method for data analysis.[2] |
Data Summary: Bioactivity of Various Gomisin Compounds
The following table summarizes the reported bioactivities of several Gomisin compounds, illustrating the diversity of effects and the range of effective concentrations observed across different studies. This highlights the potential for variability and the importance of standardized protocols.
| Compound | Bioactivity | Cell Line / Model | Reported Effective Concentration / IC50 | Reference |
| Gomisin A | Anti-cancer | HeLa Cells | Dose-dependent inhibition of proliferation | [6] |
| Gomisin A | Enhances Paclitaxel Effect | SKOV3 and A2780 Ovarian Cancer Cells | Not specified | [5] |
| Gomisin C | Inhibition of Respiratory Burst | Rat Neutrophils | IC50: 21.5 +/- 4.2 µg/ml for O2- formation | [8] |
| Gomisin G | Improves Muscle Strength | Disuse Muscle Atrophic Mice | Not specified | [9] |
| Gomisin J | Anti-inflammatory | RAW 264.7 Macrophages | Reduced nitric oxide production | [3] |
| Gomisin M2 | Anti-inflammatory | Imiquimod-induced psoriasis mouse model | Not specified | [10][11] |
| Gomisin N | Anti-inflammatory | RAW 264.7 Macrophages | Reduced nitric oxide production | [3] |
| Gomisin N | Anti-melanogenic | Melan-A Cells | Significant reduction in melanin content | [7] |
Experimental Protocols
General Cytotoxicity Assay Protocol (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding:
-
Culture the selected cancer cell line in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture media to achieve the desired final concentrations.
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the media containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (media and MTT only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Potential signaling pathways modulated by this compound.
Caption: General experimental workflow for a this compound bioactivity assay.
References
- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Lignan Profiling and Anti-Inflammatory Properties of Schisandra rubriflora and Schisandra chinensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition by gomisin C (a lignan from Schizandra chinensis) of the respiratory burst of rat neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gomisin G improves muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gomisin M2 alleviates psoriasis-like skin inflammation by inhibiting inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gomisin M2 alleviates psoriasis‑like skin inflammation by inhibiting inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of Gomisin U
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage and mitigate the off-target effects of Gomisin U in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary activities?
This compound is a lignan compound naturally found in the fruit of Schisandra chinensis. Lignans from this plant are known for a wide range of biological activities. Preliminary information suggests that this compound may possess anti-diabetic, antioxidant, and anti-inflammatory properties. However, like many natural products, it has the potential to interact with multiple cellular targets.
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects are unintended interactions of a compound with cellular components other than its primary therapeutic target. For a natural product like this compound, which has a complex structure, the risk of off-target binding is significant. These effects can lead to misinterpretation of experimental data, unexpected cellular toxicity, and a decreased therapeutic window. A key concern for lignans from Schisandra chinensis is their interaction with drug-metabolizing enzymes and transporters.
Q3: What are the common off-target interactions observed with Gomisin-related compounds?
While specific off-target data for this compound is limited, studies on other gomisins (A, C, G, J, N) provide valuable insights into potential off-target classes:
-
Cytochrome P450 (CYP) Enzymes: Several gomisins are known to inhibit CYP enzymes, particularly CYP3A4, which is crucial for the metabolism of many drugs.[1][2][3] This can lead to significant drug-drug interactions.
-
P-glycoprotein (P-gp): Some gomisins can modulate the activity of P-gp (ABCB1), an important drug efflux transporter.[4][5] Inhibition of P-gp can alter the intracellular concentration of co-administered drugs.
-
Kinase Signaling Pathways: Various gomisins have been shown to modulate signaling pathways such as PI3K/Akt, MAPK/ERK, and JAK/STAT, which could be considered off-target effects depending on the primary research focus.[6][7][8][9][10]
-
GPCRs and Ion Channels: While less characterized for gomisins, these are common off-target families for many small molecules.
Troubleshooting Guide: Unexpected Experimental Outcomes
Issue 1: I am observing higher-than-expected cytotoxicity in my cell-based assays.
-
Possible Cause: Off-target effects leading to cellular stress or apoptosis.
-
Troubleshooting Steps:
-
Conduct a Dose-Response Curve: Determine the concentration range where the on-target effect is observed and at what concentration toxicity becomes apparent. A significant separation between the efficacious and toxic concentrations suggests a better therapeutic window.
-
Perform Cell Viability Assays: Use multiple assays that measure different aspects of cell health (e.g., metabolic activity with MTT, membrane integrity with LDH assay, apoptosis with Caspase-3/7 assay) to understand the nature of the toxicity.
-
Use a Structurally Related Inactive Analog: If available, a similar but inactive compound can help differentiate on-target from off-target toxicity.
-
Rescue Experiment: If the primary target is known, attempt to rescue the cells from toxicity by overexpressing the target or providing a downstream product of the target's activity.
-
Issue 2: My results are inconsistent or not reproducible.
-
Possible Cause: Interaction with experimental conditions or off-target effects that are sensitive to minor variations.
-
Troubleshooting Steps:
-
Standardize Experimental Parameters: Ensure consistency in cell passage number, seeding density, serum concentration, and incubation times.
-
Evaluate Compound Stability: Assess the stability of this compound in your culture medium over the course of the experiment.
-
Consider Serum Protein Binding: High serum concentrations can lead to variability in the free concentration of the compound. Test a range of serum concentrations to assess the impact on your results.
-
Screen for Off-Target Liabilities: Proactively screen for interactions with common off-target families (see below) to understand potential sources of variability.
-
Issue 3: I suspect this compound is interacting with other compounds in my experiment (e.g., co-treatments).
-
Possible Cause: Inhibition of drug-metabolizing enzymes (CYPs) or transporters (P-gp) by this compound.
-
Troubleshooting Steps:
-
Perform a CYP Inhibition Assay: Assess the inhibitory potential of this compound on major CYP isoforms (e.g., CYP3A4, 2D6, 2C9).
-
Conduct a P-gp Transport Assay: Determine if this compound is an inhibitor or substrate of P-gp.
-
Review the Literature for Co-administered Compounds: Check if your other experimental compounds are substrates for the CYP enzymes or transporters that gomisins are known to inhibit.
-
Data on Off-Target Interactions of Gomisin Analogs
The following tables summarize quantitative data for off-target interactions of gomisins closely related to this compound. This data can serve as a reference for designing experiments and anticipating potential off-target effects.
Table 1: Inhibition of Human Cytochrome P450 (CYP) Enzymes by Gomisins
| Gomisin Analog | CYP Isoform | Substrate | IC50 (µM) | Reference |
| Gomisin C | CYP3A4 | Midazolam | 0.01 | [1][3] |
| Nifedipine | 0.1 | [1][3] | ||
| Testosterone | 2.5 | [1][3] | ||
| Gomisin G | CYP3A4 | Midazolam | 0.1 | [1][3] |
| Nifedipine | 0.2 | [1][3] | ||
| Testosterone | 0.5 | [1][3] | ||
| Gomisin A | CYP3A4 | - | 1.39 | [2] |
| Schisandrin C | CYP2C19 | - | 2.7 | [2] |
| Wuweizisu C | CYP2C19 | - | 5.3 | [2] |
| Schisandrin | CYP2C19 | - | 10.4 | [2] |
| Gomisin C | CYP2C19 | - | 11.2 | [2] |
| Gomisin N | CYP2C19 | - | 16.3 | [2] |
Table 2: Modulation of P-glycoprotein (P-gp) by Gomisin A
| Experimental System | Assay | Effect of Gomisin A | Finding | Reference |
| P-gp-overexpressing HepG2-DR cells | Cytotoxicity Assay | Reversed resistance to vinblastine and doxorubicin | Potentiates cytotoxicity of P-gp substrates | [4][5] |
| P-gp-overexpressing HepG2-DR cells | ATPase Assay | Inhibited basal P-gp-associated ATPase activity | Acts as an uncompetitive inhibitor | [4][5] |
| P-gp-overexpressing HepG2-DR cells | Rhodamine-123 Efflux | Additive inhibition with verapamil | Suggests a different binding site from competitive inhibitors | [4][5] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is for assessing the cytotoxic effects of this compound.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
2. Cytochrome P450 Inhibition Assay
This protocol provides a general method to assess the inhibitory effect of this compound on CYP activity.
-
Principle: The assay measures the ability of a test compound to inhibit the activity of a specific CYP isoform by monitoring the formation of a metabolite from a known probe substrate using LC-MS/MS.[12][13][14]
-
Materials:
-
Human liver microsomes or recombinant CYP enzymes
-
CYP isoform-specific probe substrates (e.g., Midazolam for CYP3A4)
-
This compound
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate buffer)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microplate, pre-incubate the human liver microsomes or recombinant CYP enzyme with this compound at 37°C.
-
Initiate the reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Stop the reaction by adding a cold stop solution (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
-
Data Analysis: Determine the rate of metabolite formation at each this compound concentration. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
3. P-glycoprotein (P-gp) Inhibition Assay
This protocol is designed to evaluate if this compound inhibits the P-gp transporter.
-
Principle: This assay measures the ability of a test compound to inhibit the transport of a known fluorescent P-gp substrate out of cells or vesicles.[15][16][17]
-
Materials:
-
MDCK-MDR1 (P-gp overexpressing) cells or inside-out membrane vesicles expressing P-gp
-
Fluorescent P-gp substrate (e.g., Rhodamine 123)
-
This compound
-
Known P-gp inhibitor (e.g., verapamil) as a positive control
-
Assay buffer
-
Fluorometric plate reader
-
-
Procedure (Cell-based):
-
Seed MDCK-MDR1 cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or a positive control inhibitor.
-
Add the fluorescent P-gp substrate to the wells.
-
Incubate for a defined period to allow for substrate uptake and efflux.
-
Wash the cells to remove the extracellular substrate.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader.
-
-
Data Analysis: An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux. Calculate the percent inhibition and determine the IC50 value.
Visualizations
References
- 1. Inhibition of human CYP3A4 and CYP3A5 enzymes by gomisin C and gomisin G, two lignan analogs derived from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of human CYP3A4 and CYP3A5 enzymes by gomisin C and gomisin G, two lignan analogs derived from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gomisin A alters substrate interaction and reverses P-glycoprotein-mediated multidrug resistance in HepG2-DR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. S chisandra chinensis-derived gomisin C suppreses lipid accumulation by JAK2-STAT signaling in adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 14. criver.com [criver.com]
- 15. tandfonline.com [tandfonline.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. P-gp Substrate Identification | Evotec [evotec.com]
Gomisin U Technical Support Center: A Guide for Researchers
Welcome to the Gomisin U Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound. Due to the limited availability of specific data for this compound, this guide incorporates information from closely related Gomisin compounds to provide a robust starting point for your investigations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
This compound is a lignan compound isolated from the seeds of Schisandra chinensis (Turcz.) Baill.[1] Like other lignans from this plant, it is investigated for various pharmacological properties. While specific research on this compound is emerging, related Gomisin compounds have demonstrated anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3][4][5][6]
Q2: How should I dissolve and store this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For in vitro experiments, creating a high-concentration stock solution in DMSO is a common practice.[7][8][9]
-
Storage of Powder: Store the solid compound at 2-8°C for up to 24 months.[1]
-
Storage of Stock Solutions: Prepare aliquots of the stock solution in tightly sealed vials and store them at -20°C. These are generally usable for up to two weeks. Before use, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation.[1]
Q3: What is a good starting concentration for my experiments?
As there is limited specific data for this compound, determining the optimal concentration requires empirical testing. A common approach is to perform a dose-response experiment. Based on studies with other Gomisins, a broad range of concentrations has been tested, from low micromolar to higher concentrations. For initial cytotoxicity and proliferation assays, a range of 1 µM to 100 µM is a reasonable starting point.
Q4: How can I determine the IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) can be determined using a cytotoxicity or proliferation assay (e.g., MTT, WST-1, or Alamar Blue). You will need to test a series of dilutions of this compound on your chosen cell line. The resulting data can be analyzed using a four-parameter logistic (4PL) curve to calculate the IC50 value.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Compound Precipitation in Media | The final concentration of the organic solvent (e.g., DMSO) is too high. The compound has low solubility in aqueous media. | Ensure the final DMSO concentration in your cell culture medium does not exceed 0.1-0.5% to avoid solvent toxicity. If precipitation still occurs, try warming the media slightly or using a different solubilizing agent if compatible with your experimental setup. |
| No Observable Effect | The concentration of this compound is too low. The incubation time is too short. The compound may not be active in your specific model. | Perform a dose-response study with a wider concentration range. Extend the incubation time (e.g., 24h, 48h, 72h). Include a positive control known to elicit a response in your assay to validate the experimental setup. |
| High Cell Death in Control Group | The solvent (e.g., DMSO) concentration is toxic to the cells. | Prepare a vehicle control with the same final concentration of the solvent as your experimental wells. Ensure this concentration is non-toxic to your cells (typically <0.5%). |
| Inconsistent Results Between Experiments | Variability in cell passage number, cell seeding density, or compound preparation. Degradation of the compound. | Use cells within a consistent passage number range. Ensure accurate and consistent cell counting and seeding. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Check for proper storage of the compound. |
Data Presentation: Efficacy of Related Gomisin Compounds
The following table summarizes the effective concentrations and IC50 values of various Gomisin lignans in different in vitro models. This data can serve as a valuable reference for designing your initial dose-response experiments with this compound.
| Compound | Cell Line / Model | Assay | Effective Concentration / IC50 | Reference |
| Gomisin C | Rat Neutrophils | Superoxide Formation | IC50: 21.5 ± 4.2 µg/mL | [12] |
| Gomisin J | MCF7, MDA-MB-231 (Breast Cancer) | Proliferation | <10 µg/mL | [3][13][14] |
| MCF7, MDA-MB-231 (Breast Cancer) | Viability | >30 µg/mL | [3][13][14] | |
| Gomisin M2 | MDA-MB-231, HCC1806 (Breast Cancer) | Cell Viability (48h) | IC50: 57-60 µM | [7] |
| MDA-MB-231, HCC1806 (Breast Cancer) | Apoptosis Assay | 10, 20, 40, 80 µM | [7] | |
| MDA-MB-231, HCC1806 (Breast Cancer) | 3D Spheroid Formation | 100 µM | [7] | |
| Gomisin N | Hepatic Carcinoma Cells | Apoptosis | 320 µM | [4] |
| Raw 264.7 (Macrophages) | Anti-inflammatory | - | [2][6] |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your this compound stock solution in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol allows for the analysis of protein expression levels to investigate the effect of this compound on specific signaling pathways.
-
Cell Treatment: Culture cells to 70-80% confluency in 6-well plates. Treat the cells with the desired concentrations of this compound for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-NF-κB) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Visualizations
The following diagrams illustrate common experimental workflows and a signaling pathway that is often modulated by Gomisin-related compounds.
Caption: A general experimental workflow for optimizing this compound concentration.
References
- 1. This compound | CAS:135095-46-4 | Manufacturer ChemFaces [chemfaces.com]
- 2. sentosacy.com [sentosacy.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Gomisin N isolated from Schisandra chinensis significantly induces anti-proliferative and pro-apoptotic effects in hepatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 6. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. novaresearch.unl.pt [novaresearch.unl.pt]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IC50 Calculator | AAT Bioquest [aatbio.com]
- 12. Inhibition by gomisin C (a lignan from Schizandra chinensis) of the respiratory burst of rat neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage Stability of Gomisin U
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Gomisin U for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern for long-term storage?
This compound is a dibenzocyclooctadiene lignan, a class of bioactive compounds found in plants of the Schisandra genus. These compounds are of interest for their potential therapeutic properties, including anti-inflammatory and hepatoprotective effects.[1][2][3] Like many complex organic molecules, this compound can be susceptible to degradation over time, especially when exposed to adverse environmental conditions. This degradation can lead to a loss of potency and the formation of unknown impurities, compromising the integrity and safety of the compound for research and pharmaceutical development.
Q2: What are the primary factors that can cause this compound to degrade during storage?
Based on general knowledge of similar pharmaceutical compounds, the primary factors that can induce degradation of this compound include:
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or alkaline conditions.
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Oxidation: Degradation caused by exposure to oxygen or oxidizing agents.
-
Photolysis: Degradation initiated by exposure to light, particularly UV radiation.
-
Thermal Stress: Accelerated degradation at elevated temperatures.
Q3: What are the recommended general storage conditions for this compound?
For optimal stability, this compound should be stored in a well-sealed container, protected from light, and kept at a low temperature. Recommended conditions are:
-
Temperature: -20°C for long-term storage.
-
Light: Stored in an amber or opaque container to protect from light.
-
Atmosphere: Stored under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the handling and storage of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of potency in a stored sample. | Degradation due to improper storage conditions. | Verify storage temperature, light protection, and container seal. Perform a stability study to identify the degradation pathway (see Experimental Protocols). |
| Appearance of new peaks in HPLC analysis of a stored sample. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradants and develop a stability-indicating HPLC method for accurate quantification (see Experimental Protocols). |
| Discoloration or physical change of the solid this compound powder. | Potential degradation, possibly due to oxidation or photolysis. | Store the compound under an inert atmosphere and in a light-protecting container. Re-test the purity of the material. |
| Inconsistent results in bioassays using different batches of this compound. | Variability in the stability of different batches due to handling or storage history. | Implement standardized storage protocols for all batches. Re-qualify older batches for purity and potency before use. |
Experimental Protocols
Forced Degradation Study Protocol
This study is designed to intentionally degrade this compound to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place solid this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in methanol and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both samples by HPLC.
-
Data Analysis:
-
Analyze all samples by a suitable HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Calculate the percentage of degradation.
Expected this compound Degradation under Forced Conditions (Representative Data)
| Stress Condition | Reagent/Parameter | Duration | Temperature | Expected Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15 - 25 |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 20 - 35 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 25 - 40 |
| Thermal | Solid State | 48 hours | 80°C | 5 - 15 |
| Photolytic | 1.2 million lux hours & 200 Wh/m² | As required | Room Temp | 10 - 20 |
Note: This data is representative and based on the general behavior of similar lignan compounds. Actual degradation rates should be determined experimentally.
Stability-Indicating HPLC Method Development
A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products.
Chromatographic Conditions (Recommended Starting Point):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient Elution | 0-5 min: 30% B5-25 min: 30-70% B25-30 min: 70-30% B30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method Validation (as per ICH guidelines):
-
Specificity: Analyze blank, placebo (if in formulation), this compound standard, and forced degradation samples to demonstrate that the method can resolve this compound from its degradants.
-
Linearity: Analyze a series of this compound solutions at different concentrations (e.g., 5-100 µg/mL) to establish a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or a pre-analyzed sample.
-
Precision:
-
Repeatability (Intra-day): Analyze multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-day): Analyze the same sample on different days by different analysts.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability.
Lyophilization Protocol for Enhanced Stability
Lyophilization (freeze-drying) can significantly improve the long-term stability of this compound by removing water, which is often involved in degradation pathways.
Objective: To prepare a stable, lyophilized powder of this compound.
Materials:
-
This compound
-
Cryoprotectant (e.g., mannitol, sucrose, or trehalose)
-
Water for Injection (WFI)
-
Lyophilizer (freeze-dryer)
Methodology:
-
Formulation:
-
Dissolve this compound in a minimal amount of a suitable co-solvent (e.g., tert-butanol) if it has poor water solubility.
-
Prepare an aqueous solution of a cryoprotectant (e.g., 5% w/v mannitol).
-
Slowly add the this compound solution to the cryoprotectant solution while stirring to form a homogenous solution or a stable suspension.
-
-
Freezing:
-
Fill the solution into vials.
-
Cool the shelves of the lyophilizer to -40°C.
-
Hold the vials at -40°C for at least 2 hours to ensure complete freezing.
-
-
Primary Drying (Sublimation):
-
Reduce the chamber pressure to 100 mTorr.
-
Gradually increase the shelf temperature to -10°C over several hours.
-
Hold at -10°C until all the ice has sublimated (can be monitored by pressure and temperature sensors). This phase can take 24-48 hours.
-
-
Secondary Drying (Desorption):
-
Gradually increase the shelf temperature to 25°C.
-
Maintain the low pressure (100 mTorr) for an additional 12-24 hours to remove residual bound water.
-
-
Stoppering and Sealing:
-
Backfill the chamber with an inert gas like nitrogen.
-
Stopper the vials under vacuum or partial vacuum before releasing the pressure.
-
Crimp the vials to ensure a tight seal.
-
Representative Lyophilization Cycle Parameters:
| Stage | Parameter | Setpoint | Duration |
| Freezing | Shelf Temperature | -40°C | 2 hours (hold) |
| Primary Drying | Shelf Temperature | -10°C | 24 - 48 hours |
| Chamber Pressure | 100 mTorr | ||
| Secondary Drying | Shelf Temperature | 25°C | 12 - 24 hours |
| Chamber Pressure | 100 mTorr |
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Gomisin U Delivery to Target Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of Gomisin U to target cells. Given that this compound is a poorly water-soluble lignan, this guide focuses on leveraging nanoparticle-based delivery systems to improve its bioavailability and cellular uptake.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound to target cells?
A1: The primary challenge with this compound is its low aqueous solubility, which limits its bioavailability and cellular uptake in in vitro and in vivo models. This can lead to difficulties in achieving therapeutic concentrations at the target site. Consequently, developing an effective delivery system is crucial for maximizing its therapeutic potential.
Q2: What delivery strategies are recommended for poorly soluble compounds like this compound?
A2: For compounds with poor aqueous solubility, several strategies can be employed to enhance delivery.[1][2][3][4][5] These include:
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Nanosuspensions: Dispersions of the pure drug in a liquid medium, stabilized by surfactants.
-
Solid Dispersions: Incorporating the drug into a hydrophilic carrier matrix to improve dissolution.[1][2]
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Lipid-Based Formulations: Systems like liposomes and solid lipid nanoparticles (SLNs) can encapsulate hydrophobic drugs, improving their stability and facilitating cellular entry.[6][7]
-
Polymeric Nanoparticles: Biodegradable polymers can encapsulate the drug, allowing for controlled release and targeted delivery.
Q3: Which signaling pathways are potentially targeted by Gomisins?
A3: Several Gomisin analogues have been shown to modulate key cellular signaling pathways. While specific pathways for this compound are still under investigation, related compounds are known to affect:
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PI3K/Akt/mTOR Pathway: Gomisin N has been shown to inhibit the PI3K/Akt pathway in liver cancer cells.[6][8] Gomisin G also suppresses AKT phosphorylation.[3][4]
-
MAPK/ERK Pathway: Gomisin N can modulate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.[1]
-
Apoptosis Pathways: Various Gomisins have been found to induce apoptosis in cancer cells through caspase activation.[9]
Researchers should consider investigating these pathways when assessing the efficacy of their this compound delivery system.
Troubleshooting Guides
Low Encapsulation Efficiency
Problem: You are experiencing low encapsulation efficiency of this compound in your nanoparticle formulation.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility in Organic Solvent | Screen different organic solvents (e.g., chloroform, dichloromethane, ethyl acetate, DMSO, acetone) for preparing the lipid/polymer film.[10] | The drug must be fully dissolved in the organic phase before the formation of nanoparticles to ensure efficient encapsulation. |
| Drug Precipitation During Formulation | Optimize the drug-to-lipid/polymer ratio. Start with a lower drug concentration and incrementally increase it. | A high concentration of a poorly soluble drug can lead to precipitation when the organic solvent is removed or when it comes into contact with the aqueous phase.[11] |
| Incorrect pH of Aqueous Phase | Adjust the pH of the hydration buffer. For ionizable compounds, a pH that favors the neutral form can improve lipophilicity and encapsulation in lipid bilayers. | The ionization state of the drug can significantly impact its partitioning into the lipid phase of the nanoparticle. |
| Suboptimal Formulation Method | For liposomes, compare different preparation techniques such as thin-film hydration, ethanol injection, and reverse-phase evaporation.[7] | The chosen method can influence the lamellarity and size of liposomes, which in turn affects encapsulation efficiency. |
| Inefficient Removal of Unencapsulated Drug | Use appropriate separation techniques like size exclusion chromatography or centrifugal ultrafiltration with a suitable molecular weight cutoff to separate nanoparticles from free drug.[12] | Inaccurate measurement of free drug will lead to an incorrect calculation of encapsulation efficiency. |
Nanoparticle Aggregation
Problem: Your this compound-loaded nanoparticles are aggregating during formulation or storage.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Surface Charge | Incorporate charged lipids (e.g., DSPG, DOTAP) into your liposome formulation to increase electrostatic repulsion between particles. | A higher zeta potential (positive or negative) can prevent particle aggregation. |
| Inadequate Steric Hindrance | Include PEGylated lipids (e.g., DSPE-PEG2000) in the formulation to create a protective hydrophilic layer around the nanoparticles. | The PEG layer provides a steric barrier that prevents close contact and aggregation of nanoparticles. |
| High Nanoparticle Concentration | Prepare or dilute the nanoparticle suspension to a lower concentration for storage.[8] | High concentrations increase the frequency of particle collisions, leading to a higher likelihood of aggregation. |
| Inappropriate Storage Buffer | Store nanoparticles in a buffer with an optimized pH and low ionic strength. | High salt concentrations can screen surface charges, reducing electrostatic repulsion and promoting aggregation. |
| Freeze-Thaw Instability | Avoid repeated freeze-thaw cycles. If freezing is necessary, use a cryoprotectant (e.g., sucrose, trehalose). | Ice crystal formation during freezing can disrupt the nanoparticle structure and cause irreversible aggregation. |
Quantitative Data Summary
The following tables provide hypothetical yet realistic data for this compound based on typical values for poorly soluble lignans. Researchers should generate their own experimental data for their specific formulations.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Method |
| Molecular Weight | 418.48 g/mol [13] | Mass Spectrometry |
| LogP | ~3.5 - 4.5 | Calculated/Experimental |
| Aqueous Solubility | < 1 µg/mL | HPLC |
| Solubility in DMSO | ~20-25 mg/mL[14] | Visual/Spectrophotometry |
| Stability (Aqueous, pH 7.4) | Half-life of ~8-12 hours | HPLC |
Table 2: Example Characteristics of this compound-Loaded Nanoparticles
| Parameter | Liposomes | PLGA Nanoparticles | Method |
| Particle Size (nm) | 100 - 150 | 150 - 200 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -25 to -35 | -15 to -25 | Laser Doppler Velocimetry |
| Encapsulation Efficiency (%) | 70 - 85 | 60 - 75 | HPLC/UV-Vis Spectroscopy |
| Drug Loading (%) | 1 - 5 | 2 - 8 | HPLC/UV-Vis Spectroscopy |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Preparation:
-
Dissolve lipids (e.g., DSPC:Cholesterol:DSPE-PEG2000 at a molar ratio of 55:40:5) and this compound in chloroform or another suitable organic solvent in a round-bottom flask. The drug-to-lipid ratio should be optimized (e.g., start at 1:20 w/w).
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[15]
-
-
Hydration:
-
Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS pH 7.4) by rotating the flask. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
Subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce small unilamellar vesicles (SUVs).
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Measure particle size, PDI, and zeta potential using DLS.
-
Determine encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol or Triton X-100) and quantifying the this compound content using HPLC.
-
Protocol 2: Quantification of Cellular Uptake of this compound-Loaded Nanoparticles
-
Cell Culture:
-
Plate the target cells in a suitable multi-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with this compound-loaded nanoparticles at various concentrations for different time points (e.g., 2, 4, 8, 24 hours). Include free this compound and empty nanoparticles as controls.
-
-
Cell Lysis:
-
After incubation, wash the cells three times with cold PBS to remove any nanoparticles adhered to the cell surface.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
-
Quantification:
-
Extract this compound from the cell lysate using an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
Quantify the amount of this compound using a validated HPLC method.
-
-
Data Analysis:
-
Normalize the amount of internalized this compound to the total protein content of the cell lysate, determined by a BCA or Bradford assay.
-
Express the results as the amount of drug per milligram of cell protein.
-
Visualizations
Caption: Experimental workflow for formulation and evaluation of this compound nanoparticles.
Caption: Potential signaling pathways modulated by this compound in target cells.
References
- 1. Gomisin N Inhibits Melanogenesis through Regulating the PI3K/Akt and MAPK/ERK Signaling Pathways in Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Gomisin G Inhibits the Growth of Triple-Negative Breast Cancer Cells by Suppressing AKT Phosphorylation and Decreasing Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 9. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CAS:135095-46-4 | Manufacturer ChemFaces [chemfaces.com]
- 11. researchgate.net [researchgate.net]
- 12. Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gomisin N | Apoptosis | TargetMol [targetmol.com]
- 15. A Method to Co-encapsulate Gas and Drugs in Liposomes for Ultrasound-Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Gomisin U Autofluorescence in Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by Gomisin U autofluorescence during imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it exhibit autofluorescence?
This compound is a dibenzocyclooctadiene lignan, a class of organic compounds found in plants. Like many lignans and other aromatic plant-derived molecules, this compound possesses intrinsic fluorescent properties due to its chemical structure, which contains multiple conjugated bond systems.[1][2][3][4] When excited by light, these molecules can emit their own light, a phenomenon known as autofluorescence. This autofluorescence typically manifests as a broad-spectrum signal, often in the blue-green region of the spectrum, which can interfere with the detection of specific fluorescent probes used in imaging.[1][3]
Q2: What are the typical excitation and emission wavelengths for this compound autofluorescence?
Hypothetical Spectral Properties of this compound Autofluorescence
| Parameter | Wavelength Range (nm) |
| Excitation Maximum (λex) | ~405 |
| Emission Maximum (λem) | ~480 |
| Broad Emission Range | 450 - 550 |
Disclaimer: This table presents a hypothetical spectral profile for this compound based on the general characteristics of lignan autofluorescence and should be used as a guideline for initial experimental design.
Q3: How can I minimize the impact of this compound autofluorescence on my imaging results?
There are several strategies to mitigate the interference from this compound autofluorescence. These can be broadly categorized into three approaches: optimizing experimental parameters, employing quenching or photobleaching techniques, and utilizing advanced image acquisition and analysis methods. The choice of strategy will depend on the specific experimental setup and the nature of the sample.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered when imaging samples containing this compound.
Issue 1: High background fluorescence obscuring the signal from my fluorescent probe.
This is a classic problem when dealing with autofluorescent compounds. The following steps can help improve your signal-to-noise ratio.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background fluorescence.
Solutions:
-
Optimize Fluorophore Selection:
-
Go Red or Far-Red: Shift your detection to longer wavelengths. Autofluorescence is often weaker in the red and far-red regions of the spectrum.[6] Consider using fluorophores like Alexa Fluor 647 or Cy5.
-
Use Bright, Photostable Dyes: Employing brighter fluorophores can increase the signal from your probe, improving the signal-to-background ratio.[7] Modern dyes like the Alexa Fluor or DyLight series are often a good choice.[8]
-
-
Adjust Sample Preparation:
-
Fixation Method: If applicable, avoid glutaraldehyde-based fixatives, which can increase autofluorescence. Consider paraformaldehyde or organic solvents like methanol or ethanol.[7]
-
Perfusion: For tissue samples, perfuse with PBS before fixation to remove red blood cells, which are a source of autofluorescence.[6][7]
-
-
Chemical Quenching:
-
Sudan Black B (SBB): This reagent is effective at quenching lipofuscin-like autofluorescence.[6][8][9]
-
Copper (II) Sulfate: Treatment with a CuSO4 solution can reduce autofluorescence.[10]
-
Commercial Quenching Kits: Products like TrueVIEW™ are designed to reduce autofluorescence from various sources, including aldehyde fixation and structural components like collagen.[11][12][13][14][15]
-
Comparison of Autofluorescence Reduction Techniques
| Technique | Principle | Pros | Cons |
| Far-Red Fluorophores | Avoids the typical excitation/emission range of autofluorescence. | Simple, effective for many sources of autofluorescence. | Requires appropriate imaging hardware for far-red detection. |
| Sudan Black B | A lipophilic dye that nonspecifically stains and quenches autofluorescent granules. | Effective for lipofuscin.[9][16] | Can introduce its own background signal; less effective for other sources of autofluorescence.[11] |
| Photobleaching | Exposing the sample to intense light to destroy autofluorescent molecules before imaging. | Can be highly effective and does not require chemical treatment.[17][18] | Time-consuming; may damage the sample or the specific fluorescent probe. |
| Spectral Unmixing | Computationally separates the known emission spectrum of the autofluorescence from the spectra of the fluorescent probes. | Very powerful for separating overlapping signals.[19][20][21] | Requires a spectral imaging system and appropriate software. |
Issue 2: My spectral unmixing is not effectively separating the this compound autofluorescence.
Spectral unmixing is a powerful tool, but its success depends on proper setup and execution.
Spectral Unmixing Workflow
Caption: Workflow for successful spectral unmixing.
Solutions:
-
Acquire Accurate Reference Spectra: The unmixing algorithm relies on having a "fingerprint" of each fluorescent component.
-
Autofluorescence Spectrum: Image a sample containing only this compound (and your cells/tissue) without any fluorescent labels. This will be your reference spectrum for the autofluorescence.[22]
-
Fluorophore Spectra: For each fluorescent probe you are using, prepare a control sample with only that single probe.[22]
-
-
Ensure Sufficient Spectral Separation: If the emission spectrum of your fluorophore is too similar to the autofluorescence spectrum of this compound, the algorithm may struggle to differentiate them.
-
Choose Spectrally Distinct Probes: Select fluorophores with emission maxima that are well-separated from the expected autofluorescence peak of this compound.
-
-
Check for Signal Intensity Imbalances: If the autofluorescence is significantly brighter than your specific signal, it can dominate the measurement and make unmixing difficult.[22]
-
Optimize Staining: Ensure your fluorescent probes are used at an optimal concentration to maximize their signal.
-
Consider Quenching: A partial quenching of the autofluorescence before spectral imaging can sometimes help to balance the signal intensities.
-
Experimental Protocols
Protocol 1: Sudan Black B Staining for Autofluorescence Quenching
This protocol is adapted for cultured cells and can be modified for tissue sections. It is particularly effective for lipofuscin-like autofluorescence.[9][16][23][24][25]
Materials:
-
Sudan Black B (SBB) powder
-
70% Ethanol
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Prepare SBB Solution: Dissolve 0.7 g of SBB in 100 mL of 70% ethanol. Stir for 1-2 hours and then filter the solution to remove any undissolved particles.[9] This solution can be stored at room temperature.
-
Sample Preparation: After your standard immunofluorescence staining and washing steps, proceed with SBB treatment.
-
Incubation: Incubate the samples in the SBB solution for 5-10 minutes at room temperature.
-
Washing: Wash the samples thoroughly with PBS or 70% ethanol to remove excess SBB. Multiple washes may be necessary.
-
Mounting and Imaging: Mount the coverslips using an appropriate mounting medium and proceed with imaging.
Protocol 2: Photobleaching for Autofluorescence Reduction
This protocol uses a high-intensity light source to reduce autofluorescence before the final imaging.[17][18][26][27]
Materials:
-
Fluorescence microscope with a broad-spectrum, high-intensity light source (e.g., mercury or xenon arc lamp, or a powerful LED).
-
Your prepared sample (before final mounting, if possible).
Procedure:
-
Sample Placement: Place your slide on the microscope stage.
-
Exposure: Expose the sample to the high-intensity light source for a period ranging from several minutes to over an hour. The optimal time will need to be determined empirically. It is advisable to start with shorter exposure times and increase as needed to avoid sample damage.
-
Monitoring: Periodically check the level of autofluorescence to determine when it has been sufficiently reduced.
-
Imaging: Once the autofluorescence is minimized, proceed with your standard imaging protocol for your fluorescent probes.
Signaling Pathway for Autofluorescence Interference and Mitigation
Caption: The interplay of excitation, emission, and mitigation strategies.
References
- 1. Autofluorescence in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Visualization of lignification in flax stem cell walls with novel click-compatible monolignol analogs [frontiersin.org]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. vectorlabs.com [vectorlabs.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Autofluorescence Quenching Kit - TrueVIEW by Vector Labs [lubio.ch]
- 14. abacusdx.com [abacusdx.com]
- 15. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 16. Sudan Black B, The Specific Histochemical Stain for Lipofuscin: A Novel Method to Detect Senescent Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-rad.com [bio-rad.com]
- 21. In Vivo Fluorescence Spectra Unmixing and Autofluorescence Removal by Sparse Nonnegative Matrix Factorization | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 22. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 23. An optimised protocol for the detection of lipofuscin in cells cultured in vitro [protocols.io]
- 24. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 25. An optimised protocol for the detection of lipofuscin, a versatile and quantifiable marker of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
Technical Support Center: Gomisin U Toxicity Profiling
Disclaimer: Information regarding the specific toxicity of Gomisin U in normal cell lines is limited in current scientific literature. This guide provides general protocols and troubleshooting advice based on studies of other Gomisin compounds isolated from Schisandra chinensis and established cell-based toxicity assays. Researchers should use this information as a starting point and meticulously optimize protocols for their specific normal cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: I am observing high toxicity of this compound in my normal cell line. What are the potential strategies to minimize this?
A1: Minimizing cytotoxicity in normal cell lines while targeting cancer cells is a common challenge in drug development. Based on general principles of chemotherapy and studies with related lignans, consider the following approaches:
-
Cyclotherapy: This strategy involves inducing a temporary and reversible cell cycle arrest in normal cells, making them less susceptible to cell-cycle-dependent cytotoxic agents. This could potentially be achieved by pre-treating normal cells with a low dose of a cell cycle inhibitor before this compound exposure.
-
Use of Cytoprotective Agents: Co-administration with antioxidants may mitigate toxicity if it is mediated by excessive reactive oxygen species (ROS) production. N-acetyl cysteine (NAC) has been shown to inhibit ROS production and subsequent apoptosis induced by other gomisins.
-
Dose and Time Optimization: Perform a thorough dose-response and time-course study to identify the lowest effective concentration and shortest exposure time of this compound that achieves the desired effect in your target (e.g., cancer) cells while minimizing toxicity in normal cells.
-
Advanced Drug Delivery Systems: While likely outside the scope of initial in vitro experiments, nanoparticle-based drug delivery systems are being developed to enhance tumor-specific targeting and reduce systemic toxicity of therapeutic compounds.
Q2: What are the expected mechanisms of Gomisin-induced toxicity in normal cells?
A2: While direct evidence for this compound is scarce, studies on other gomisins (e.g., Gomisin N and L1) suggest that toxicity may be mediated through:
-
Induction of Apoptosis: Gomisins can trigger programmed cell death. This often involves the activation of caspase cascades.
-
Generation of Reactive Oxygen Species (ROS): An imbalance in cellular redox state due to increased ROS can lead to oxidative stress and subsequent cell death.
-
Modulation of Signaling Pathways: Lignans from Schisandra have been shown to affect various signaling pathways that regulate cell survival, proliferation, and death, such as the NF-κB, EGFR, and STAT pathways.
Q3: How can I determine if this compound is inducing apoptosis in my normal cell line?
A3: The Annexin V/Propidium Iodide (PI) assay is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells via flow cytometry. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V, while remaining impermeable to PI.
Q4: My cell viability results with the MTT assay are inconsistent. What could be the issue?
A4: Inconsistent MTT assay results can arise from several factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Create a standard curve to determine the optimal cell density for your cell line.
-
Compound Precipitation: Visually inspect the wells after adding this compound to ensure it is fully dissolved at the tested concentrations.
-
Incubation Times: Use precise incubation times for both the compound treatment and the MTT reagent.
-
Formazan Crystal Dissolution: Ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete dissolution is a common source of variability.
Troubleshooting Guides
Guide 1: High Background Signal in Intracellular ROS Assay
| Problem | Possible Cause | Solution |
| High fluorescence in control (untreated) cells. | Spontaneous oxidation of DCFH-DA: The probe can auto-oxidize, especially when exposed to light. | Prepare the DCFH-DA working solution fresh and protect it from light during all steps. |
| Cellular Stress: High cell density, nutrient depletion, or pH changes in the media can induce ROS. | Optimize cell seeding density and ensure the use of fresh, pre-warmed culture medium. | |
| Phenol Red Interference: Phenol red in the culture medium can have intrinsic fluorescence. | When possible, perform the final incubation and measurement steps in phenol red-free medium or PBS. |
Guide 2: Inconsistent Results in Western Blotting for Signaling Proteins
| Problem | Possible Cause | Solution |
| No or weak signal for the protein of interest. | Insufficient Protein Lysis: The protein of interest may not be efficiently extracted. | Use a lysis buffer with appropriate detergents and protease/phosphatase inhibitors. Sonication or mechanical disruption may be necessary. |
| Low Protein Expression: The protein may be expressed at low levels in your cell line. | Increase the amount of protein loaded onto the gel. | |
| Poor Antibody Performance: The primary or secondary antibody may not be optimal. | Titrate the antibody concentration and ensure it is validated for your application. Use a positive control lysate if available. | |
| High background or non-specific bands. | Antibody Concentration Too High: Excessive antibody can lead to non-specific binding. | Reduce the concentration of the primary and/or secondary antibody. |
| Inadequate Washing: Insufficient washing can leave unbound antibodies on the membrane. | Increase the number and duration of wash steps with an appropriate buffer (e.g., TBST). | |
| Blocking is Ineffective: The blocking agent may not be suitable for the antibody. | Try different blocking agents (e.g., 5% non-fat milk, 5% BSA) and optimize the blocking time. |
Quantitative Data Summary
The following table summarizes the reported 50% inhibitory concentration (IC50) values for various Gomisin compounds in different cell lines. Note: No specific IC50 data for this compound in normal cell lines is currently available in the cited literature. This data is provided for comparative purposes to guide initial dose-ranging studies.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Gomisin L1 | A2780 | Human ovarian cancer | 21.92 ± 0.73 |
| Gomisin L1 | SKOV3 | Human ovarian cancer | 55.05 ± 4.55 |
| Gomisin J | MCF7 | Human breast cancer | <10 µg/ml (antiproliferative) |
| Gomisin J | MDA-MB-231 | Human breast cancer | <10 µg/ml (antiproliferative) |
| Gomisin J | MCF10A | Normal human breast | Stronger cytotoxic effect observed in cancer cells vs. normal cells (qualitative) |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (vehicle control). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Crystal Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well.
-
Absorbance Reading: Shake the plate gently for 15 minutes to dissolve the crystals completely. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate time. Include a positive control for apoptosis (e.g., staurosporine) and an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Protocol 3: Measurement of Intracellular ROS using DCFH-DA
-
Cell Seeding: Plate cells in a 96-well plate (black, clear bottom for fluorescence measurements) and allow them to adhere overnight.
-
Probe Loading: Remove the culture medium and wash the cells with warm 1X PBS. Add 100 µL of a 10-25 µM DCFH-DA solution in serum-free medium to each well.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.
-
Compound Treatment: Wash the cells with 1X PBS to remove excess probe. Add 100 µL of this compound at various concentrations. Include an untreated control and a positive control (e.g., H2O2).
-
Fluorescence Measurement: Measure the fluorescence intensity at various time points using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
Visualizations
Experimental Workflow for Assessing this compound Toxicity
Caption: A general experimental workflow for evaluating the toxicity of this compound in normal cell lines.
Gomisin-Modulated Signaling Pathways (Hypothesized)
Caption: Hypothesized signaling pathways modulated by this compound, based on related compounds.
Technical Support Center: Experimental Controls for Gomisin U
Disclaimer: Detailed experimental literature specifically investigating Gomisin U is limited. This guide is therefore based on best practices and data from closely related dibenzocyclooctadiene lignans isolated from Schisandra chinensis, such as Gomisin A and Gomisin N. These compounds share structural similarities and are often studied for similar biological activities, making them a valuable proxy for designing robust experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most fundamental control for any in vitro experiment with this compound?
A1: The most critical control is the vehicle control . This compound, like many organic compounds, is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) before being added to cell culture media.[1] The vehicle control consists of treating cells with the same final concentration of the solvent (e.g., 0.1% DMSO) used in the experimental group. This is essential to ensure that any observed effects are due to this compound itself and not the solvent.
Q2: I am investigating the anti-cancer properties of this compound. What are appropriate positive and negative controls?
A2: For anti-cancer studies, such as cell viability or apoptosis assays, your choice of controls will depend on the specific endpoint.
-
Negative Control: The vehicle control (e.g., DMSO) serves as the primary negative control, representing the baseline cellular response. An untreated group is also recommended.
-
Positive Control: A well-characterized cytotoxic or pro-apoptotic agent should be used. The choice depends on the cell line and expected mechanism. Common examples include:
Q3: How do I control for the potential antioxidant or pro-oxidant effects of this compound?
A3: Many lignans from Schisandra possess antioxidant or, in some contexts, pro-oxidant activities that can influence experimental outcomes.[3][4]
-
To test if this compound's effect is mediated by reducing oxidative stress, you can use a known antioxidant like N-acetyl cysteine (NAC) as a control.[2][5] Pre-treating cells with NAC before adding this compound can help determine if the observed effects are ROS-dependent.[5]
-
To test if this compound's effect is due to inducing oxidative stress (a mechanism for some anti-cancer compounds), you can co-treat with NAC to see if it rescues the cells from this compound-induced toxicity.[5] A positive control for inducing oxidative stress would be a compound like hydrogen peroxide (H₂O₂).[5]
Q4: When studying a specific signaling pathway, what controls are necessary?
A4: When investigating this compound's effect on a pathway (e.g., PI3K/Akt or MAPK), in addition to vehicle controls, you should include:
-
Pathway Activator: A known agonist or growth factor (e.g., IGF-1 for the PI3K/Akt pathway) to ensure the pathway is functional in your cell system.
-
Pathway Inhibitor: A well-characterized pharmacological inhibitor for the specific pathway (e.g., LY294002 for PI3K, or a specific MEK inhibitor for the MAPK/ERK pathway). This helps confirm the specificity of the antibodies used in techniques like Western blotting and provides a comparison for the inhibitory effect of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between experimental replicates. | 1. Inconsistent solvent concentration.2. Cell passage number is too high, leading to altered phenotype.3. Instability of this compound in media over time. | 1. Ensure the final vehicle concentration is identical across all wells/plates.2. Use cells within a consistent, low passage number range.3. Perform a time-course experiment to determine the optimal treatment duration. |
| No observable effect of this compound. | 1. Inappropriate concentration range.2. Insufficient treatment duration.3. Compound degradation. | 1. Perform a dose-response study with a wide range of concentrations (e.g., from low micromolar to 100+ µM).[5]2. Conduct a time-course experiment (e.g., 24h, 48h, 72h).[6]3. Check the stability and proper storage of your this compound stock solution. |
| Vehicle control shows significant toxicity. | 1. Solvent concentration is too high.2. The specific cell line is highly sensitive to the solvent. | 1. Keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.2. Test the maximum tolerable solvent concentration for your cell line in a preliminary experiment. |
Experimental Protocols and Data
Cell Viability Assessment (MTT Assay)
This protocol is adapted from studies on related gomisins to measure cytotoxicity.[5]
Methodology:
-
Cell Seeding: Plate cells (e.g., A2780 ovarian cancer cells) in a 96-well plate at a density of 3,000-5,000 cells/well and incubate for 24 hours.[4]
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Controls: Include wells for untreated cells, vehicle-only treated cells (e.g., 0.1% DMSO), and a positive control (e.g., 10 µM Cisplatin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 490-570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Hypothetical Data Presentation (IC₅₀ Values):
| Compound | Cell Line | IC₅₀ (µM) after 48h |
| This compound (Hypothetical) | A2780 (Ovarian) | 25.5 |
| This compound (Hypothetical) | SKOV3 (Ovarian) | 58.1 |
| Gomisin L1 (Reference)[5] | A2780 (Ovarian) | 21.92 |
| Gomisin L1 (Reference)[5] | SKOV3 (Ovarian) | 55.05 |
| Cisplatin (Positive Control) | A2780 (Ovarian) | ~5-10 |
Reactive Oxygen Species (ROS) Detection
This protocol uses the DCFH-DA probe to measure intracellular ROS levels.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat with this compound and controls for the desired time (e.g., 2 hours).
-
Controls:
-
Staining: Wash cells with PBS and then incubate with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.
-
Measurement: Wash cells again with PBS. Measure the fluorescence intensity using a flow cytometer or fluorescence microscope.
Hypothetical Data Presentation (ROS Levels):
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) |
| Untreated | 100 |
| Vehicle (0.1% DMSO) | 105 |
| H₂O₂ (100 µM) | 450 |
| This compound (50 µM) | 275 |
| NAC (5 mM) + this compound (50 µM) | 120 |
Visualizations
Experimental Workflow
Caption: Workflow for selecting appropriate controls in this compound experiments.
Signaling Pathways
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells [mdpi.com]
- 6. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Anticancer Activities of Gomisin Analogs
Introduction
While specific research on the anticancer properties of Gomisin U is not currently available in scientific literature, several other analogs of Gomisin, lignans isolated from Schisandra chinensis, have demonstrated significant potential as anticancer agents. This guide provides a comparative overview of the anticancer activities of Gomisin A, J, N, L1, and M2, presenting experimental data, outlining their mechanisms of action, and detailing the protocols for key experimental assays. This information is intended for researchers, scientists, and professionals in drug development to facilitate further investigation into these promising natural compounds.
Data Presentation: Comparative Anticancer Efficacy
The following tables summarize the cytotoxic activities of various Gomisin analogs against a range of cancer cell lines, as demonstrated in preclinical studies.
Table 1: IC50 Values of Gomisin Analogs in Various Cancer Cell Lines
| Gomisin Analog | Cancer Type | Cell Line | IC50 Value (µM) | Reference |
| Gomisin A | Cervical Cancer | HeLa | Not specified, but inhibits proliferation | [1] |
| Colorectal Cancer | CT26, HT29 | Not specified, but reduces viability | [2] | |
| Melanoma | B16F10, A375SM | Not specified, but reduces viability | [3][4] | |
| Gomisin J | Breast Cancer | MCF7, MDA-MB-231 | Effective at <10 µg/ml | [5][6] |
| Colon Cancer | HCT116, HT-29 | Strong cytotoxic effect | [5] | |
| Cervical Cancer | HeLa, SiHa | Strong cytotoxic effect | [5] | |
| Glioma | Various | Markedly reduces proliferation | [7] | |
| Gomisin L1 | Ovarian Cancer | A2780 | 21.92 ± 0.73 | [8] |
| Ovarian Cancer | SKOV3 | 55.05 ± 4.55 | [8] | |
| Leukemia | HL-60 | 82.02 | [8] | |
| Cervical Cancer | HeLa | 166.19 | [8] | |
| Breast Cancer | MCF7 | > 200 | [8] | |
| Gomisin M2 | Breast Cancer (TNBC) | MDA-MB-231 | 60 | [9] |
| Breast Cancer (TNBC) | HCC1806 | 57 | [9] | |
| Normal Breast Epithelial | MCF10A | > 80 | [9] |
Table 2: Overview of Anticancer Mechanisms of Gomisin Analogs
| Gomisin Analog | Primary Anticancer Mechanism(s) | Key Signaling Pathways Affected | Reference |
| Gomisin A | Induction of G1 cell cycle arrest and apoptosis; Sensitization to chemotherapy. | PI3K/Akt, STAT1, AMPK/p38, ERK/JNK | [1][2][4][10] |
| Gomisin J | Induction of apoptosis and necroptosis; Inhibition of glycolysis. | Mitochondrial apoptosis pathway, AMPK, NF-κB, Nrf2/HO-1 | [7][11] |
| Gomisin N | Induction of apoptosis; Sensitization to TRAIL and TNF-α. | PI3K/Akt/mTOR, ROS/DR4/DR5, NF-κB, EGFR | [12][13][14] |
| Gomisin L1 | Induction of apoptosis through oxidative stress. | NADPH Oxidase (NOX)-mediated ROS production | [8][15] |
| Gomisin M2 | Inhibition of cancer stem cell proliferation; Induction of apoptosis. | Wnt/β-catenin, PARP/Caspase-3 cleavage | [9] |
Signaling Pathways and Mechanisms of Action
The anticancer effects of Gomisin analogs are mediated through the modulation of various intracellular signaling pathways. The following diagrams illustrate the key pathways affected by each compound.
Gomisin A
Caption: Gomisin A signaling pathways in cancer cells.
Gomisin J
Caption: Gomisin J signaling pathways in cancer cells.
Gomisin N
Caption: Gomisin N signaling pathways in cancer cells.
Gomisin L1
Caption: Gomisin L1 signaling pathway in cancer cells.
Gomisin M2
Caption: Gomisin M2 signaling pathways in cancer cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and proliferation.[16]
Principle: Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubate for 24 hours.[17]
-
Treatment: Treat the cells with various concentrations of the Gomisin analog and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[17]
-
Incubation: Incubate the plate at 37°C for 4 hours in a CO₂ incubator.[17]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome (e.g., FITC).[19] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[19]
Protocol:
-
Cell Culture and Treatment: Culture 1-5 x 10⁵ cells and treat with the Gomisin analog for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[20][21]
Protocol:
-
Sample Preparation (Cell Lysis):
-
Treat cells with the Gomisin analog for the specified time.
-
Wash cells with ice-cold 1X PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[22]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.[22]
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).[22]
-
-
SDS-PAGE:
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins based on molecular weight by running them on a polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.[21]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[21]
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Disclaimer: This guide is intended for informational purposes for a research audience and is based on published scientific literature. The experimental protocols are generalized and may require optimization for specific cell lines and experimental conditions.
References
- 1. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gomisin A Suppresses Colorectal Lung Metastasis by Inducing AMPK/p38-Mediated Apoptosis and Decreasing Metastatic Abilities of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gomisin A ameliorates metastatic melanoma by inhibiting AMPK and ERK/JNK-mediated cell survival and metastatic phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gomisin J inhibits the glioma progression by inducing apoptosis and reducing HKII-regulated glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Effect of Gomisin A on Non-Small Cell Lung Cancer With Network Pharmacology, Molecular Docking, In Vitro and In Vivo Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. origene.com [origene.com]
Validating the Anti-Inflammatory Effects of Gomisin U: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of Gomisin U, a lignan found in Schisandra chinensis. Due to the limited availability of direct quantitative data for this compound in publicly accessible literature, this document leverages qualitative data on its mechanism of action and quantitative data from closely related gomisins and the well-established anti-inflammatory drug, dexamethasone, to provide a comprehensive comparative context.
Executive Summary
Comparative Performance Data
The following tables summarize the available quantitative data for this compound's analogs and the comparator drug, dexamethasone, on key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Citation(s) |
| This compound | RAW 264.7 | Data Not Available | Data Not Available | |
| Dexamethasone | RAW 264.7 | 34.60 | ~88 | [1] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cytokine | Cell Line | Inhibition Data | Citation(s) |
| This compound | TNF-α, IL-6, IL-1β | RAW 264.7 | Qualitative inhibition reported, quantitative data not available. | |
| Gomisin A | TNF-α, IL-6 | Mouse Peritoneal Macrophages | Dose-dependent decrease in production and mRNA expression. | [2] |
| Dexamethasone | TNF-α, IL-6 | RAW 264.7 | Significant inhibition of LPS-induced secretion. | [3][4][5][6] |
Mechanism of Action: Signaling Pathway Analysis
This compound is believed to share a similar mechanism of action with other studied gomisins, which involves the suppression of the NF-κB and MAPK signaling cascades. These pathways are central to the inflammatory response, leading to the production of various pro-inflammatory mediators.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
This compound's proposed inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway consists of a cascade of protein kinases—including ERK, p38, and JNK—that are activated by various extracellular stimuli, including LPS. Once activated, these kinases phosphorylate downstream targets, leading to the activation of transcription factors that regulate the expression of inflammatory genes.
Proposed inhibitory mechanism of this compound on the MAPK signaling pathway.
Experimental Protocols
To facilitate further research and validation of this compound's anti-inflammatory properties, detailed protocols for key in vitro assays are provided below.
Experimental Workflow
General workflow for in vitro anti-inflammatory assays.
LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol outlines the induction of an inflammatory response in a murine macrophage cell line.
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or the comparator (e.g., dexamethasone). Incubate for 1-2 hours.
-
Stimulation: Add lipopolysaccharide (LPS) from Escherichia coli to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours to allow for the production of inflammatory mediators.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Sample Collection: After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Add 50 µL of the Griess reagent to each 50 µL of supernatant in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Quantification of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add 100 µL of cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Measurement: Measure the absorbance at 450 nm.
-
Quantification: Calculate the cytokine concentration based on the standard curve.
Analysis of NF-κB and MAPK Signaling Pathways (Western Blot)
Western blotting is used to detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Cell Lysis: After LPS stimulation (typically for shorter time points, e.g., 15-60 minutes for phosphorylation events), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control and total protein levels.
Conclusion
While direct quantitative data for the anti-inflammatory effects of this compound remains to be fully elucidated in published literature, the available evidence on related gomisins strongly suggests its potential as a potent inhibitor of key inflammatory pathways. The provided experimental protocols and pathway diagrams offer a robust framework for researchers to systematically validate and quantify the anti-inflammatory efficacy of this compound. Further studies are warranted to establish its specific inhibitory concentrations and to fully characterize its therapeutic potential in comparison to existing anti-inflammatory agents.
References
- 1. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gomisin J from Schisandra chinensis induces vascular relaxation via activation of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gomisin M2 Inhibits Mast Cell-Mediated Allergic Inflammation via Attenuation of FcεRI-Mediated Lyn and Fyn Activation and Intracellular Calcium Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the anti-inflammatory effects of dexamethasone, indomethacin and BW755C on carrageenin-induced pleurisy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods of quantitative analysis of the nitric oxide metabolites nitrite and nitrate in human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Gomisin U and Gomisin A: An Overview of Current Research
A comprehensive review of the existing scientific literature reveals a significant disparity in the available experimental data for Gomisin U compared to its structural analog, Gomisin A. While Gomisin A has been the subject of numerous studies elucidating its diverse pharmacological activities, research on this compound is notably limited, precluding a direct, data-driven comparative analysis of their performance.
This guide synthesizes the current knowledge on both compounds, presenting the detailed experimental data available for Gomisin A and the more general information found for this compound. The aim is to provide researchers, scientists, and drug development professionals with a clear overview of the existing research landscape and to highlight the areas where further investigation is critically needed.
Chemical Structures
This compound and Gomisin A are both dibenzocyclooctadiene lignans isolated from the fruit of Schisandra chinensis. Their structural similarities and differences are key to understanding their potential biological activities.
-
Gomisin A: The chemical structure of Gomisin A is well-established and has been characterized in numerous publications.
-
This compound: Information regarding the specific chemical structure of this compound is less prevalent in the readily available scientific literature.
Comparative Biological Activities: A Data Gap for this compound
A thorough review of published studies indicates that while Gomisin A has been extensively studied for its anti-inflammatory and antioxidant properties, there is a significant lack of comparable in vitro experimental data for this compound. General statements about this compound possessing anti-inflammatory and antioxidant effects exist, but these are not substantiated with specific quantitative data, such as IC50 values from standardized assays, which would be necessary for a direct comparison with Gomisin A.
In-Depth Look at Gomisin A: Experimental Data
Gomisin A has demonstrated a range of biological effects across various experimental models. The following tables summarize the key quantitative data available for its anti-inflammatory and antioxidant activities.
Anti-inflammatory Activity of Gomisin A
| Cell Line | Assay | Mediator Inhibited | IC50 Value | Reference |
| N9 microglia | Lipopolysaccharide (LPS)-induced nitric oxide (NO) production | Nitric Oxide | Not specified, but dose-dependent inhibition shown | [1] |
| Mouse peritoneal macrophages | LPS-induced iNOS and COX-2 expression | iNOS and COX-2 | Not specified, but significant inhibition observed |
Antioxidant and Other Activities of Gomisin A
| Assay Type | Effect | Cell Line/System | IC50 / Key Findings | Reference |
| Antioxidant | Recovery of Cu/Zn, Mn-SOD, and HO-1 expression | Stress-induced premature senescent (SIPS) HDF cells | Effective recovery of antioxidant enzyme expression | [1] |
| Anticancer | Inhibition of cell proliferation | Ovarian cancer cells (SKOV3 and A2780) | Enhances the effect of paclitaxel | [2] |
| Anticancer | G1 cell cycle arrest | HeLa cells | Significant inhibition of cell proliferation | [3] |
| Ion Channel Modulation | Inhibition of voltage-gated Na+ current (peak and end-pulse) | Pituitary GH3 cells | IC50 of 6.2 µM (peak) and 0.73 µM (end-pulse) | [4] |
Signaling Pathways Modulated by Gomisin A
Gomisin A has been shown to exert its biological effects through the modulation of several key signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the studies of Gomisin A.
In Vitro Anti-inflammatory Assay
Objective: To determine the effect of a compound on the production of inflammatory mediators in macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay (MTT Assay): To determine the non-toxic concentration of the test compound, cells are treated with various concentrations of the compound for 24 hours. MTT reagent is then added, and the absorbance is measured to assess cell viability.
-
LPS Stimulation: Cells are pre-treated with non-toxic concentrations of the test compound for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.
-
Nitric Oxide (NO) Determination (Griess Assay): After 24 hours of LPS stimulation, the cell culture supernatant is collected. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using specific ELISA kits.
-
Western Blot Analysis: To investigate the mechanism of action, the expression levels of key inflammatory proteins (e.g., iNOS, COX-2, p-NF-κB, p-MAPKs) in cell lysates are analyzed by Western blotting.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of a compound.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.
-
Sample Preparation: The test compound is dissolved in a suitable solvent to prepare a series of concentrations. Ascorbic acid or Trolox is typically used as a positive control.
-
Reaction: A specific volume of the test sample at different concentrations is mixed with a fixed volume of the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of DPPH radicals.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.
Conclusion
The available scientific literature provides a solid foundation for understanding the anti-inflammatory and antioxidant properties of Gomisin A, supported by quantitative data and detailed mechanistic studies. In contrast, this compound remains a largely uncharacterized compound in these respects. To enable a meaningful comparative analysis and to unlock the potential therapeutic applications of this compound, further in-depth research is essential. Future studies should focus on generating robust in vitro data for this compound using standardized assays, which will allow for a direct comparison with Gomisin A and other related lignans. Such research will be invaluable for the scientific and drug development communities in identifying novel therapeutic agents from natural sources.
References
- 1. Gomisin A modulates aging progress via mitochondrial biogenesis in human diploid fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory Effectiveness of Gomisin A, a Dibenzocyclooctadiene Lignan Isolated from Schizandra chinensis, on the Amplitude and Gating of Voltage-Gated Na+ Current - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gomisin U and Other Lignans: Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of Gomisin U with other prominent lignans derived from Schisandra chinensis. The information is curated from preclinical studies to assist researchers and drug development professionals in evaluating the therapeutic potential of these compounds. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways.
Executive Summary
Lignans, a class of polyphenolic compounds found in Schisandra chinensis, have garnered significant interest for their diverse pharmacological activities. While many lignans, such as Schisandrin B and Gomisin A, have been extensively studied, this compound remains a less-explored molecule. This guide consolidates available data to draw a comparative picture of their efficacy in key therapeutic areas, including cancer, liver protection, neuroprotection, and antioxidant activity. Due to a scarcity of direct comparative studies involving this compound, this guide presents a combination of direct and indirect comparisons to provide a broad overview for future research and development.
Data Presentation: A Comparative Look at Lignan Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and other selected lignans across various biological activities. The data has been compiled from multiple studies, and direct comparison should be approached with caution due to variations in experimental conditions.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Lignan | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - | - |
| Gomisin J | MCF7 | Breast Cancer | < 10 µg/mL | [1] |
| MDA-MB-231 | Breast Cancer | < 10 µg/mL | [1] | |
| Gomisin N | Hepatic Carcinoma Cells | Liver Cancer | Induces high apoptosis | [2] |
| Schisandrin B | HCT116 | Colon Cancer | ~20 | [2] |
| HT29 | Colon Cancer | ~25 | [2] | |
| SW620 | Colon Cancer | ~30 | [2] | |
| MDA-MB-231 | Triple Negative Breast Cancer | Inhibits growth | [3] | |
| BT-549 | Triple Negative Breast Cancer | Inhibits growth | [3] | |
| MDA-MB-468 | Triple Negative Breast Cancer | Inhibits growth | [3] | |
| Schisantherin C | A549 | Lung Cancer | Accumulation in G0/G1 phase | [4] |
Table 2: Comparative Hepatoprotective Activity
| Lignan | Model | Key Findings | Reference |
| This compound | Data Not Available | - | - |
| Gomisin A | Acetaminophen-induced hepatotoxicity in rats | Inhibited elevation of serum aminotransferase and hepatic lipoperoxides. | [5] |
| CCl4-induced liver injury in rats | Protective effects through differential regulation of MAPK signaling. | [6] | |
| Gomisin N | CCl4, TBH, GalN-induced hepatocyte injury | Inhibited the increase of LDH, ALT, and AST levels. | [7] |
| Schisandrin B | Chronic alcohol-induced liver injury in mice | Dose-dependent regulation of hepatic antioxidant status and serum transaminases. | [8] |
| Schisantherin A | APAP-induced hepatotoxicity | Identified as a promising hepatoprotective drug. | [5] |
Table 3: Comparative Neuroprotective Activity
| Lignan | Model | Key Findings | Reference |
| This compound | Data Not Available | - | - |
| Gomisin J | t-BHP-induced oxidative damage in HT22 cells | Significant protective effect with an EC50 of 43.3 ± 2.3 μM. | [9] |
| Cerebral ischemia/reperfusion in rats | Attenuated neurological loss in the hippocampus. | [10] | |
| Gomisin N | 6-OHDA-induced Parkinson's disease model | Showed neuroprotective effect by inhibiting the negative modulation of miR-34a on the Nrf2 pathway. | [11] |
| H2O2 injury in SHSY-5Y/APPswe cells | Upregulated the expression of Nrf2, p-GSK3βSer9/GSK3β, NQO1, and HO-1 proteins. | [12] | |
| Schisandrin B | Transient focal cerebral ischemia in rats | Reduced infarct volumes by 25.7% (10 mg/kg) and 53.4% (30 mg/kg). | [13] |
| D-gal-induced neurotoxicity in rats | Ameliorated cognitive deficits and attenuated brain oxidative damage. | [14] |
Table 4: Comparative Antioxidant Activity (DPPH Radical Scavenging)
| Lignan | IC50 Value | Reference |
| This compound | Data Not Available | - |
| Gomisin D | Showed significant activity in tyrosine-nitration inhibition assay. | [15] |
| Gomisin J | Showed significant activity in tyrosine-nitration inhibition assay. | [15] |
| Schisandrol A | Main antioxidant components in Schisandra chinensis. | [16] |
| Schisandrol B | Main antioxidant components in Schisandra chinensis. | [16] |
| Schisandrin B | Main antioxidant components in Schisandra chinensis. | [16] |
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the lignan compounds (e.g., 0, 10, 20, 40, 80 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
LDH Assay for Hepatoprotective Activity
The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.
-
Hepatocyte Culture: Primary hepatocytes or liver cell lines (e.g., HepG2) are cultured in 96-well plates.
-
Induction of Hepatotoxicity: Hepatotoxicity is induced by treating the cells with a toxic agent (e.g., acetaminophen, CCl4).
-
Lignan Treatment: Cells are co-treated with the toxic agent and various concentrations of the lignan compounds.
-
Sample Collection: After incubation, the culture supernatant is collected.
-
LDH Reaction: The supernatant is mixed with a reaction mixture containing diaphorase and NAD+.
-
Colorimetric Measurement: The amount of formazan produced, which is proportional to the LDH activity, is measured spectrophotometrically at a wavelength of 490 nm.
-
Data Analysis: The protective effect of the lignan is determined by the reduction in LDH release compared to the control group treated only with the toxic agent.
Neuroprotective Activity Assays
Various in vitro and in vivo models are used to assess the neuroprotective effects of lignans.
-
In Vitro Model (e.g., Oxidative Stress-induced Neuronal Cell Death):
-
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y, HT22) are cultured in appropriate media.
-
Induction of Neurotoxicity: Neurotoxicity is induced by agents like 6-hydroxydopamine (6-OHDA) or tert-butyl hydroperoxide (t-BHP).
-
Lignan Treatment: Cells are pre-treated with different concentrations of lignans before the addition of the neurotoxic agent.
-
Cell Viability Assessment: Cell viability is assessed using assays like the MTT assay.
-
EC50 Calculation: The half-maximal effective concentration (EC50) is calculated to determine the neuroprotective potency.
-
-
In Vivo Model (e.g., Cerebral Ischemia/Reperfusion):
-
Animal Model: A model of cerebral ischemia is induced in rodents (e.g., rats) by middle cerebral artery occlusion (MCAO).
-
Lignan Administration: Lignans are administered to the animals before or after the induction of ischemia.
-
Neurological Deficit Scoring: Neurological deficits are evaluated using a standardized scoring system.
-
Infarct Volume Measurement: The brain is sectioned and stained (e.g., with TTC) to measure the infarct volume.
-
Biochemical Analysis: Brain tissue is analyzed for markers of inflammation and oxidative stress.
-
DPPH Radical Scavenging Assay for Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant capacity of compounds.
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.
-
Reaction Mixture: Different concentrations of the lignan compounds are mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The decrease in absorbance of the DPPH solution is measured at 517 nm.
-
IC50 Calculation: The IC50 value, representing the concentration of the lignan required to scavenge 50% of the DPPH radicals, is calculated.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
This section provides diagrams generated using Graphviz (DOT language) to visualize key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Several lignans exert their biological effects by modulating key signaling pathways. The PI3K/Akt and Nrf2 pathways are frequently implicated in the anticancer, hepatoprotective, and neuroprotective actions of these compounds.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, is inhibited by Gomisin A and Gomisin N.
Caption: The Nrf2 signaling pathway, which regulates the expression of antioxidant genes, is activated by certain Schisandra lignans.
Experimental Workflows
The following diagrams illustrate the general workflows for key experimental procedures used to evaluate the efficacy of lignans.
Caption: General experimental workflow for determining the cytotoxicity of lignans using the MTT assay.
Conclusion and Future Directions
This comparative guide highlights the significant therapeutic potential of various lignans from Schisandra chinensis. While this compound remains understudied, the available data on other gomisins and schisandrins suggest that this class of compounds holds promise for the development of novel therapeutics, particularly in the areas of oncology, hepatology, and neurology.
Future research should prioritize the following:
-
Direct Comparative Studies: Head-to-head studies comparing the efficacy of this compound with other well-characterized lignans under standardized experimental conditions are crucial to accurately assess its relative potency.
-
Elucidation of Mechanisms: Further investigation into the molecular mechanisms of action of this compound is needed to identify its specific cellular targets and signaling pathways.
-
In Vivo Efficacy and Safety: Preclinical in vivo studies are essential to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of this compound in relevant disease models.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and other promising lignans from Schisandra chinensis.
References
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lignans from Schisandra chinensis (Turcz.) Baill ameliorates cognitive impairment in Alzheimer's disease and alleviates ferroptosis by activating the Nrf2/FPN1 signaling pathway and regulating iron levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sentosacy.com [sentosacy.com]
- 5. Systematically identifying the hepatoprotective ingredients of schisandra lignan extract from pharmacokinetic and pharmacodynamic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Hepatoprotective effect of Schisandra chinensis (Turcz.) Baill. lignans and its formula with Rubus idaeus on chronic alcohol-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 14. Lignans from Schisandra chinensis ameliorate cognition deficits and attenuate brain oxidative damage induced by D-galactose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Unraveling the Mechanisms of Gomisins: A Comparative Guide
A comprehensive analysis of the molecular pathways and therapeutic potential of key Gomisin lignans.
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the mechanisms of action for several members of the Gomisin family, a group of bioactive lignans isolated from Schisandra chinensis. While this guide focuses on the well-studied Gomisins A, G, J, L1, M2, and N, it is important to note a significant lack of published scientific literature and experimental data on the specific mechanisms of action for Gomisin U. Therefore, this compound is not included in this comparative analysis.
This guide synthesizes experimental data to objectively compare the performance of these compounds across various therapeutic areas, including their anti-cancer and anti-inflammatory effects. Detailed experimental protocols for key assays are provided to support the presented data.
Comparative Analysis of Gomisin Mechanisms
The following tables summarize the key mechanistic features and experimental findings for Gomisin A, G, J, L1, M2, and N, offering a clear comparison of their biological activities.
Anti-Cancer Mechanisms
| Gomisin | Cell Lines | Key Molecular Targets & Pathways | Observed Effects | Supporting Experimental Data (IC50/Concentration) |
| Gomisin A | SKOV3, A2780 (Ovarian Cancer) | Suppresses oxidative stress | Enhances paclitaxel-induced G2/M phase arrest | Not specified |
| Gomisin J | MCF7, MDA-MB-231 (Breast Cancer) | Induces necroptosis and apoptosis | Stronger cytotoxic effect on cancer cells than normal cells | <10 µg/ml (suppressed proliferation), >30 µg/ml (decreased viability)[1] |
| Gomisin L1 | A2780, SKOV3 (Ovarian Cancer) | NADPH Oxidase (NOX) | Induces apoptosis via ROS production | IC50: 21.92 ± 0.73 µM (A2780), 55.05 ± 4.55 µM (SKOV3)[2] |
| Gomisin M2 | MDA-MB-231, HCC1806 (Breast Cancer) | Wnt/β-Catenin pathway | Induces apoptosis, downregulates CyclinD1, β-catenin | IC50 (48h): 60 µM (MDA-MB-231), 57 µM (HCC1806) |
| Gomisin N | HeLa (Cervical Cancer), Hepatic Carcinoma Cells | Upregulation of Death Receptors 4 and 5 (DR4/DR5) via ROS | Enhances TRAIL-induced apoptosis | 100 µM Gomisin N + 100 ng/ml TRAIL reduced HeLa cell viability to 7%[3] |
Anti-Inflammatory Mechanisms
| Gomisin | Cell Line | Key Molecular Targets & Pathways | Observed Effects | Supporting Experimental Data (Concentration) |
| Gomisin A | Mouse peritoneal macrophages | RIP2/NF-κB | Decreases LPS-induced iNOS and COX-2 expression | Not specified |
| Gomisin G | Raw264.7 (Macrophage) | Heme Oxygenase-1 (HO-1), Nrf-2 | Inhibits pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6) | Not specified |
| Gomisin J | Raw264.7 (Macrophage) | p38 MAPK, ERK1/2, JNK | Reduces NO production and pro-inflammatory cytokine expression[4][5][6] | Not specified |
| Gomisin M2 | Keratinocytes | STAT1, NF-κB | Decreases expression of inflammatory-related genes | Not specified |
| Gomisin N | Raw264.7 (Macrophage), Human Periodontal Ligament Cells (HPDLC) | p38 MAPK, ERK1/2, JNK (Raw 264.7)[4][6]; ERK, JNK (HPDLC) | Reduces NO production and pro-inflammatory cytokine expression[4][6]; Inhibits IL-6, IL-8, CCL2, and CCL20 production | Not specified |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental procedures provide a deeper understanding of the methodologies used to elucidate the mechanisms of action of these Gomisins.
Gomisin N-Mediated Enhancement of TRAIL-Induced Apoptosis
This pathway illustrates how Gomisin N sensitizes cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) -induced apoptosis through the generation of Reactive Oxygen Species (ROS) and subsequent upregulation of death receptors.
Caption: Gomisin N enhances TRAIL-induced apoptosis via ROS-mediated upregulation of DR4/DR5.
Anti-Inflammatory Action of Gomisins J and N
This diagram depicts the common signaling cascade inhibited by Gomisins J and N to exert their anti-inflammatory effects in macrophages stimulated by lipopolysaccharide (LPS).
Caption: Gomisins J and N inhibit LPS-induced inflammation by blocking MAPK signaling.
Experimental Workflow for Assessing Anti-Cancer Activity
The following workflow outlines a typical experimental procedure for evaluating the anti-cancer effects of a Gomisin compound in vitro.
Caption: A generalized workflow for in vitro evaluation of Gomisin's anti-cancer effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of the Gomisin compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Western Blot Analysis
-
Cell Lysis: After treatment with the Gomisin compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Preparation: After treatment, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
References
- 1. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gomisin A from Schisandra chinensis induces endothelium-dependent and direct relaxation in rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mskcc.org [mskcc.org]
- 5. This compound | 135095-46-4 | XG172895 | Biosynth [biosynth.com]
- 6. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of Gomisin Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial literature searches for "Gomisin U" did not yield specific research findings. Consequently, this guide focuses on other well-documented Gomisin lignans, primarily Gomisin J , isolated from Schisandra chinensis, and compares its anti-cancer properties to the established chemotherapeutic agent, Doxorubicin , with a focus on breast cancer cell lines. This information is intended for research and informational purposes only and does not constitute medical advice.
Comparative Analysis of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Gomisin J and Doxorubicin against two common breast cancer cell lines: MDA-MB-231 (triple-negative) and MCF-7 (estrogen receptor-positive). It is important to note that these values are compiled from different studies and direct comparative experiments under identical conditions were not available in the reviewed literature. Experimental conditions such as cell density, passage number, and assay duration can influence IC50 values.
| Compound | Cell Line | IC50 Value (µM) | IC50 Value (µg/mL) | Citation |
| Gomisin J | MDA-MB-231 | - | <10 µg/mL (suppressed proliferation) | [1] |
| - | >30 µg/mL (decreased viability) | [1] | ||
| Gomisin M2 | MDA-MB-231 | 60 | - | [2] |
| Gomisin G | MDA-MB-231 | ~5-10 (significant growth reduction) | - | [3][4] |
| Doxorubicin | MDA-MB-231 | 0.39 - 8.306 | 0.21 - 4.54 | [5][6][7] |
| Gomisin J | MCF-7 | - | <10 µg/mL (suppressed proliferation) | [1] |
| - | >30 µg/mL (decreased viability) | [1] | ||
| Doxorubicin | MCF-7 | 4 - 9.908 | 2.19 - 5.42 | [6][7] |
Signaling Pathways and Mechanisms of Action
Gomisin J
Gomisin J, a lignan from Schisandra chinensis, has demonstrated anti-cancer activity through multiple mechanisms. In breast cancer cells, it has been shown to suppress proliferation at lower concentrations and induce cell death at higher concentrations.[1] Notably, Gomisin J can induce both apoptosis (programmed cell death) and necroptosis (a programmed form of necrosis), which may be particularly effective against apoptosis-resistant cancer cells.[1][8][9]
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Doxorubicin
Doxorubicin is a well-established anthracycline antibiotic used in chemotherapy. Its primary mechanism of action involves the intercalation of DNA, which disrupts topoisomerase-II-mediated DNA repair and generates free radicals.[5] This leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.[5][10]
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Experimental Protocols
The following are generalized protocols for key experiments cited in the referenced literature for assessing cell viability and apoptosis. For independent replication, it is crucial to consult the specific materials and methods section of the cited papers.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
References
- 1. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gomisin G Inhibits the Growth of Triple-Negative Breast Cancer Cells by Suppressing AKT Phosphorylation and Decreasing Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gomisin G Inhibits the Growth of Triple-Negative Breast Cancer Cells by Suppressing AKT Phosphorylation and Decreasing Cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment of advanced breast cancer with two doxorubicin-containing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
The Bioactivity of Schisandra Lignans in Oncology: A Comparative Analysis Against Standard Chemotherapeutics
A comparative guide for researchers, scientists, and drug development professionals on the bioactivity of Gomisin lignans versus conventional chemotherapy agents. This document synthesizes available preclinical data to offer insights into the potential of these natural compounds in cancer therapy.
Executive Summary: An extensive review of published scientific literature reveals a significant lack of data specifically on the bioactivity of Gomisin U against cancer cell lines. Consequently, a direct comparison of this compound with standard chemotherapeutics is not feasible at this time. However, substantial research is available on other lignans from Schisandra chinensis, particularly Gomisins A, J, L1, and N. This guide provides a comparative analysis of these Gomisin analogues against clinically relevant chemotherapeutic drugs, doxorubicin and cisplatin, in liver and lung cancer models, respectively. The findings suggest that while standard chemotherapeutics exhibit potent cytotoxicity, certain Gomisin compounds show promising anti-cancer activity, warranting further investigation.
Comparative Bioactivity in Hepatocellular Carcinoma: Gomisins vs. Doxorubicin
Doxorubicin is a cornerstone of chemotherapy for various cancers, including hepatocellular carcinoma (HCC). The following table summarizes the half-maximal inhibitory concentration (IC50) values of Doxorubicin and Gomisin N in the HepG2 human liver cancer cell line.
| Compound | Cell Line | Incubation Time | IC50 | Citation |
| Gomisin N | HepG2 | Not Specified | High apoptotic levels at 320 µM | [1] |
| Doxorubicin | HepG2 | 24 hours | > 20 µM | [2] |
| Doxorubicin | HepG2 | 48 hours | 7.3 µg/ml | [3] |
| Doxorubicin | HepG2 | 72 hours | Decreased from 24h | [4] |
Note: Direct comparison is challenging due to variations in experimental conditions and reporting units.
Comparative Bioactivity in Non-Small Cell Lung Cancer: Gomisins vs. Cisplatin
Cisplatin is a first-line chemotherapeutic agent for non-small cell lung cancer (NSCLC). The table below compares the IC50 values of Cisplatin and Gomisin A in the A549 human lung adenocarcinoma cell line.
| Compound | Cell Line | Incubation Time | IC50 | Citation |
| Gomisin A | A549 | Not Specified | Inhibited viability | [5] |
| Cisplatin | A549 | 24 hours | 16.48 µmol/L | [6] |
| Cisplatin | A549 | 48 hours | 4.97 ± 0.32 µg/mL | [7] |
| Cisplatin | A549 | 72 hours | 9 µM | [8] |
Note: A direct comparison of potency is difficult without standardized experimental protocols.
Mechanisms of Action: A Glimpse into Gomisin-Induced Cell Death
Several Gomisin analogues have been shown to induce apoptosis and other forms of cell death in cancer cells through various signaling pathways.
Gomisin A: In non-small cell lung cancer, Gomisin A has been suggested to inhibit the PI3K-Akt signaling pathway[5]. In colorectal cancer cells, it induces apoptosis through the activation of AMPK and p38 signaling pathways[9].
Gomisin J: This compound has been observed to induce both apoptosis and necroptosis, a form of programmed necrosis. This dual mechanism could be particularly effective against apoptosis-resistant cancers[4][10][11].
Gomisin L1: In ovarian cancer cells, Gomisin L1 induces apoptosis by increasing intracellular reactive oxygen species (ROS) levels through the regulation of NADPH oxidase (NOX)[7][12][13].
Gomisin N: In hepatic carcinoma cells, Gomisin N induces apoptosis via a mitochondria-mediated intrinsic caspase pathway, involving the downregulation of Bcl-2 and the release of cytochrome c[1][6]. It has also been shown to enhance TRAIL-induced apoptosis through ROS-mediated upregulation of death receptors 4 and 5[3][14][15].
Signaling Pathways and Experimental Workflow
To visualize the complex interactions and processes involved in the bioactivity of Gomisins, the following diagrams are provided.
Caption: Signaling pathways of various Gomisin analogues leading to apoptosis.
References
- 1. Gomisin N isolated from Schisandra chinensis significantly induces anti-proliferative and pro-apoptotic effects in hepatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Effect of Gomisin A on Non-Small Cell Lung Cancer With Network Pharmacology, Molecular Docking, In Vitro and In Vivo Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis induction of human leukemia U937 cells by gomisin N, a dibenzocyclooctadiene lignan, isolated from Schizandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Gomisin A Suppresses Colorectal Lung Metastasis by Inducing AMPK/p38-Mediated Apoptosis and Decreasing Metastatic Abilities of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Gomisin Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gomisins, a class of dibenzocyclooctadiene lignans isolated from the fruits of Schisandra chinensis, have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. These compounds exhibit a wide range of effects, including anticancer, antioxidant, anti-inflammatory, and hepatoprotective properties. Understanding the structure-activity relationship (SAR) of different Gomisin compounds is crucial for the rational design and development of new therapeutic agents with enhanced efficacy and selectivity. This guide provides a comparative analysis of the SAR of various Gomisins, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activities
The biological activities of Gomisin compounds are intricately linked to their structural features. Modifications to the dibenzocyclooctadiene skeleton, the substituents on the aromatic rings, and the nature of the side chains can significantly impact their pharmacological profiles. The following table summarizes the quantitative data on the biological activities of representative Gomisin compounds and their analogues.
| Compound/Analogue | Biological Activity | Cell Line/Assay | IC50/EC50 (µM) | Reference |
| Anticancer Activity | ||||
| Gomisin B analogue (5b) | Cytotoxicity | SIHA | 0.24 | [1] |
| Gomisin L1 | Cytotoxicity | A2780 | 21.92 ± 0.73 | [2] |
| Gomisin L1 | Cytotoxicity | SKOV3 | 55.05 ± 4.55 | [2] |
| Gomisin J | Cytotoxicity | MCF7, MDA-MB-231 | <10 µg/ml (suppressed proliferation) | [3] |
| Anwulignan | Cytotoxicity | Human stomach adenocarcinoma | 22.01 ± 1.87 | [4] |
| Anwulignan | Cytotoxicity | HT29 (Human colon cancer) | 156.04 ± 6.71 | [4] |
| Anwulignan | Cytotoxicity | Human cervical cancer | 32.68 ± 2.21 | [4] |
| Antioxidant Activity | ||||
| Gomisin G | DCFH-DA cellular-based assay | HL-60 | 38.2 | [5] |
| Angeloylgomisin H | DCFH-DA cellular-based assay | HL-60 | 81.5 | [5] |
| Gomisin A | DPPH radical scavenging | - | >240.12 (low activity) | [6] |
| Gomisin N | DPPH radical scavenging | - | >249.71 (low activity) | [6] |
| Anti-inflammatory Activity | ||||
| Gomisin J | Nitric Oxide Production Inhibition | LPS-stimulated Raw 264.7 | Reduces NO production | [7][8] |
| Gomisin N | Nitric Oxide Production Inhibition | LPS-stimulated Raw 264.7 | Reduces NO production | [7][8] |
| Schisandrin C | Nitric Oxide Production Inhibition | LPS-stimulated Raw 264.7 | Reduces NO production | [7][8] |
| Hepatoprotective Activity | ||||
| Gomisin A | Against CCl4-induced injury | Rats | - | [9] |
| Gomisin N | Against hepatic steatosis | HepG2 cells, HFD-induced obese mice | - | [10][11] |
Key Structure-Activity Relationship Insights
Anticancer Activity
The anticancer activity of Gomisin compounds is significantly influenced by substitutions on the dibenzocyclooctadiene core. For instance, a study on novel Gomisin B analogues revealed that the introduction of a 1,2,3-triazole moiety at the C-7' position led to potent cytotoxic agents. Specifically, compound 5b exhibited an impressive IC50 value of 0.24 µM against the SIHA human cervical cancer cell line, which was more potent than the standard drug doxorubicin[1]. This suggests that the C-7' position is a critical site for modification to enhance anticancer efficacy. The mechanism of action for this analogue was found to be the promotion of tubulin polymerization, indicating that these compounds may act as microtubule-stabilizing agents[1].
Gomisin J has demonstrated strong cytotoxic effects against various cancer cell lines, including breast cancer (MCF7 and MDA-MB-231)[3]. Notably, it can induce both apoptosis and necroptosis, a form of programmed necrosis, which could be beneficial in overcoming resistance to apoptosis-inducing anticancer drugs[3].
Gomisin L1 also exhibits potent cytotoxic activity against human ovarian cancer cells (A2780 and SKOV3) by inducing apoptosis through the regulation of NADPH oxidase and subsequent generation of reactive oxygen species (ROS)[2].
Antioxidant Activity
The antioxidant properties of dibenzocyclooctadiene lignans are closely tied to specific structural features. A key finding is the essential role of an exocyclic methylene functionality for significant antioxidant activity[5][12]. The presence of a benzoyloxy group appears to further enhance these effects[5][12]. For example, Gomisin G , which possesses a benzoyloxy group, showed a notable IC50 value of 38.2 µM in a cellular-based antioxidant assay[5]. In contrast, Gomisins A and N, which lack these specific features, exhibit weak radical scavenging activity in DPPH assays[6].
Anti-inflammatory Activity
The anti-inflammatory effects of Gomisin compounds have been linked to their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO). Studies on Gomisin J and Gomisin N have shown their capacity to reduce NO production in lipopolysaccharide (LPS)-stimulated murine macrophages[7][8]. The SAR for anti-inflammatory activity in dibenzocyclooctadiene lignans suggests that compounds with an S-biphenyl configuration and a methylenedioxy group exhibit strong inhibitory effects on microglia activation[13]. Furthermore, a methoxy group on the cyclooctadiene ring enhances this activity, while the presence of an acetyl group or a hydroxyl group at C-7 diminishes it[13]. The anti-inflammatory mechanism of Gomisin N involves the suppression of the inducible nitric oxide synthase (iNOS) gene via the C/EBPβ and NF-κB signaling pathways[14].
Hepatoprotective Activity
Several Gomisin compounds have demonstrated significant hepatoprotective effects. Gomisin A has been shown to protect against acute liver injury induced by carbon tetrachloride (CCl4) in rats by mitigating oxidative stress and inflammatory responses[9]. Gomisin N exhibits protective effects against hepatic steatosis by activating the AMPK signaling pathway, which plays a crucial role in regulating lipid metabolism[10][11]. The diverse mechanisms underlying the hepatoprotective effects of Gomisins highlight their potential as therapeutic agents for liver diseases.
Experimental Protocols
Tubulin Polymerization Assay
This assay is used to determine if a compound can inhibit or promote the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (from bovine or porcine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution (100 mM)
-
Glycerol
-
Test compound and control (e.g., paclitaxel for promotion, nocodazole for inhibition)
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96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature of 37°C.
Procedure:
-
Prepare the tubulin polymerization reaction mixture on ice. A typical reaction contains 3 mg/ml tubulin in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include wells for a positive control (e.g., 10 µM paclitaxel) and a negative control (vehicle).
-
Add the tubulin polymerization reaction mixture to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
The increase in absorbance over time corresponds to the rate of tubulin polymerization. Plot absorbance versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of the compound on the nucleation, growth, and steady-state phases of polymerization.[15][16][17][18]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compound at various concentrations
-
Methanol
-
Ascorbic acid or Trolox as a positive control
-
96-well microplate
-
Spectrophotometer.
Procedure:
-
Add a specific volume of the test compound solution to the wells of a 96-well plate.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a wavelength between 515-520 nm (typically 517 nm).
-
The decrease in absorbance of the DPPH solution indicates radical scavenging activity.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[6][19][20]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This is another common assay to evaluate antioxidant capacity.
Materials:
-
ABTS stock solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Ethanol or buffer for dilution
-
Test compound at various concentrations
-
Ascorbic acid or Trolox as a positive control
-
96-well microplate
-
Spectrophotometer.
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) working solution by mixing the ABTS stock solution and potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound solution to a specific volume of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[6][21][22]
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the level of nitrite, a stable product of NO, in cell culture supernatants as an indicator of NO production.
Materials:
-
RAW 264.7 murine macrophage cells
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS)
-
Test compound at various concentrations
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite standard solution
-
96-well microplate
-
Spectrophotometer.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add an equal volume of the Griess Reagent to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540-550 nm.
-
Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. A reduction in nitrite concentration in the presence of the test compound indicates inhibition of NO production.[7][23][24]
Signaling Pathways and Experimental Workflows
The biological effects of Gomisin compounds are mediated through the modulation of various signaling pathways. The following diagrams illustrate some of the key pathways and experimental workflows.
Caption: Anticancer mechanisms of Gomisin analogues.
Caption: Anti-inflammatory pathway of Gomisin N.
Caption: Workflow for Nitric Oxide (NO) Assay.
References
- 1. Novel Gomisin B analogues as potential cytotoxic agents: Design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sentosacy.com [sentosacy.com]
- 8. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The molecular mechanisms of the hepatoprotective effect of gomisin A against oxidative stress and inflammatory response in rats with carbon tetrachloride-induced acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effects of gomisin N against hepatic steatosis through AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Schisandrene, a dibenzocyclooctadiene lignan from Schisandra chinensis: structure-antioxidant activity relationships of dibenzocyclooctadiene lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship study of dibenzocyclooctadiene lignans isolated from Schisandra chinensis on lipopolysaccharide-induced microglia activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gomisin N in the herbal drug gomishi (Schisandra chinensis) suppresses inducible nitric oxide synthase gene via C/EBPβ and NF-κB in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. e3s-conferences.org [e3s-conferences.org]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 23. mjas.analis.com.my [mjas.analis.com.my]
- 24. benchchem.com [benchchem.com]
Comparative Analysis of Gomisin U from Different Schisandra Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Gomisin U, a bioactive lignan found in various Schisandra species. This document synthesizes available data on its presence, offers a framework for its quantification, and explores its potential pharmacological mechanisms.
While direct comparative quantitative data for this compound across different Schisandra species is limited in the current body of scientific literature, this guide presents qualitative findings and contextual quantitative data for other major lignans within the genus. This approach provides a valuable reference point for researchers initiating studies on this compound.
Presence of this compound and Related Lignans in Schisandra Species
This compound is a dibenzocyclooctadiene lignan that has been identified as a constituent of Schisandra chinensis fruits. Additionally, a derivative, benzoylthis compound, has been identified in Schisandra sphenanthera for the first time, suggesting potential metabolic variations of this compound across different species.[1] Further research is required to fully elucidate the distribution and concentration of this compound and its derivatives across the entire Schisandra genus, including other species like Schisandra rubriflora.[2][3][4]
Quantitative Comparison of Major Lignans in Schisandra Species
To provide a quantitative framework in the absence of direct comparative data for this compound, the following table summarizes the content of other prominent gomisins and lignans in different Schisandra species, as determined by High-Performance Liquid Chromatography (HPLC). These compounds share a similar chemical backbone with this compound and their analysis provides insight into the general lignan profile of these plants.
| Lignan | Schisandra chinensis (mg/g dry weight) | Schisandra sphenanthera (mg/g dry weight) | Schisandra rubriflora (mg/100g dry weight) | Analytical Method | Reference |
| Schisandrin | 0.93 - 5.33 | 0.05 - 0.23 | 104.32 | HPLC | [5][6] |
| Gomisin A | 0.11 - 8.53 | 0.03 - 0.21 | - | HPLC-MS | [6] |
| Gomisin J | 0.15 - 1.71 | - | - | HPLC | [5] |
| Gomisin N | - | - | 518 | UHPLC-MS/MS | [3] |
| Schisantherin A | 0.11 - 0.84 | 0.24 - 1.21 | 175.05 (leaves) | HPLC | [5] |
| Schisanhenol | - | - | 454 | UHPLC-MS/MS | [3] |
Note: The presented values are ranges compiled from various studies and can be influenced by factors such as geographical origin, harvest time, and extraction method. Direct comparison between studies should be made with caution.
Experimental Protocols
The quantification of this compound and other lignans from Schisandra species typically involves solvent extraction followed by chromatographic separation and detection.
Sample Preparation and Extraction
-
Grinding: Dried fruits of the Schisandra species are finely ground into a homogenous powder.
-
Extraction Solvent: Methanol or ethanol are commonly used solvents for the extraction of lignans.
-
Extraction Method:
-
Ultrasonic Extraction: A specific amount of the powdered sample is mixed with the extraction solvent and subjected to ultrasonication for a defined period (e.g., 30 minutes). This process is often repeated multiple times to ensure complete extraction.
-
Soxhlet Extraction: This continuous extraction method can also be employed for exhaustive extraction of lignans.
-
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude lignan extract.
High-Performance Liquid Chromatography (HPLC) Analysis
-
Chromatographic System: A standard HPLC system equipped with a UV detector is typically used.
-
Column: A C18 reversed-phase column is the standard choice for separating lignans.
-
Mobile Phase: A gradient elution is commonly employed, using a mixture of acetonitrile and water, often with the addition of a small amount of acid (e.g., formic acid) to improve peak shape.
-
Detection: The UV detector is typically set at a wavelength between 220-254 nm for the detection of lignans.
-
Quantification: The concentration of this compound and other lignans is determined by comparing the peak areas of the sample with those of a certified reference standard of the compound. A calibration curve is generated using a series of known concentrations of the standard.
Visualizing Experimental and Biological Pathways
To facilitate a clearer understanding of the processes involved in the analysis and the potential biological effects of this compound, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Dibenzocyclooctadiene lignans from the fruits of Schisandra rubriflora and their anti-HIV-1 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeted Lignan Profiling and Anti-Inflammatory Properties of Schisandra rubriflora and Schisandra chinensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of Gomisin Analogs and Standard Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative validation of the antioxidant capacity of gomisin compounds, lignans found in Schisandra chinensis, against well-established antioxidants. Due to the limited availability of direct quantitative data for Gomisin U in standard antioxidant assays, this comparison relies on published data for its close structural analogs, primarily Gomisin J and Gomisin D. The data is presented to offer insights into the potential antioxidant efficacy of this class of compounds.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound is a critical parameter in the assessment of its therapeutic potential. The following table summarizes the available quantitative data for gomisin analogs in comparison to standard antioxidants, Vitamin C and Trolox. The data is presented as IC50 or EC50 values, representing the concentration of the compound required to inhibit 50% of the radical activity, or as Trolox Equivalent Antioxidant Capacity (TEAC). Lower IC50/EC50 values indicate higher antioxidant potency.
| Compound | Assay | IC50 / EC50 (µM) | Trolox Equivalent Antioxidant Capacity (TEAC) | Reference |
| Gomisin J | Cell-based antioxidant assay | 43.3 ± 2.3 | - | [1] |
| Trolox (Positive Control) | Cell-based antioxidant assay | 213.8 ± 8.4 | 1.0 (by definition) | [1] |
| Gomisin D | ABTS Assay | - | Mentioned as the only active lignan in one study | [2] |
| Vitamin C | DPPH Assay | ~8.5 - 45 | - | |
| Trolox | DPPH Assay | ~40 - 100 | 1.0 (by definition) | |
| Vitamin C | ABTS Assay | ~3.5 - 20 | - | |
| Trolox | ABTS Assay | ~2.5 - 15 | 1.0 (by definition) |
Note: The direct free radical scavenging activity of 14 tested Schisandra chinensis lignans was reported to be generally low in comparison to Trolox in one study. However, Gomisin J and Gomisin D demonstrated significant activity in a tyrosine-nitration inhibition assay, suggesting alternative antioxidant mechanisms beyond direct radical scavenging[3]. The cell-based assay result for Gomisin J indicates a significantly higher potency in a biological system compared to Trolox[1].
Signaling Pathways in Oxidative Stress
The cellular response to oxidative stress often involves the activation of specific signaling pathways that lead to the expression of antioxidant enzymes and other protective proteins. The Nrf2-ARE pathway is a key mechanism in this process.
Caption: The Nrf2-ARE signaling pathway in response to oxidative stress.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments commonly cited for assessing antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Principle: The reduction of the DPPH radical by an antioxidant is evaluated by monitoring the decrease in its absorbance at a characteristic wavelength (typically around 517 nm).
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Reaction mixture: A specific volume of the DPPH solution is mixed with varying concentrations of the test compound (e.g., this compound) and a control (solvent alone).
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the characteristic wavelength using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Value: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization that is measured spectrophotometrically.
Principle: The antioxidant's capacity to donate electrons to the ABTS radical cation is quantified by the decrease in absorbance at a specific wavelength (e.g., 734 nm).
Procedure:
-
Generation of ABTS radical cation: The ABTS•+ is generated by reacting ABTS stock solution with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at the measurement wavelength.
-
Reaction: Varying concentrations of the test compound are added to the diluted ABTS•+ solution.
-
Measurement: The absorbance is recorded at the specified wavelength after a set incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
-
TEAC Value: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from degradation by peroxyl radicals.
Principle: The assay quantifies the inhibition of peroxyl radical-induced oxidation of a fluorescent probe (e.g., fluorescein) by the antioxidant. The antioxidant's protective effect is measured by the area under the fluorescence decay curve.
Procedure:
-
Preparation of reagents: A fluorescent probe solution, a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (Trolox) are prepared.
-
Reaction mixture: The test compound, the fluorescent probe, and the peroxyl radical generator are mixed in a microplate well.
-
Fluorescence measurement: The fluorescence decay is monitored kinetically at a specific excitation and emission wavelength over time.
-
Calculation: The area under the fluorescence decay curve (AUC) is calculated. The net AUC of the sample is calculated by subtracting the AUC of the blank.
-
ORAC Value: The ORAC value is typically expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to that of a Trolox standard curve.
Experimental Workflow for Antioxidant Capacity Assays
The general workflow for in vitro antioxidant capacity screening involves several key steps, from sample preparation to data analysis.
Caption: General experimental workflow for in vitro antioxidant assays.
Conclusion
While direct quantitative data on the antioxidant capacity of this compound from standardized assays remains limited in publicly available literature, the existing data on its analogs, particularly Gomisin J, suggests a noteworthy antioxidant potential, especially within a cellular context[1]. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to further elucidate the specific antioxidant profile of this compound. Future research should focus on generating robust, direct comparative data for this compound using a battery of in vitro and in vivo antioxidant assays to fully validate its therapeutic potential.
References
A Comparative Analysis of the Neuroprotective Effects of Schisandrin B, Gomisin J, and Gomisin N
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial research into the neuroprotective effects of Gomisin U yielded insufficient data for a direct comparison with Schisandrin B. Consequently, this guide presents a comparative analysis of Schisandrin B alongside two other well-researched lignans from Schisandra chinensis, Gomisin J and Gomisin N, for which robust experimental data are available.
Introduction
Schisandra chinensis, a well-known plant in traditional medicine, is a rich source of bioactive dibenzocyclooctadiene lignans. Among these, Schisandrin B, Gomisin J, and Gomisin N have garnered significant attention for their potential neuroprotective properties. This guide provides a comprehensive comparison of their efficacy, mechanisms of action, and the experimental evidence supporting their roles in mitigating neuronal damage. The primary mechanisms underlying their neuroprotective effects include the modulation of oxidative stress, inflammation, and apoptosis through various signaling pathways.
Quantitative Data Comparison
The following table summarizes the key quantitative findings from various experimental studies on the neuroprotective effects of Schisandrin B, Gomisin J, and Gomisin N.
| Parameter | Schisandrin B | Gomisin J | Gomisin N | Reference |
| In Vivo Model | Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats | MCAO/R in Rats | MCAO/R in Mice & Alzheimer's Disease Models (Rat & Mouse) | [1][2][3] |
| Reduction in Infarct Volume | 25.7% at 10 mg/kg, 53.4% at 30 mg/kg | Dose-dependent reduction (20, 40, 80 mg/kg) | Significant reduction in cerebral infarct volume | [1][2][4] |
| Improvement in Neurological Score | Not explicitly quantified | Dose-dependent reduction in neurological deficit scores | Significant improvement in neurological and locomotor function | [2][4] |
| In Vitro Model | PC12 cells, SH-SY5Y cells | HT22 cells | SH-SY5Y/APPswe cells, PC12 cells | [3][5][6][7] |
| EC50 (Neuroprotection) | Not available | 43.3 ± 2.3 µM (against t-BHP-induced cytotoxicity) | Not available | [7] |
| Effect on Cell Viability | Significantly increased | Significantly increased | Increased | [4][5][7] |
| Inhibition of Apoptosis | Markedly inhibited | Inhibited apoptosis of ischemic tissues | Suppressed autophagy-mediated cell death | [2][4][5] |
| Biochemical Markers | ||||
| ↓ LDH, MDA, ROS | Yes | ↓ MDA | ↓ Aβ plaques | [2][3][5] |
| ↑ SOD, GSH | Yes | ↑ SOD, GPx, GSH | Not specified | [5][8] |
| ↓ TNF-α, IL-1β, IL-6 | Yes | ↓ COX-2, NF-κB, NO | ↓ Pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | [2][9][10] |
| ↑ Bcl-2/Bax ratio | Yes | ↑ Bcl-XL, ↓ Cleaved caspase-3, Bax | Not specified | [2][5] |
Mechanisms of Neuroprotection
Schisandrin B, Gomisin J, and Gomisin N exert their neuroprotective effects through the modulation of several key signaling pathways, primarily centered around combating oxidative stress, inflammation, and apoptosis.
Schisandrin B: The neuroprotective activities of Schisandrin B are largely attributed to its potent antioxidant and anti-inflammatory properties. It has been shown to activate the PI3K/Akt signaling pathway , which plays a crucial role in promoting cell survival and inhibiting apoptosis[5]. Furthermore, Schisandrin B can activate the Nrf2/Keap1 pathway , a primary regulator of cellular antioxidant responses, leading to the upregulation of antioxidant enzymes like SOD and GSH[6][11]. It also mitigates neuroinflammation by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-1β[9].
Gomisin J: Similar to Schisandrin B, Gomisin J demonstrates significant anti-apoptotic, antioxidant, and anti-inflammatory effects. It has been found to enhance the nuclear translocation of Nrf2 and the expression of its downstream target, heme oxygenase-1 (HO-1)[8]. This lignan also inhibits apoptosis by increasing the expression of the anti-apoptotic protein Bcl-XL and decreasing the levels of pro-apoptotic proteins like cleaved caspase-3 and Bax[2]. Its anti-inflammatory action is mediated through the reduction of COX-2 and NF-κB levels[2].
Gomisin N: Gomisin N has shown promise in models of Alzheimer's disease and ischemic stroke. Its neuroprotective mechanism involves the activation of the Nrf2 signaling pathway to combat oxidative stress[3]. Additionally, in the context of cerebral ischemia-reperfusion injury, Gomisin N has been found to inhibit autophagy by activating the PI3K/Akt/mTOR signaling pathway [4]. It also exhibits anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines[10].
Signaling Pathway Diagrams
Experimental Protocols
In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)
-
Animal Model: Male Wistar or Sprague-Dawley rats, or C57BL/6 mice are commonly used.
-
Procedure: Anesthesia is induced, and a filament is inserted into the internal carotid artery to occlude the middle cerebral artery for a specific duration (e.g., 2 hours). The filament is then withdrawn to allow reperfusion. Sham-operated animals undergo the same surgical procedure without vessel occlusion.
-
Drug Administration: The compounds (e.g., Schisandrin B, Gomisin J, or Gomisin N) are typically administered intraperitoneally (i.p.) at varying doses and time points relative to the ischemic insult (e.g., 30 minutes before ischemia and 2 hours after reperfusion)[1][2].
-
Outcome Measures:
-
Neurological Deficit Scoring: Animals are assessed using a neurological scoring system to evaluate motor and sensory deficits[2].
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area[1][2].
-
Histology: Brain sections are stained (e.g., with Hematoxylin and Eosin) to assess neuronal survival and morphology[2].
-
Biochemical Assays: Brain tissue is homogenized to measure levels of oxidative stress markers (MDA, SOD, GSH), inflammatory cytokines (TNF-α, IL-1β), and apoptosis-related proteins (caspases, Bcl-2 family) using techniques like ELISA and Western blotting[1][2].
-
In Vitro Model: Oxidative Stress-Induced Neuronal Cell Injury
-
Cell Lines: Commonly used neuronal or neuron-like cell lines include PC12 (rat pheochromocytoma), HT22 (mouse hippocampal), and SH-SY5Y (human neuroblastoma) cells.
-
Procedure: Cells are cultured under standard conditions and then pre-treated with various concentrations of the test compound (Schisandrin B, Gomisin J, or Gomisin N) for a specified duration. Subsequently, neuronal injury is induced by exposing the cells to an oxidative agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP)[5][7].
-
Outcome Measures:
-
Cell Viability Assays: MTT or CCK-8 assays are used to quantify the percentage of viable cells after treatment[5].
-
Apoptosis Assays: Apoptosis can be assessed by methods such as TUNEL staining or flow cytometry using Annexin V/PI staining.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.
-
Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., Akt, Nrf2, caspases) are determined to elucidate the underlying mechanisms[5].
-
Conclusion
Schisandrin B, Gomisin J, and Gomisin N are promising neuroprotective agents derived from Schisandra chinensis. While they share common mechanisms of action, including potent antioxidant, anti-inflammatory, and anti-apoptotic activities, there are subtle differences in their primary signaling targets. Schisandrin B and Gomisin N have been shown to modulate the PI3K/Akt pathway, while all three compounds converge on the activation of the Nrf2 antioxidant response pathway. The available quantitative data suggests that Schisandrin B and Gomisin J are effective in reducing cerebral infarct volume in animal models of stroke. Further head-to-head comparative studies are warranted to definitively establish the relative potency and therapeutic potential of these compounds for the treatment of neurodegenerative diseases. The lack of research on this compound highlights an area for future investigation within this class of neuroprotective lignans.
References
- 1. Neuroprotective effects of Schisandrin B against transient focal cerebral ischemia in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 4. Gomisin N attenuated cerebral ischemia-reperfusion injury through inhibition of autophagy by activating the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schisandrin B protects PC12 cells against oxidative stress of neurodegenerative diseases [pubmed.ncbi.nlm.nih.gov]
- 6. Schisandrin B shows neuroprotective effect in 6-OHDA-induced Parkinson's disease via inhibiting the negative modulation of miR-34a on Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
A Head-to-Head Comparison of Gomisin Lignans and Paclitaxel in Ovarian Cancer Cells
A Comparative Analysis of Cytotoxicity, Apoptotic Induction, and Cellular Mechanisms in Ovarian Cancer Cell Lines
Introduction
Ovarian cancer remains a significant challenge in gynecologic oncology, with a high mortality rate often attributed to late-stage diagnosis and the development of chemoresistance. Paclitaxel, a taxane-based chemotherapeutic agent, is a cornerstone of first-line treatment for ovarian cancer. Its mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. However, the emergence of paclitaxel resistance necessitates the exploration of novel therapeutic agents.
Lignans isolated from the fruit of Schisandra chinensis, such as Gomisin A and Gomisin L1, have garnered attention for their potential anticancer properties. While direct comparative studies between Gomisin U and paclitaxel in ovarian cancer cells are not available in the current body of scientific literature, this guide provides a head-to-head comparison of paclitaxel with related gomisin lignans, Gomisin A and Gomisin L1, based on available preclinical data. This analysis focuses on their respective effects on cell viability, apoptosis, and the underlying molecular pathways in ovarian cancer cell lines. It is important to note that the data for Gomisin A and L1 are presented as surrogates for this compound due to the absence of specific research on the latter in this context.
Quantitative Data Summary
The following table summarizes the available quantitative data on the effects of Gomisin L1 and paclitaxel on ovarian cancer cell lines.
| Parameter | Gomisin L1 | Paclitaxel | Ovarian Cancer Cell Line(s) |
| IC50 (µM) | 21.92 ± 0.73 | Not explicitly stated in the provided search results, but effective concentrations for inducing apoptosis and cell cycle arrest are documented. | A2780, SKOV3 |
| Apoptosis | Time-dependent increase in Annexin V-positive cells | Concentration-dependent increase in apoptosis[1] | A2780, SKOV3 (Gomisin L1); COC1, KF (Paclitaxel)[1][2] |
| Cell Cycle Arrest | No significant cell cycle arrest observed | G2/M phase arrest[3][4] | A2780, SKOV3 (Gomisin L1); Multiple cell lines (Paclitaxel)[3] |
Mechanism of Action and Signaling Pathways
Gomisin L1
Gomisin L1's antitumor activity in ovarian cancer cells is primarily mediated through the induction of apoptosis. This process is driven by an increase in intracellular reactive oxygen species (ROS). The elevated ROS levels are a consequence of the activation of NADPH oxidase (NOX).[5][6] The accumulation of ROS creates a state of oxidative stress within the cancer cells, triggering the apoptotic cascade.
References
- 1. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
The Synergistic Potential of Gomisin Analogs in Combination Cancer Therapy: A Comparative Guide
While direct evidence for the synergistic effects of Gomisin U with other drugs remains elusive in currently available literature, studies on its structural analogs, particularly Gomisin A, offer promising insights into the potential of this class of compounds to enhance the efficacy of conventional cancer chemotherapeutics. This guide provides a comparative overview of the synergistic effects observed with Gomisin A and other Schisandra lignans in combination with anti-cancer drugs, supported by available experimental data and detailed methodologies.
Researchers and drug development professionals are continually seeking novel strategies to improve cancer treatment outcomes, with a focus on overcoming multidrug resistance and minimizing treatment-related toxicity. The combination of natural compounds with standard chemotherapeutic agents represents a promising avenue of investigation. Lignans isolated from Schisandra chinensis, including a variety of Gomisins, have demonstrated a range of biological activities, including anti-cancer and chemosensitizing properties.
Synergistic Effects of Gomisin A with Paclitaxel in Ovarian Cancer
A notable study investigated the synergistic effects of Gomisin A in combination with paclitaxel, a frontline chemotherapeutic agent for ovarian cancer. The research demonstrated that Gomisin A enhances the anti-proliferative effects of paclitaxel in human ovarian cancer cell lines, SKOV3 and A2780.[1][2]
Quantitative Analysis of Synergism
While the reviewed study did not provide a Combination Index (CI) value to quantify the synergy, it presented compelling evidence of enhanced efficacy through cell viability and colony formation assays. The combination of Gomisin A and paclitaxel resulted in a significantly greater inhibition of cancer cell proliferation compared to paclitaxel alone.[1] The synergistic interaction is attributed to the ability of Gomisin A to suppress paclitaxel-induced reactive oxygen species (ROS) production, thereby prolonging cell cycle arrest at the G2/M phase.[3][4]
| Drug Combination | Cell Line | Assay | Key Findings | Reference |
| Gomisin A + Paclitaxel | SKOV3, A2780 | MTT Assay, Colony Formation | Significantly increased inhibition of cell proliferation compared to paclitaxel alone. | [1] |
| Gomisin A + Paclitaxel | SKOV3, A2780 | Flow Cytometry | Enhanced G2/M phase cell cycle arrest. | [3] |
| Gomisin A + Paclitaxel | SKOV3, A2780 | Western Blot | Downregulation of cyclin-dependent kinase 4 (CDK4) and Cyclin B1. | [3][4] |
Experimental Protocols
Cell Viability (MTT) Assay: Human ovarian cancer cell lines SKOV3 and A2780 were seeded in 96-well plates. After 24 hours, cells were treated with Gomisin A, paclitaxel, or a combination of both at various concentrations. Cell viability was assessed after 48 hours using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 490 nm using a microplate reader.
Colony Formation Assay: SKOV3 and A2780 cells were seeded in 6-well plates at a density of 500 cells per well and treated with Gomisin A, paclitaxel, or their combination. The medium was replaced every three days. After 10-14 days, colonies were fixed with methanol and stained with crystal violet. The number of colonies was counted to determine the long-term proliferative capacity.
Cell Cycle Analysis: Cells were treated with Gomisin A, paclitaxel, or the combination for 48 hours. Subsequently, cells were harvested, fixed in ethanol, and stained with propidium iodide (PI). The DNA content was analyzed by flow cytometry to determine the cell cycle distribution.
Western Blot Analysis: Following drug treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were incubated with primary antibodies against CDK4, Cyclin B1, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.
Signaling Pathway and Experimental Workflow
The synergistic effect of Gomisin A and paclitaxel in ovarian cancer cells involves the modulation of the cell cycle regulatory pathway. Paclitaxel induces cell cycle arrest at the G2/M phase, an effect that is potentiated by Gomisin A through the downregulation of key cell cycle proteins, CDK4 and Cyclin B1.
Caption: Synergistic mechanism of Gomisin A and Paclitaxel in ovarian cancer cells.
Synergistic and Antagonistic Effects of Schisandra Lignans with Camptothecin
A broader study on various lignans isolated from Schisandra chinensis revealed a spectrum of interactions with the topoisomerase I inhibitor, camptothecin, in the BY-2 cell line.[5] This study highlights the complexity of drug-herb interactions, where different compounds from the same plant source can elicit opposing effects.
Qualitative Synergy Assessment
The study reported that the isolated lignans, which included several Gomisins, exhibited a range of effects from synergistic to antagonistic when combined with camptothecin.[2][5] Unfortunately, the publication does not provide specific quantitative data, such as IC50 or CI values, which are necessary for a detailed comparative analysis. The observed effects were dependent on the specific lignan used in the combination.
Experimental Protocol
Cytotoxicity Assay: The cytotoxicity of the individual lignans, camptothecin, and their combinations was evaluated in the BY-2 cell line. The specific assay used for determining cell viability was not detailed in the available abstract. However, such studies typically employ methods like the MTT or neutral red uptake assays.
Caption: General experimental workflow for assessing drug synergy in cell culture.
Conclusion and Future Directions
The available evidence strongly suggests that Gomisin A, and potentially other related lignans, can act as effective chemosensitizing agents when used in combination with conventional anti-cancer drugs like paclitaxel. The mechanism of action for Gomisin A appears to involve the modulation of cellular redox status and cell cycle regulation. However, the lack of specific data on this compound is a significant knowledge gap that warrants further investigation.
Future research should focus on:
-
Evaluating the synergistic potential of this compound in combination with a panel of standard chemotherapeutic drugs across various cancer cell lines.
-
Quantifying the synergistic interactions using established methodologies such as the Combination Index (CI) method to provide a robust basis for comparison.
-
Elucidating the molecular mechanisms underlying any observed synergy for this compound, including its effects on drug transporter proteins, signaling pathways, and the tumor microenvironment.
By systematically addressing these research questions, the scientific community can better understand the therapeutic potential of this compound and pave the way for its potential clinical application in combination cancer therapy.
References
- 1. graphviz.org [graphviz.org]
- 2. Evaluation of cytotoxic activity of Schisandra chinensis lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Cytotoxic Activity of Schisandra chinensis Lignans [research.unipd.it]
Comparative Transcriptomic Analysis of Gomisins: A Guide for Researchers
This guide provides a comparative overview of the transcriptomic effects of various gomisins, bioactive lignans isolated from Schisandra chinensis. The data presented is compiled from multiple studies to offer insights into their differential impacts on gene expression and cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds.
Overview of Transcriptomic Changes Induced by Gomisin A and Schisandrin B
Transcriptomic analyses have revealed distinct and overlapping effects of Gomisin A and Schisandrin B on gene expression in different cellular models. While both compounds demonstrate significant biological activities, their impact at the transcriptome level shows notable differences.
A study on rat liver damage induced by carbon tetrachloride (CCl4) found that Gomisin A treatment led to the identification of 255 up-regulated and 230 down-regulated genes.[1] In a similar model of CCl4-induced liver fibrosis, Schisandrin B was found to alter the expression of a much larger set of genes, with 2584 up-regulated and 1659 down-regulated genes identified when comparing the Schisandrin B-treated group to the model group.[2]
In a different context, a study on vascular smooth muscle cells (VSMCs) treated with TGFβ to induce fibrotic responses showed that a Schisandra chinensis fruit extract (SCE) reversed the expression of 855 TGFβ-reactive genes, while its active component, Schisandrin B, reversed the expression of 157 such genes.[3] This suggests that the whole extract has a broader pharmacological effect than Schisandrin B alone, likely due to the synergistic action of multiple compounds.
| Compound | Model System | Up-regulated Genes | Down-regulated Genes | Total Differentially Expressed Genes (DEGs) | Reference |
| Gomisin A | CCl4-induced rat liver damage | 255 | 230 | 485 | [1] |
| Schisandrin B | CCl4-induced rat liver fibrosis in rats | 2584 | 1659 | 4243 | [2] |
| Schisandrin B | TGFβ-treated A7r5 VSMCs | 124 (reversed) | 33 (reversed) | 157 (reversed) | [3] |
Key Signaling Pathways and Molecular Mechanisms
The transcriptomic data has been instrumental in elucidating the signaling pathways modulated by these gomisins.
Gomisin A:
-
Cell Cycle and Cell Death: In the context of liver repair, Gomisin A was found to up-regulate genes associated with the cell cycle and down-regulate genes involved in TGF-β mediated cell death pathways.[1]
-
STAT1 Signaling: In HeLa cancer cells, Gomisin A, particularly in combination with TNF-α, was shown to induce G1 cell cycle arrest by suppressing the expression of signal transducer and activator of transcription 1 (STAT1).[4]
Schisandrin B:
-
Metabolism and Oxidative Stress: Transcriptomic analysis in a rat model of liver fibrosis revealed that Schisandrin B primarily enriches differentially expressed genes in biological processes related to metabolism, oxidation-reduction, and endoplasmic reticulum stress.[2]
-
PI3K/AKT Pathway: In a mouse model of renal ischemia-reperfusion injury, RNA sequencing identified the PI3K/AKT pathway as a key target of Schisandrin B's protective effects.[5][6]
-
TGFβ Signaling: In vascular smooth muscle cells, Schisandrin B was shown to reverse TGFβ-induced gene expression changes associated with fibrosis, inflammation, and cell proliferation.[3]
-
CHOP-dependent Genes: In human colon cancer cells, Schisandrin B treatment led to the upregulation of a network of DDIT3 (CHOP)-dependent genes, which are involved in endoplasmic reticulum stress-induced apoptosis.[7]
Below is a diagram illustrating the experimental workflow for a typical comparative transcriptomics study.
Caption: A generalized workflow for a comparative transcriptomics experiment.
The following diagram illustrates the key signaling pathways affected by Gomisin A and Schisandrin B based on the referenced studies.
Caption: Key signaling pathways affected by Gomisin A and Schisandrin B.
Experimental Protocols
A summary of the methodologies employed in the key cited transcriptomic studies is provided below.
Gomisin A in CCl4-induced Rat Liver Damage [1]
-
Animal Model: Male Sprague-Dawley rats were treated with CCl4 to induce liver injury.
-
Treatment: Gomisin A was administered orally for 4 days prior to CCl4 treatment.
-
Sample Collection: Liver tissues were collected for histological and microarray analysis.
-
Transcriptomic Analysis: Gene expression profiling was performed using a Rat 44K 4-Plex Gene Expression platform.
-
Bioinformatic Analysis: Differentially expressed genes were identified, followed by Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis.
Schisandrin B in CCl4-induced Rat Liver Fibrosis [2]
-
Animal Model: Male Sprague-Dawley rats were treated with CCl4 to induce liver fibrosis.
-
Treatment: Schisandrin B was administered to the treatment group.
-
Sample Collection: Liver tissues were collected for RNA sequencing.
-
Transcriptomic Analysis: RNA sequencing was performed to analyze the transcriptome.
-
Bioinformatic Analysis: Analysis included identification of differentially expressed genes, GO analysis, pathway analysis, and pathway-act-network analysis.
Schisandrin B in Renal Ischemia-Reperfusion Injury [5][6]
-
Animal Model: A mouse model of renal ischemia-reperfusion injury (RIRI) was used.
-
Treatment: Mice were pre-treated with Schisandrin B.
-
Sample Collection: Kidney tissues were collected for analysis.
-
Transcriptomic Analysis: RNA sequencing was performed on kidney tissue from the RIRI and Schisandrin B + RIRI groups.
-
Bioinformatic Analysis: Differential gene expression analysis was conducted, and key targets and pathways were investigated using network pharmacology techniques.
Schisandrin B in TGFβ-treated Vascular Smooth Muscle Cells [3]
-
Cell Model: A7r5 rat vascular smooth muscle cells were treated with TGFβ.
-
Treatment: Cells were co-treated with TGFβ and either Schisandra chinensis extract (SCE) or Schisandrin B.
-
Transcriptomic Analysis: DNA microarray experiments were performed to assess gene expression changes.
-
Bioinformatic Analysis: Gene Set Enrichment Analysis (GSEA) and master regulator analysis were used to identify affected biological processes and key transcription factors.
Comparative Insights and Future Directions
The available transcriptomic data suggests that while both Gomisin A and Schisandrin B exhibit protective effects in models of liver injury, their mechanisms of action at the gene expression level are not identical. Schisandrin B appears to induce a more extensive reprogramming of the transcriptome in the context of liver fibrosis compared to the reported effects of Gomisin A in acute liver injury.
Furthermore, the studies on Schisandrin B highlight its role in modulating key signaling pathways such as PI3K/AKT and its ability to counteract fibrotic signaling cascades initiated by TGFβ. Gomisin A, on the other hand, has been shown to have a more direct impact on cell cycle regulation and STAT1 signaling.
It is important to note that direct comparative transcriptomic studies, where different gomisins are tested under identical experimental conditions, are currently lacking. Such studies would be invaluable for a more precise understanding of the specific and overlapping functions of these closely related compounds. Future research employing single-cell transcriptomics could further dissect the cell-type-specific effects of different gomisins within complex tissues.
References
- 1. Transcriptome Analysis of the Effects of Gomisin A on the Recovery of Carbon Tetrachloride-Induced Damage in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptomic analyses reveal the molecular mechanisms of schisandrin B alleviates CCl4-induced liver fibrosis in rats by RNA-sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptome Analysis of the Anti-TGFβ Effect of Schisandra chinensis Fruit Extract and Schisandrin B in A7r5 Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unveiling the Renoprotective Mechanisms of Schisandrin B in Ischemia-Reperfusion Injury Through Transcriptomic and Pharmacological Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unveiling the Renoprotective Mechanisms of Schisandrin B in Ischemia-Reperfusion Injury Through Transcriptomic and Pharmacological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Gomisin Lignans in Modulating Key Signaling Pathways
For researchers, scientists, and drug development professionals, understanding the nuanced effects of bioactive compounds on cellular signaling is paramount. This guide provides a comparative overview of various Gomisin lignans, isolated from Schisandra chinensis, and their validated effects on critical signaling pathways. While specific experimental data on Gomisin U remains limited in publicly accessible literature, this document focuses on well-characterized Gomisins such as Gomisin A, Gomisin N, and Gomisin M2, offering a valuable resource for comparative analysis and future research directions.
Data Summary: Comparative Efficacy of Gomisin Lignans
The following table summarizes the quantitative data on the inhibitory concentrations (IC50) of different Gomisin compounds across various cancer cell lines, providing a snapshot of their relative potencies.
| Gomisin Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Gomisin A | SKOV3 (Ovarian Cancer) | MTT Assay | Not specified | [1] |
| A2780 (Ovarian Cancer) | MTT Assay | Not specified | [1] | |
| Gomisin L1 | A2780 (Ovarian Cancer) | MTT Assay | 21.92 ± 0.73 | [2] |
| SKOV3 (Ovarian Cancer) | MTT Assay | 55.05 ± 4.55 | [2] | |
| Gomisin M2 | MDA-MB-231 (Breast Cancer) | Alamar Blue Assay | 60 | [3] |
| HCC1806 (Breast Cancer) | Alamar Blue Assay | 57 | [3] | |
| MCF10A (Normal Breast Epithelial) | Alamar Blue Assay | 85 (>80) | [3] | |
| Gomisin N | HeLa (Cervical Cancer) | Cell Viability | Not specified | [4][5] |
Signaling Pathway Modulation: A Comparative Overview
Gomisin lignans have been shown to exert their biological effects by modulating a range of signaling pathways involved in cell proliferation, apoptosis, inflammation, and melanogenesis.
Pro-Apoptotic and Anti-Cancer Pathways
Several Gomisin compounds have demonstrated potent anti-cancer effects by promoting apoptosis and inhibiting survival pathways in cancer cells.
Gomisin N has been shown to enhance TRAIL-induced apoptosis in HeLa cells by up-regulating death receptors 4 and 5 (DR4 and DR5) through a reactive oxygen species (ROS)-mediated mechanism[4]. Furthermore, Gomisin N enhances TNF-α-induced apoptosis by inhibiting the pro-survival NF-κB and EGFR signaling pathways[5].
Gomisin M2 has been found to suppress the proliferation of triple-negative breast cancer cell lines and inhibit mammosphere formation in breast cancer stem cells[3]. This effect is mediated through the downregulation of the Wnt/β-catenin signaling pathway, a key regulator of stem cell self-renewal[3].
Gomisin A has been reported to enhance tumor necrosis factor-α (TNF-α)-induced G1 cell cycle arrest in HeLa cells. This is achieved through the suppression of the JAK-mediated STAT1 signaling pathway, leading to reduced cyclin D1 expression and Retinoblastoma (RB) phosphorylation[6].
Gomisin L1 induces apoptosis in human ovarian cancer cells by increasing intracellular ROS levels through the regulation of NADPH oxidase (NOX)[2].
Below is a diagram illustrating the pro-apoptotic signaling pathways modulated by Gomisin N.
Caption: Gomisin N-mediated pro-apoptotic signaling pathways.
Anti-Melanogenic Pathways
Gomisin N has been shown to inhibit melanogenesis by downregulating the expression of key melanogenic proteins[7]. This is achieved through the inactivation of the MC1R signaling pathway and the modulation of the PI3K/Akt and MAPK/ERK pathways[7].
A study comparing Gomisin D, J, and O revealed that Gomisin D markedly inhibited the α-MSH-induced increase in intracellular melanin content and tyrosinase activity[8][9]. Mechanistically, Gomisin D reduced the protein and mRNA expression of microphthalmia-associated transcription factor (MITF) and its downstream targets, tyrosinase, TRP-1, and TRP-2[8][9].
The following diagram illustrates the signaling pathway for Gomisin N's anti-melanogenic effects.
Caption: Gomisin N's inhibitory effect on melanogenesis signaling.
Neuroprotective and Anti-Inflammatory Pathways
Recent research has highlighted the neuroprotective potential of Gomisin N , showing it can rescue cognitive impairment in Alzheimer's disease models by targeting GSK3β and activating the Nrf2 signaling pathway[10].
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited studies to validate the effects of Gomisin lignans.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: Used to assess the metabolic activity of cells as an indicator of cell viability.
-
Protocol Outline: Cells are seeded in 96-well plates and treated with various concentrations of the Gomisin compound for a specified duration (e.g., 48 hours). MTT solution (5 mg/mL) is then added to each well, and the plates are incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The inhibition rate is calculated relative to a control group[1][2].
-
-
Alamar Blue Assay: A redox indicator used to measure cell proliferation and cytotoxicity.
-
Protocol Outline: Cells are seeded and treated with the test compound. Alamar Blue reagent is added, and after an incubation period, the fluorescence or absorbance is measured to determine cell viability[3].
-
Apoptosis Assays
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: A method to detect and quantify apoptosis.
-
Protocol Outline: Cells are treated with the Gomisin compound, harvested, and then stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes. The stained cells are then analyzed by flow cytometry[3].
-
-
Western Blot Analysis for Apoptotic Markers: Used to detect the cleavage of key apoptotic proteins.
-
Protocol Outline: Cell lysates from treated and untreated cells are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against specific apoptotic markers like cleaved caspase-3 and cleaved PARP-1, followed by incubation with a secondary antibody and detection[4][5].
-
Western Blot Analysis for Signaling Pathway Proteins
-
Protocol Outline: To investigate the effect on signaling pathways, cell lysates are analyzed by Western blotting using antibodies specific to the total and phosphorylated forms of key signaling proteins (e.g., Akt, ERK, GSK3β, β-catenin)[3][7].
In Vivo Models
-
Zebrafish Xenograft Model: Used to assess the anti-cancer effects of compounds in a living organism.
-
Protocol Outline: Human cancer cells are injected into zebrafish embryos. The embryos are then treated with the Gomisin compound, and tumor growth and proliferation are monitored over time[3].
-
-
Mouse Xenograft Model: A common preclinical model for evaluating anti-tumor efficacy.
-
Protocol Outline: Human cancer cells are subcutaneously injected into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor volume and weight are measured to assess efficacy[1].
-
Conclusion
The available evidence strongly suggests that various Gomisin lignans, with the exception of the uncharacterized this compound, are potent modulators of critical cellular signaling pathways. Their ability to induce apoptosis, inhibit cancer cell proliferation, and regulate melanogenesis highlights their therapeutic potential. This comparative guide serves as a foundational resource for researchers interested in the pharmacological properties of this important class of natural compounds. Further investigation into the specific effects of this compound and direct comparative studies of different Gomisins under standardized conditions are warranted to fully elucidate their structure-activity relationships and therapeutic applications.
References
- 1. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparative study of the photo-protective and anti-melanogenic properties of gomisin D, J and O - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Gomisin U: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Gomisin U, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining laboratory safety and environmental compliance.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, proper handling and disposal are paramount to prevent accidental ingestion and environmental contamination.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C23H30O7 | DC Chemicals[1] |
| Molecular Weight | 418.48 | DC Chemicals[1] |
| Appearance | Solid | DC Chemicals[1] |
| Odor | No data available | DC Chemicals[1] |
| Solubility in Water | No data available | DC Chemicals[1] |
| Melting/Freezing Point | No data available | DC Chemicals[1] |
| Boiling Point/Range | No data available | DC Chemicals[1] |
| Flash Point | No data available | DC Chemicals[1] |
Experimental Protocols: Disposal of this compound
The primary and mandated procedure for the disposal of this compound is through a licensed and approved waste disposal facility. This ensures that the compound is handled and neutralized in a manner that is safe for both personnel and the environment.
Step-by-Step Disposal Protocol:
-
Containment: Ensure this compound waste, including any contaminated materials, is securely sealed in a properly labeled container. The label should clearly identify the contents as "this compound Waste" and include appropriate hazard warnings.
-
Segregation: Store the sealed container in a designated, well-ventilated, and secure area away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company. Provide the company with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for its safe handling and disposal[1].
-
Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.
In the Absence of a Readily Available Approved Waste Disposal Plant:
For very small quantities, and only if a licensed disposal service is not accessible, the following general guidelines for the disposal of non-flushable medicines may be considered as a last resort. However, the strong recommendation remains to use a professional service due to the aquatic toxicity of this compound.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sink or in any waterway, due to its high toxicity to aquatic life[1].
-
Inactivation and Containment:
-
Remove the this compound from its original container.
-
Mix the compound (do not crush tablets or capsules if in that form) with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This makes the substance less appealing to pets and people and helps to absorb any liquid.
-
Place the mixture in a sealable plastic bag or other container to prevent leakage.
-
-
Final Disposal:
-
Place the sealed container in the regular municipal trash.
-
Scratch out all personal or laboratory information from the original this compound container to protect privacy and prevent misuse, then dispose of the empty container in the trash or recycle if appropriate.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby building a culture of safety and trust in their chemical handling practices.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Gomisin U
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Gomisin U, a lignan compound sourced from the seeds of Schisandra chinensis (Turcz.) Baill[1]. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and efficient research workflow.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following personal protective equipment is recommended to prevent accidental exposure.
| Protective Equipment | Specifications | Rationale |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes or dust. |
| Hand Protection | Protective gloves | To prevent skin contact. |
| Skin and Body Protection | Impervious clothing | To protect against skin exposure. |
| Respiratory Protection | Suitable respirator | To be used when ventilation is inadequate or when dusts/aerosols may be generated. |
Procedural Workflow for Handling this compound
To ensure safe handling from receipt to disposal, a structured workflow should be implemented. This process is designed to mitigate risks at each stage of the chemical's lifecycle in the laboratory.
Caption: Logical workflow for handling this compound, from receipt to disposal.
Safe Handling and Storage
Handling:
-
Avoid contact with skin and eyes[2].
-
Prevent the formation of dust and aerosols[2].
-
Ensure adequate ventilation, such as working in a laboratory fume hood[3].
-
Do not eat, drink, or smoke when using this product[2].
-
Wash hands and any exposed skin thoroughly after handling[2].
Storage:
-
Keep the container tightly sealed[2].
-
Store in a cool, well-ventilated area[2].
-
For long-term stability, store this compound powder at -20°C and solutions in solvent at -80°C[2].
-
Protect from direct sunlight and sources of ignition[2].
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Waste Classification: this compound is classified as very toxic to aquatic life with long-lasting effects[2]. Therefore, it must be disposed of as hazardous waste.
-
Disposal Procedure: Dispose of contents and container to an approved waste disposal plant[2]. Do not allow the product to enter drains[3].
-
Spill Management: In the event of a spill, collect the spillage and use an absorbent material for liquids. Decontaminate the spill site and dispose of the cleanup materials as hazardous waste[2][3].
Emergency Procedures
In case of accidental exposure, follow these first aid measures immediately:
-
Eye Contact: Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes and seek medical attention[2][4].
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops[2][4].
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention[2][4].
-
Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth with water. Do not induce vomiting unless directed to do so by medical personnel[2][4].
By adhering to these safety protocols, researchers can confidently handle this compound while minimizing potential hazards to themselves and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
